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  • Product: 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
  • CAS: 1363405-82-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology. This technical guide provides a comprehensive structural analysis of a key derivative, 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This document delves into the nuanced spectroscopic and crystallographic features of this molecule, offering both predictive insights and detailed experimental protocols for its characterization. Furthermore, a robust synthetic pathway is outlined, and its critical role as a versatile intermediate in the development of targeted therapies, with a focus on kinase inhibitors, is explored through a detailed examination of its structure-activity relationships.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine system, an isostere of purine, has garnered significant attention from the medicinal chemistry community.[1] Its unique electronic and steric properties make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. This scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2][3][4] The strategic placement of various substituents on the pyrazolo[3,4-b]pyridine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine emerges as a particularly valuable building block in this context. The chloro group at the 4-position serves as a versatile synthetic handle for introducing a wide range of functionalities through nucleophilic substitution reactions. The amino group at the 5-position provides a crucial interaction point for binding to target proteins, often forming key hydrogen bonds within the active site. The methyl group at the 1-position can influence the molecule's solubility and metabolic stability. Understanding the detailed structural features of this compound is therefore paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

Comprehensive Structural Elucidation

A thorough understanding of the three-dimensional structure and electronic properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is fundamental to its application in drug design. This section outlines the key analytical techniques for its structural characterization.

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the heterocyclic core.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine core are sensitive to the electronic effects of the substituents.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC will be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

AtomPredicted ¹H ShiftPredicted ¹³C Shift
C3-H8.0 - 8.5130 - 135
C6-H7.0 - 7.5115 - 120
N1-CH₃3.8 - 4.230 - 35
C5-NH₂5.0 - 6.0-
C3a-110 - 115
C4-145 - 150
C5-140 - 145
C7a-150 - 155

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

  • Data Processing and Analysis: Process the raw data using appropriate software. Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Use the 2D NMR data to establish the complete assignment of all proton and carbon signals.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum.[5]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap) using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the expected elemental formula. Analyze the isotopic pattern to confirm the presence of a chlorine atom.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Characteristic Vibrations: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), C=N and C=C stretching of the heterocyclic rings (around 1500-1600 cm⁻¹), and the C-Cl stretching (around 600-800 cm⁻¹).[5][6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Although a crystal structure for the exact target molecule is not publicly available, the structure of a closely related derivative, (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine, provides valuable insights into the geometry and packing of the pyrazolo[3,4-b]pyridine core.[8] The planarity of the bicyclic system and the potential for hydrogen bonding interactions through the 5-amino group are key features to investigate.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

G cluster_0 Structural Elucidation Workflow Compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR IR Spectroscopy Compound->IR Xray X-ray Crystallography Compound->Xray Structure Definitive 3D Structure and Connectivity NMR->Structure MS->Structure IR->Structure Xray->Structure G Target 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine Intermediate1 4-Hydroxy-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine Target->Intermediate1 Chlorination StartingMaterial1 3-Amino-1-methylpyrazole Intermediate1->StartingMaterial1 Gould-Jacobs Reaction StartingMaterial2 Diethyl 2-(aminomethylene)malonate Intermediate1->StartingMaterial2 Gould-Jacobs Reaction

Caption: Retrosynthetic analysis for the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

  • To a solution of 3-amino-1-methylpyrazole in a high-boiling point solvent such as diphenyl ether, add diethyl 2-(ethoxymethylene)malonate.

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the crude 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-carboxylic acid ethyl ester.

  • Hydrolyze the ester to the corresponding carboxylic acid using a standard base-catalyzed hydrolysis (e.g., NaOH in ethanol/water).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • The carboxylic acid can then be converted to the 5-amino derivative through a Curtius, Hofmann, or Schmidt rearrangement.

Step 2: Synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

  • Treat the 4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [9]2. The reaction is typically carried out in an inert solvent or neat at elevated temperatures.

  • After the reaction is complete, carefully quench the excess chlorinating agent with ice water.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Application in Drug Discovery: A Focus on Kinase Inhibition

The 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold is a cornerstone in the design of potent and selective kinase inhibitors. The 4-chloro substituent provides a key attachment point for introducing various moieties that can occupy the hydrophobic regions of the ATP-binding pocket of kinases. The 5-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies on pyrazolo[3,4-b]pyridine-based kinase inhibitors have revealed several key principles:

  • The 4-Position: The chloro group at this position is often displaced by various nucleophiles (amines, thiols, etc.) to introduce substituents that can target specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity.

  • The 5-Position: The amino group is often essential for hinge binding. Modifications to this group are generally not well-tolerated, although in some cases, acylation or alkylation can lead to altered selectivity profiles.

  • The 1-Position: The methyl group can be varied to modulate physicochemical properties such as solubility and metabolic stability. Larger or more complex substituents at this position can also be used to probe for additional interactions within the active site.

G cluster_0 SAR of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives Scaffold Pyrazolo[3,4-b]pyridine Core R4 4-Position (Cl) - Versatile handle - Modulates selectivity Scaffold->R4 R5 5-Position (NH₂) - Hinge binding - Potency driver Scaffold->R5 R1 1-Position (CH₃) - Modulates PK properties Scaffold->R1 Kinase Kinase Active Site R4->Kinase R5->Kinase R1->Kinase

Caption: Key structural features influencing kinase inhibitory activity.

Conclusion and Future Perspectives

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a molecule of significant strategic importance in the field of drug discovery. Its robust synthesis and versatile chemical handles make it an invaluable building block for the creation of diverse libraries of compounds. A thorough understanding of its structural characteristics, as detailed in this guide, is essential for rationally designing the next generation of targeted therapeutics. Future work in this area will likely focus on leveraging this scaffold to develop inhibitors against novel kinase targets and to explore its potential in other therapeutic areas beyond oncology.

References

  • O. A. Rakitin, V. A. Ogurtsov. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank2021 , 2021(3), M1253. [Link]

  • J. I. Borrell, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]

  • A. S. Aly, et al. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Semantic Scholar. [Link]

  • J. Quiroga, et al. (E)-N-{[6-Chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine: a three-dimensional framework structure built from only two hydrogen bonds. Acta Crystallographica Section E2006 , 62(11), o5004-o5006. [Link]

  • S. K. Guchhait, et al. Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate. [Link]

  • H. R. Shaterian, M. Mohammadpour. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances2015 , 5(10), 7353-7360. [Link]

  • B. M. Lynch, et al. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry1988 , 66(3), 420-428. [Link]

  • Y. Li, et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry2021 , 42, 116248. [Link]

  • Y. Wang, et al. “On-Water” Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. ACS Combinatorial Science2017 , 19(7), 453-458. [Link]

  • A. M. El-Sayed, et al. Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv. [Link]

  • N. T. T. Chau, et al. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances2022 , 12(42), 27365-27373. [Link]

  • R. G. Raptis, et al. Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData2021 , 6(9), x210955. [Link]

  • A. S. Dudina, et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules2023 , 28(2), 825. [Link]

  • J. Wang, et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry2022 , 37(1), 1438-1451. [Link]

  • S. Schenone, et al. Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews2014 , 114(14), 7189-7238. [Link]

  • N. A. H. Ali, et al. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Medicinal Chemistry2023 , 14(3), 486-505. [Link]

  • J. I. Borrell, et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • PubChem. 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine. [Link]

  • I. A. Abdelhamid, et al. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IUCrData2023 , 8(11), x231101. [Link]

  • B. M. Lynch, et al. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. [Link]

  • Y. Li, et al. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules2022 , 27(19), 6439. [Link]

  • S. A. Abdel-Mohsen, T. I. El-Emary. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica2012 , 4(2), 636-645. [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

This guide provides a comprehensive overview of the core physicochemical properties of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. G...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core physicochemical properties of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a predictive and methodological framework. By examining the characteristics of structurally similar pyrazolo[3,4-b]pyridines, we can infer the likely properties of the title compound and provide detailed, field-proven protocols for their empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for their work with this and related compounds.

Molecular Structure and Core Attributes

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine belongs to the pyrazolopyridine class of bicyclic heterocyclic compounds.[1][2] The core structure consists of a pyrazole ring fused to a pyridine ring. The specific substitution pattern—a chloro group at position 4, a methyl group at the N1 position of the pyrazole ring, and an amine group at position 5—critically influences its electronic distribution, steric hindrance, and potential for intermolecular interactions. These features, in turn, dictate its physicochemical properties and biological activity.

A related compound, 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, has a calculated molecular weight of 182.61 g/mol .[3] Based on its molecular formula, C₈H₈ClN₅, the theoretical molecular weight of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be calculated.

Table 1: Predicted Core Attributes of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

PropertyPredicted Value/InformationRationale/Reference Compound
Molecular Formula C₈H₈ClN₅Deduced from chemical name
Molecular Weight 197.63 g/mol Calculated from molecular formula
CAS Number Not readily available in public databases.Extensive searches did not yield a specific CAS number for this amine. The corresponding carboxylic acid is registered under CAS 675111-88-3.[4]
Physical Form Likely a solid at room temperature.Pyrazolopyridine derivatives are often crystalline solids.[5][6]

Synthesis and Structural Elucidation

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through various strategies, often involving the annulation of a pyridine ring onto a pre-existing pyrazole or vice-versa.[1][7] A common method for preparing related 4-chloro substituted pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction, which utilizes a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate.[1] For the title compound, a plausible synthetic route could involve the cyclization of a suitably substituted aminopyrazole precursor.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product A Substituted 5-aminopyrazole C Cyclization/Annulation A->C B Pyridine Ring Precursor B->C D Pyrazolo[3,4-b]pyridine core C->D E Functional Group Interconversion (e.g., amination) D->E F Final Product: 4-Chloro-1-methyl-1H-pyrazolo [3,4-b]pyridin-5-amine E->F DSC_Workflow A Sample Preparation (1-3 mg in Al pan) B Instrument Setup (Sample & Reference Pans) A->B C Thermal Program (Heating Ramp under N₂) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Analysis (Identify Endothermic Peak) D->E pKa_Determination A Prepare Analyte Solution (e.g., 1 mM in water/co-solvent) C Titrate with Standardized Acid or Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa from Inflection Point E->F

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Foundational

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1363405-82-6): A Privileged Scaffold for Next-Generation Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of small-molecule kinase inhibitors....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of small-molecule kinase inhibitors. 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) serves as a critical molecular building block in this domain. Its unique substitution pattern—featuring a highly activated C4-chloride and a versatile C5-amine—provides medicinal chemists with orthogonal reactivity handles. This technical whitepaper explores the structural rationale, synthetic utility, and field-proven methodologies for leveraging this intermediate in drug discovery.

Physicochemical Profiling & Identifiers

To establish a baseline for synthetic planning and analytical verification, the core physicochemical properties and identifiers of the compound are summarized below.

Property / IdentifierValue / Description
Chemical Name 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
CAS Registry Number 1363405-82-6 [1]
Molecular Formula C₇H₇ClN₄
Molecular Weight 182.61 g/mol
Typical Purity ≥97% (HPLC/NMR)
Structural Features Fused pyrazole-pyridine bicyclic system, N1-methylated, C4-chlorinated, C5-aminated
SMILES CN1N=CC2=C(Cl)C=CN=C21 (prior to amination at C5) / CN1N=CC2=C(Cl)C(N)=CN=C21

The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Targeting

The efficacy of the pyrazolo[3,4-b]pyridine core in oncology and immunology stems from its exceptional ability to mimic the adenine ring of ATP. The nitrogen atoms within the pyrazole and pyridine rings act as precise hydrogen bond acceptors and donors, anchoring the molecule firmly within the highly conserved kinase hinge region.

The N1-methyl group of CAS 1363405-82-6 restricts rotational degrees of freedom and directs the scaffold into the hydrophobic pocket adjacent to the ATP-binding site. Concurrently, the C4 and C5 positions act as vector extensions, allowing synthetic modifications to probe the solvent-exposed region or the DFG (Asp-Phe-Gly) motif.

KinaseBinding A Pyrazolo[3,4-b]pyridine Core B N1-Methyl Group A->B directs C N2/N3 Nitrogen Atoms A->C provides D C4/C5 Substituents A->D enables E Hydrophobic Pocket Alignment B->E steric fit F Hinge Region H-Bonding C->F donor/acceptor G Solvent Exposed / Selectivity D->G vector extension

Typical Kinase Hinge-Binding Motif of Pyrazolo[3,4-b]pyridines

Synthetic Utility: Orthogonal Functionalization Strategy

The true value of CAS 1363405-82-6 lies in its capacity for orthogonal functionalization. The electron-withdrawing nature of the fused pyridine ring severely depletes electron density at the C4 position, making the C4-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Conversely, the C5-amine is an electron-deficient aniline equivalent. It remains relatively unreactive during C4-SNAr conditions, acting as a protected handle that can later be functionalized via aggressive amidation (using potent coupling reagents like HATU) or Buchwald-Hartwig cross-coupling.

OrthogonalReact Start CAS 1363405-82-6 (4-Cl, 5-NH2) Path1 C4-Functionalization (SNAr / Cross-Coupling) Start->Path1 Nucleophile/Base or Pd(0), Boronic Acid Path2 C5-Functionalization (Amidation / Buchwald) Start->Path2 Acyl Chloride/Base or Pd(0), Aryl Halide Int1 C4-Substituted Intermediate Path1->Int1 Final Multi-Target Kinase Inhibitor Library Path1->Final Int2 C5-Substituted Intermediate Path2->Int2 Path2->Final Int1->Path2 Orthogonal Step 2 Int2->Path1 Orthogonal Step 2

Orthogonal Functionalization Workflow for CAS 1363405-82-6

Experimental Protocols: Scaffold Derivatization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and conditions is explicitly detailed.

Protocol A: C4-Substitution via SNAr

Objective: Introduce an amine or alkoxide at the C4 position while leaving the C5-amine intact.

  • Preparation: Dissolve CAS 1363405-82-6 (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration). Causality: NMP is selected over DMF due to its higher boiling point and superior ability to stabilize the polar Meisenheimer complex transition state during SNAr.

  • Reagent Addition: Add the desired nucleophilic amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base, scavenging the HCl byproduct without competing with the primary nucleophile.

  • Reaction: Heat the mixture to 120°C under an argon atmosphere for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl. Causality: LiCl selectively partitions NMP into the aqueous layer, preventing solvent contamination in the organic phase.

Protocol B: C5-Amine Functionalization (Amidation)

Objective: Convert the relatively unreactive C5-amine into an amide to probe the kinase solvent-exposed region.

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: The C5-amine on the pyrazolo[3,4-b]pyridine ring is electron-deficient. Standard coupling agents (like EDC/HOBt) often fail. HATU generates a highly reactive HOAt ester intermediate capable of overcoming the poor nucleophilicity of the C5-amine.

  • Coupling: Add the C4-substituted intermediate (from Protocol A) (1.0 eq) to the activated acid solution.

  • Reaction: Stir at 60°C for 12 hours.

  • Purification: Quench with saturated NaHCO₃, extract with DCM, and purify via reverse-phase preparative HPLC.

Case Studies in Oncology & Immunology

The strategic utilization of the 1H-pyrazolo[3,4-b]pyridine scaffold has yielded profound results in recent drug discovery campaigns.

FGFR Inhibitors in Oncology: Fibroblast growth factor receptors (FGFRs) are critical targets for cancer therapy. Research by Zhao et al. demonstrated the design of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors [2]. By leveraging the H-bonding capabilities of the pyrazolopyridine moiety within the FGFR1 kinase domain, they identified compounds with excellent in vitro potency and significant antitumor activity in FGFR1-driven xenograft models.

TBK1 Inhibitors in Immunology: TANK-binding kinase 1 (TBK1) plays a vital role in coordinating innate immunity signaling, neuroinflammation, and oncogenesis. Sun et al. utilized rational drug design to discover a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors [3]. Through structural optimization, they developed a compound (15y) exhibiting an IC₅₀ value of 0.2 nM against TBK1, effectively inhibiting downstream IFN signaling in stimulated macrophages.

Conclusion

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1363405-82-6) is far more than a simple chemical catalog entry; it is a highly engineered molecular vector. By understanding the electronic interplay between its fused rings and leveraging its orthogonal reactivity, drug development professionals can rapidly assemble diverse, multi-target kinase inhibitor libraries with high translational potential.

References

  • Zhao, B., et al. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 7(6), 629-634 (2016). URL:[Link]

  • Sun, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425 (2022). URL:[Link]

Exploratory

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazolo[3,4-b]pyridine core, a fused heterocyclic system, has solidified its position as one such "privileged scaffold".[1] Its inherent structural features, including a hydrogen bond donor-acceptor pair, allow it to interact with a multitude of biological targets with high affinity and selectivity. This guide provides a comprehensive overview of the profound biological significance of the pyrazolo[3,4-b]pyridine scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the key structure-activity relationships that govern its potency. We will explore its role in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds, offering insights for researchers and drug development professionals seeking to leverage the potential of this versatile heterocycle.

The Architectural Advantage: Understanding the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This arrangement results in a planar structure with a unique distribution of nitrogen atoms that are crucial for its biological activity. The scaffold can exist in two tautomeric forms, the 1H- and 2H-isomers, with the 1H-pyrazolo[3,4-b]pyridine being the more extensively studied.[2] The pyrazole moiety provides a hydrogen bond donor (N-H) and acceptor (N), while the pyridine ring contributes an additional hydrogen bond acceptor. This arrangement is particularly adept at mimicking the purine core of ATP, enabling competitive inhibition of a wide range of kinases.

The versatility of the pyrazolo[3,4-b]pyridine scaffold lies in the accessibility of multiple positions (N1, C3, C4, C5, and C6) for substitution. This allows for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2]

A Versatile Warrior Against Disease: Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, leading to its investigation in numerous therapeutic areas.

Oncology: A Dominant Arena

The most significant impact of the pyrazolo[3,4-b]pyridine scaffold has been in the field of oncology. Derivatives have been shown to exhibit potent anticancer activity through a variety of mechanisms.[3]

The ability of the pyrazolo[3,4-b]pyridine core to act as a "hinge-binding" motif has made it a prolific source of kinase inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of CDKs, which are key regulators of the cell cycle.[4][5] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, certain 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent and selective CDK1 inhibitory activities.[4] More recently, derivatives have been identified as dual inhibitors of CDK2 and PIM1 kinases, demonstrating efficacy against a range of cancer cell lines including breast, colon, liver, and cervical cancers.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of FGFRs, which are often dysregulated in various cancers.[6] The N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[6]

  • Tropomyosin Receptor Kinases (TRKs): Continuous activation and overexpression of TRKs are implicated in cancer cell proliferation. Pyrazolo[3,4-b]pyridine derivatives have been designed as effective TRK inhibitors, with some compounds showing acceptable activity and selectivity.[7]

  • Other Kinases: The scaffold has also been utilized to develop inhibitors for a range of other kinases, including B-Raf, TANK-binding kinase 1 (TBK1), and Monopolar spindle kinase 1 (Mps1).[8]

Signaling Pathway: Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation CDK_Cyclin CDK/Cyclin Complexes Cell_Cycle Cell Cycle Progression CDK_Cyclin->Cell_Cycle Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->RTK Inhibition Pyrazolo_Pyridine->CDK_Cyclin Inhibition Cell_Cycle->Proliferation Apoptosis Apoptosis Cell_Cycle->Apoptosis Proliferation->Apoptosis

Caption: Inhibition of key signaling pathways by pyrazolo[3,4-b]pyridine derivatives.

Beyond kinase inhibition, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα (TOPIIα), an essential enzyme involved in DNA replication and repair.[1][9] The planar structure of the pyrazolo[3,4-b]pyridine core is a key feature for TOPII inhibition, potentially acting as an intercalating agent.[9] Certain derivatives have been shown to induce DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis.[1][9]

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has also demonstrated promising activity against a range of microbial pathogens.

  • Antibacterial Activity: Several studies have reported the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives as antibacterial agents.[10][11][12] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[11] Molecular hybridization of the pyrazolo[3,4-b]pyridine core with other heterocyclic moieties, such as triazoles, has been explored to enhance antibacterial potency.[12]

  • Antifungal Activity: In addition to antibacterial effects, some derivatives have exhibited antifungal activity against pathogens like Fusarium oxysporum and Penicillium expansum.[13]

Other Therapeutic Areas

The biological significance of the pyrazolo[3,4-b]pyridine scaffold extends to other therapeutic areas as well:

  • Neurodegenerative Diseases: Some pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit neuroprotective, antidepressant, anxiolytic, and anti-Alzheimer's properties.[14] Notably, novel derivatives have been synthesized that show high and selective binding to β-amyloid plaques in brain tissue from Alzheimer's disease patients, suggesting their potential as diagnostic probes.[14]

  • Pulmonary Arterial Hypertension (PAH): Pyrazolo[3,4-b]pyridine derivatives have been designed with dual activities of vasodilation and inhibition of vascular remodeling for the treatment of PAH.[15]

  • AMP-Activated Protein Kinase (AMPK) Activation: The scaffold has been utilized to develop activators of AMPK, a key regulator of cellular energy homeostasis, with potential applications in metabolic diseases and cancer.[16][17]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the pyrazolo[3,4-b]pyridine scaffold has yielded valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective compounds.

PositionSubstitutionImpact on ActivityTarget ClassReference
N1 H (unsubstituted)Crucial for H-bonding in the kinase hinge region. Methylation leads to a significant loss of activity.Kinases (e.g., FGFR)[6]
C3 Substituted phenylInfluences potency and selectivity.Kinases, Anticancer[3][5]
C4 Aryl groupsSubstituents on the aryl ring can modulate activity.Anticancer, Kinases[5][6]
C5 Carbonitrile, AmideCan contribute to overall potency and affect pharmacokinetic properties.Anticancer, Antimicrobial[9][10]
C6 Phenyl, Substituted phenylAffects antiproliferative activity.Anticancer[9][18]

Table 1: Summary of Key Structure-Activity Relationships for Pyrazolo[3,4-b]pyridine Derivatives.

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, this section provides representative experimental protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A common and efficient method for the synthesis of the pyrazolo[3,4-b]pyridine core is through a one-pot, three-component reaction.[9]

Protocol: One-Pot Synthesis of 4,6-Disubstituted-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Preparation of 3-Substituted-1-phenyl-1H-pyrazol-5-amine: Condense a substituted 3-oxopropanenitrile with phenylhydrazine in refluxing absolute ethanol.

  • Three-Component Reaction: In a suitable solvent such as ethanol, combine the 3-substituted-1-phenyl-1H-pyrazol-5-amine (1 mmol), an appropriate aldehyde (1 mmol), and a substituted 3-oxo-3-arylpropanenitrile (1 mmol).

  • Reaction Conditions: Add a catalytic amount of a base, such as piperidine, and reflux the mixture for several hours.

  • Work-up and Purification: After cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography.

Workflow: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

G cluster_synthesis Synthesis Workflow Start Starting Materials: - Substituted 3-oxopropanenitrile - Phenylhydrazine - Aldehyde Step1 Step 1: Synthesis of 3-Substituted-1-phenyl-1H-pyrazol-5-amine Start->Step1 Step2 Step 2: One-Pot Three-Component Reaction Step1->Step2 Step3 Step 3: Work-up and Purification Step2->Step3 Final_Product Final Product: Pyrazolo[3,4-b]pyridine Derivative Step3->Final_Product

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Biological Evaluation

The National Cancer Institute (NCI) 60-cell line screen is a widely used method for the preliminary evaluation of the anticancer activity of novel compounds.[1][9]

Protocol: NCI-60 Single-Dose Anticancer Screening

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a stock concentration.

  • Cell Culture: Culture the 60 human cancer cell lines according to standard protocols.

  • Treatment: Treat the cells with the test compound at a single concentration (typically 10 µM).

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • Cell Viability Assay: Determine cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay.

  • Data Analysis: Calculate the percentage growth inhibition for each cell line.

The ability of a compound to inhibit the DNA relaxation activity of TOPIIα can be assessed using a plasmid-based assay.[1][9]

Protocol: Topoisomerase IIα DNA Relaxation Assay

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, TOPIIα enzyme, and the test compound at various concentrations in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA with increasing compound concentration indicates inhibition of TOPIIα.

Conclusion and Future Perspectives

The pyrazolo[3,4-b]pyridine scaffold has unequivocally established itself as a cornerstone in the design and discovery of novel therapeutic agents. Its remarkable versatility, stemming from its unique structural and electronic properties, has enabled the development of compounds with a wide spectrum of biological activities, most notably in the realm of oncology. The continued exploration of this privileged scaffold, guided by a deeper understanding of its interactions with various biological targets and the application of rational drug design principles, holds immense promise for the future of medicine. As synthetic methodologies become more sophisticated and our understanding of disease biology expands, we can anticipate the emergence of a new generation of pyrazolo[3,4-b]pyridine-based drugs with enhanced potency, selectivity, and safety profiles, addressing unmet medical needs across a range of diseases.

References

  • Alghamdi, A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • Li, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Binjubair, F. A., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Cheney, D. L., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Almansour, B. S., et al. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC.
  • de la Torre, M. C., & Gotor-Fernández, V. (2022).
  • Wenglowsky, S. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present).
  • Xu, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mohi-El-Deen, A. M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
  • Abdel-Megeed, M. F., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry.
  • Mohamed, M. S. M., et al. (2012).
  • Alghamdi, A. A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
  • Li, Y., et al. (2019).
  • Liu, Y., et al. (2022).
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • Al-Otaibi, J. S., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Kumar, A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC.
  • Abdelmohsen, S. A., & El Emary, T. I. (2014). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives.
  • Various Authors. (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
  • Papastavrou, N., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Zhang, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2020). Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry.

Sources

Foundational

The Master Key of Kinase Inhibition: Discovery and Application of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Executive Summary In the landscape of modern targeted oncology and signal transduction therapy, the discovery of novel therapeutics rarely begins with a fully formed drug. Instead, it begins with "privileged scaffolds"—m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology and signal transduction therapy, the discovery of novel therapeutics rarely begins with a fully formed drug. Instead, it begins with "privileged scaffolds"—molecular building blocks engineered to mimic natural biological substrates while offering orthogonal chemical handles for rapid derivatization.

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) is one such master key[1]. With a molecular weight of 182.61 g/mol and a highly specific substitution pattern, this compound is not a final therapeutic agent, but rather a critical pharmacophore intermediate. It is extensively utilized in the synthesis of small-molecule kinase inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRK), and Cyclin-Dependent Kinases (CDK)[2][3][4]. This whitepaper dissects the historical evolution, structural rationale, and synthetic methodologies associated with this indispensable building block.

Historical Context & Scaffold Evolution

The history of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is inextricably linked to the evolution of the pyrazolo[3,4-b]pyridine core. Originally explored in the mid-20th century within dye chemistry and agricultural sciences, the scaffold was later recognized by medicinal chemists as a potent purine isostere [5]. Because kinases utilize ATP (a purine derivative) as a phosphate donor, molecules that mimic the purine ring can competitively bind to the ATP-binding pocket (the "hinge region") of the kinase domain.

The Shift to Precision Engineering

Early pyrazolo[3,4-b]pyridine derivatives suffered from two major flaws:

  • Tautomerization: Unsubstituted 1H-pyrazoles exist in a dynamic tautomeric equilibrium, leading to unpredictable binding modes and poor pharmacokinetic (PK) profiles.

  • Synthetic Limitations: Early syntheses relied on linear, multi-step cyclizations that made Structure-Activity Relationship (SAR) exploration painfully slow.

The discovery and commercialization of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine solved both issues simultaneously. By the late 2000s and early 2010s, as palladium-catalyzed cross-coupling became the industry standard, there was a massive demand for building blocks with pre-installed, orthogonally reactive functional groups[6][7].

Structural Rationale: Why This Specific Pattern?

Every functional group on 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine serves a distinct mechanistic or synthetic purpose:

  • N1-Methyl Group: Methylation at the N1 position locks the molecule out of tautomeric equilibrium. This rigidifies the scaffold, ensuring that the nitrogen atoms at positions 2 and 7 are optimally aligned to act as a bidentate hydrogen-bond donor-acceptor pair with the kinase hinge region[2][8].

  • C4-Chloro Group: The chlorine atom acts as an electrophilic handle. It is perfectly positioned for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura). Modifying the C4 position allows chemists to project functional groups deep into the kinase's hydrophobic pocket or out toward the solvent-exposed channel[9].

  • C5-Amine Group: The primary amine is a nucleophilic center ready for acylation, sulfonylation, or urea formation. Modifications here are critical for accessing the "DFG-out" conformation of kinases, enabling the discovery of Type II kinase inhibitors.

G Kinase Kinase Domain (Active State) Substrate Downstream Substrate Kinase->Substrate Phosphorylates Phospho Phosphorylation (Blocked) Kinase->Phospho Pathway Arrested ATP ATP Molecule ATP->Kinase Binds Native Pocket Inhibitor Pyrazolo[3,4-b]pyridine Derivative Hinge Hinge Region (Hydrogen Bonding) Inhibitor->Hinge Bidentate H-Bonds Hinge->Kinase Competitive Displacement

ATP competitive displacement by pyrazolo[3,4-b]pyridine derivatives at the kinase hinge region.

Quantitative Data: Physicochemical Properties

Understanding the baseline physicochemical properties of this building block is essential for predicting the behavior of the final synthesized drug candidates[1][10].

PropertyValueMechanistic Implication
CAS Number 1363405-82-6Unique identifier for procurement and patent tracking.
Molecular Weight 182.61 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for Lipinski Rule of 5 compliance after derivatization.
Formula C7H7ClN4High nitrogen content improves aqueous solubility compared to purely carbocyclic scaffolds.
LogP (Estimated) 1.2 - 1.5Favorable baseline lipophilicity; prevents final candidates from becoming overly greasy (which causes off-target toxicity).
Purity Standard ≥ 97% (HPLC/NMR)Critical for transition-metal catalysis, as impurities can poison palladium catalysts.

Experimental Protocols: Orthogonal Derivatization

The true value of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine lies in its orthogonal reactivity. The following protocols detail how to sequentially modify the C4 and C5 positions.

Protocol 1: Buchwald-Hartwig Amination at the C4 Position

Objective: To install a secondary amine at the C4 position while leaving the C5 primary amine intact. Causality & Rationale: The C4-chloride is activated. We utilize Pd2​(dba)3​ as the palladium source and Xantphos as the ligand. Xantphos is a bidentate ligand with a wide bite angle, which forces the palladium intermediate into a geometry that strongly favors reductive elimination over unwanted β -hydride elimination, ensuring high yields of the cross-coupled product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under inert argon atmosphere, combine 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 equiv), the desired nucleophilic amine (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv) and Xantphos (0.10 equiv).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M concentration) and degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 95°C for 12 hours. The bulky Cs2​CO3​ base deprotonates the nucleophile without interfering with the C5 primary amine.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol 2: Amide Coupling at the C5 Position

Objective: To acylate the C5 primary amine of the intermediate generated in Protocol 1. Causality & Rationale: The C5 amine on this electron-deficient heteroaromatic ring is a relatively poor nucleophile. Standard coupling agents (like DCC or EDC) often fail. Therefore, we use HATU , a highly reactive uronium-based coupling agent, alongside DIPEA (Hünig's base) to efficiently activate the carboxylic acid and drive the acylation forward.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add the C4-substituted intermediate from Protocol 1 (1.0 equiv) to the activated mixture.

  • Reaction: Stir at 50°C for 8 hours. The elevated temperature overcomes the steric hindrance and low nucleophilicity of the C5 amine.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate.

Workflow Start 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine Coupling Buchwald-Hartwig Cross-Coupling (C4) Start->Coupling PdCat Pd2(dba)3 / Xantphos (Catalytic System) PdCat->Coupling Amine R-NH2 (Nucleophile) Amine->Coupling Intermediate C4-Substituted Intermediate Coupling->Intermediate Acylation Amide Coupling (C5) HATU / DIPEA Intermediate->Acylation Final Target Kinase Inhibitor Acylation->Final

Orthogonal synthetic workflow for derivatizing 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Conclusion

The compound 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine represents a triumph of rational drug design and synthetic planning. By combining a rigidified, ATP-mimicking core with orthogonally reactive functional handles, it empowers medicinal chemists to rapidly synthesize diverse libraries of kinase inhibitors. Its continued use in the discovery of FGFR, TRK, and multi-kinase inhibitors underscores its status as a foundational pillar in modern targeted therapeutics.

References

  • AiFChem. "4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1363405-82-6) Product Information." AiFChem.1

  • AA Blocks. "Product Index - 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine." AA Blocks. 10

  • ACS Medicinal Chemistry Letters. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Publications. 2

  • Expert Opinion on Therapeutic Patents. "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present)." Taylor & Francis Online.

  • RSC Medicinal Chemistry. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Publishing. 3

  • Pharmaceuticals (MDPI). "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors." MDPI. 4

  • Molecular Diversity (Springer). "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." ResearchGate.5

  • Organic Letters. "An Efficient One-Step Synthesis of Heterobiaryl Pyrazolo[3,4-b]pyridines via Indole Ring Opening." ACS Publications. 7

Sources

Exploratory

A Framework for Determining the Solubility and Stability of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Technical Guide for Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is limited. This guide is therefore designed to provide researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available, quantitative solubility and stability data for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is limited. This guide is therefore designed to provide researchers, scientists, and drug development professionals with a comprehensive framework of field-proven methodologies and best practices for determining these critical physicochemical properties. The protocols herein are based on established regulatory guidelines and industry standards.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. For a novel heterocyclic compound such as 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a derivative of the biologically significant pyrazolopyridine class, elucidating these characteristics is not merely a data-gathering exercise. It is a foundational pillar that dictates formulation strategy, predicts in-vivo behavior, and ensures patient safety.

A compound's aqueous solubility directly influences its absorption and bioavailability, while its stability profile determines its shelf-life, storage conditions, and potential to generate harmful degradation products.[1] This guide presents a systematic approach to experimentally determine these properties, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: A Protocol for Determining Aqueous Solubility

Aqueous solubility is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is essential to distinguish between two primary types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound at the moment of precipitation from a stock solution (typically in DMSO) diluted into an aqueous buffer. It is a high-throughput method often used in early discovery to rank compounds but can overestimate true solubility.[4][5]

  • Thermodynamic (Equilibrium) Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, crucial for later-stage development, and is the focus of the protocol below.[6]

The classical shake-flask method remains the definitive technique for determining equilibrium solubility due to its simplicity and direct relationship to the partitioning phenomenon.[7]

Predicted Physicochemical Properties and Rationale

Before embarking on experimental work, it's valuable to predict the properties of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine to anticipate its behavior.

  • Structure: The molecule contains a fused pyrazolopyridine heterocyclic system with a chloro-substituent, a methyl group, and a primary amine.

  • Ionization: The presence of the aminopyridine moiety suggests the compound will behave as a weak base.[8] The amino group can be protonated, meaning its solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions.

  • Lipophilicity: The chloro-group and the bicyclic aromatic system contribute to its lipophilicity, which may counteract the solubilizing effect of the polar amine group.

These predictions inform the design of the solubility study; for instance, they underscore the necessity of testing across a range of physiologically relevant pH values.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol is designed to establish a self-validating system for determining the thermodynamic solubility of the target compound.

Objective: To determine the equilibrium solubility of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine in various aqueous media.

Materials:

  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (solid, verified purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 3.0 and pH 5.0

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Low-binding vials (e.g., glass or polypropylene)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • Calibrated HPLC-UV or LC-MS/MS system

Methodology:

  • Preparation of Media: Prepare all buffer systems and ensure their pH is accurately calibrated.

  • Addition of Excess Solid: Add an excess amount of the solid compound to a pre-weighed vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) for a predetermined period.

    • Expert Insight: An equilibration time of 24-48 hours is standard. However, to ensure true equilibrium is reached, it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

    • Trustworthiness Check: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[9]

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) of known concentrations.

    • Dilute the filtered supernatant into the same concentration range as the standards.

    • Analyze the standards and the sample by a validated HPLC-UV or LC-MS/MS method to determine the concentration.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Summarize the quantitative data in a clear, structured table.

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL) Standard Deviation
High-Purity Water~7.0 (measure)25Experimental DataExperimental Data
Citrate Buffer3.037Experimental DataExperimental Data
Citrate Buffer5.037Experimental DataExperimental Data
PBS7.437Experimental DataExperimental Data
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Test Media (e.g., pH 3.0, 5.0, 7.4 Buffers) A->B C Seal Vials & Agitate (24-72h at 25°C / 37°C) B->C D Confirm Equilibrium: Sample at Multiple Timepoints C->D E Centrifuge to Pellet Undissolved Solid D->E F Collect Supernatant E->F G Filter through 0.22µm Syringe Filter F->G I Analyze Sample & Standards by HPLC or LC-MS/MS G->I H Prepare Calibration Standards H->I J Calculate Concentration (Solubility in µg/mL) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory bodies to understand how a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10][11] Forced degradation (or stress testing) is a critical component of this process, designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[1][12] This is essential for developing and validating a stability-indicating analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[13]

Protocol: Forced Degradation Studies

The goal is to achieve a target degradation of 5-20% of the API.[14] Over-stressing can lead to secondary degradation products not relevant to formal stability, while under-stressing may not adequately challenge the analytical method.

Objective: To identify the potential degradation pathways of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine under various stress conditions.

Materials:

  • Target compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Calibrated stability chambers (for thermal and photostability)

  • Validated stability-indicating HPLC method (see section 2.2)

Methodology:

A stock solution of the compound is prepared and subjected to the following conditions in parallel. A control sample (protected from stress) is analyzed at each time point for comparison.

  • Acid Hydrolysis:

    • Condition: Treat the compound solution with 0.1 M HCl at 60°C.

    • Rationale: To evaluate susceptibility to degradation in an acidic environment, mimicking potential conditions in the stomach or in acidic formulations. The aminopyridine moiety may be stable due to protonation, but other parts of the molecule could be labile.

    • Procedure: Sample at intervals (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Condition: Treat the compound solution with 0.1 M NaOH at 60°C.

    • Rationale: To assess lability in alkaline conditions. Heterocyclic rings can sometimes be susceptible to cleavage under basic conditions.

    • Procedure: Sample at intervals. Before analysis, neutralize with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Condition: Treat the compound solution with 3% H₂O₂ at room temperature.

    • Rationale: To test for susceptibility to oxidation. The electron-rich pyrazolopyridine ring system and the amine group could be potential sites for oxidation.

    • Procedure: Sample at intervals. No quenching is typically needed if the sample is analyzed promptly.

  • Thermal Degradation:

    • Condition: Expose the solid compound and a solution to dry heat (e.g., 80°C).

    • Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.

    • Procedure: Sample at intervals (e.g., 1, 3, 7 days).

  • Photostability:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A parallel sample should be wrapped in aluminum foil as a dark control.

    • Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage.

    • Procedure: Analyze the samples after the exposure period.

The Self-Validating System: The Stability-Indicating Method

The trustworthiness of all stability data hinges on the analytical method used. A stability-indicating method (SIM) is an HPLC method that demonstrates specificity for the API, process impurities, and all degradation products.

  • Development: The method (typically a gradient reverse-phase HPLC method) must be developed to achieve baseline separation between the parent compound peak and all peaks formed during the forced degradation studies.

  • Validation: Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer (MS) is crucial. This confirms that the main API peak is pure and not co-eluting with any degradants, thus validating the stability data.

Data Presentation: Summary of Forced Degradation
Stress Condition Strength/Temp. Duration % Degradation No. of Degradants Observations (e.g., Major Degradant RT)
Acid Hydrolysis0.1 M HCl24 hExperimental DataExperimental DataExperimental Data
Base Hydrolysis0.1 M NaOH24 hExperimental DataExperimental DataExperimental Data
Oxidation3% H₂O₂24 hExperimental DataExperimental DataExperimental Data
Thermal (Solid)80°C7 daysExperimental DataExperimental DataExperimental Data
Thermal (Solution)80°C7 daysExperimental DataExperimental DataExperimental Data
PhotolyticICH Q1B-Experimental DataExperimental DataExperimental Data
Visualization: Forced Degradation & SIM Development Logic

G cluster_stress Stress Application cluster_analysis Analysis & Method Development cluster_validation Validation & Outcome API API Solution & Solid Sample Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Ox Oxidation (H₂O₂) API->Ox Therm Thermal (Dry Heat) API->Therm Photo Photolytic (ICH Q1B Light) API->Photo HPLC Analyze Stressed Samples with HPLC-PDA/MS Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Separate Are API and Degradants Baseline Separated? HPLC->Separate Optimize Optimize HPLC Method (Gradient, Column, pH) Separate->Optimize No Validated Validated Stability- Indicating Method (SIM) Separate->Validated Yes Optimize->HPLC Pathway Identify Degradation Pathways Validated->Pathway Purity Confirm Peak Purity of API Validated->Purity

Caption: Logical workflow for forced degradation studies.

Conclusion

Determining the solubility and stability of a novel compound like 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a foundational step in its journey through the drug development pipeline. While specific data for this molecule requires experimental work, the protocols and frameworks outlined in this guide provide a robust, scientifically sound, and regulatory-compliant pathway for obtaining this critical information. By systematically evaluating solubility across a physiological pH range and probing for chemical liabilities through forced degradation, researchers can build a comprehensive physicochemical profile. This knowledge empowers informed decision-making, facilitates effective formulation development, and ultimately ensures the quality, safety, and efficacy of potential new medicines.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Wang, Z., et al. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Fluid Phase Equilibria.
  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [Link]

  • Food and Drug Administration. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Zhou, L., et al. (2007). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Journal of Pharmaceutical Sciences. [Link]

  • Ovid. (2015). Setup and validation of shake-flask procedures... European Journal of Pharmaceutical Sciences. [Link]

  • Varadi, M., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Journal of Chemical Information and Modeling. Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure−Property Relationship. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (2022). Physicochemical properties of 4-amino pyridine a model pollutant. [Link]

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. [Link]

  • Cheméo. (2024). Chemical Properties of 2-Aminopyridine. [Link]

  • PubChem. n-Aminopyridine. [Link]

  • Academia.edu. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • IRJPMS. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • ResearchGate. (2025). Prediction of Drug Solubility from Monte Carlo Simulations. [Link]

  • LCGC International. (2026). Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Knowledge UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • NextSDS. METHYL 4-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE. [Link]

  • IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. [Link]

  • PubChem. 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine. [Link]

  • ResearchGate. Summery of Forced Degradation studies of Brexpipzrazole. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubMed. (2024). Drug discovery of N-methyl-pyrazole derivatives as potent selective estrogen receptor degrader (SERD) for the treatment of breast cancer. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Der Pharma Chemica. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. [Link]

  • Alichem. 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. [Link]

Sources

Foundational

Spectroscopic Characterization (NMR, IR, MS) of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: A Comprehensive Technical Guide

Executive Summary The compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) represents a highly privileged bicyclic scaffold frequently utilized in the development of kinase inhibitors and adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) represents a highly privileged bicyclic scaffold frequently utilized in the development of kinase inhibitors and advanced therapeutics. Precise spectroscopic characterization of this molecule is critical, as distinguishing between N1 and N2 methylation, as well as confirming the exact substitution pattern of the pyridine ring (4-chloro, 5-amine), requires rigorous analytical validation.

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. By relying on established , we establish a self-validating analytical framework for researchers and drug development professionals.

Structural Elucidation Strategy & Causality

A robust analytical workflow does not merely collect data; it builds a self-validating network of evidence. The experimental choices for characterizing this[1] are driven by specific chemical properties:

  • Ionization Causality: The presence of a basic primary amine and a pyridine nitrogen makes the molecule highly proton-affinitive. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory choice for MS.

  • Solvent Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is selected for NMR over Chloroform-d or Methanol-d4. Protic solvents would cause rapid deuterium exchange with the -NH₂ group, erasing its signal. DMSO-d6 strongly solvates the polar amine, breaking intermolecular hydrogen bonds and yielding a distinct, quantifiable broad singlet.

  • Regiochemical Causality: 1D NMR alone cannot definitively prove whether the methyl group is on N1 or N2. 2D Heteronuclear Multiple Bond Correlation (HMBC) is required to map the connectivity across the quaternary bridgehead carbons.

High-Resolution Mass Spectrometry (HRMS)

Quantitative Data Summary

The exact mass of the neutral compound (C₇H₇ClN₄) is 182.036 Da. In ESI+ mode, the protonated molecular ion [M+H]⁺ exhibits a highly diagnostic isotopic signature due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio).

Ion SpeciesFormulaTheoretical m/zRelative IntensityDiagnostic Value
[M+H]⁺ (³⁵Cl)[C₇H₈³⁵ClN₄]⁺183.043100% (Base Peak)Confirms molecular weight
[M+H]⁺ (³⁷Cl)[C₇H₈³⁷ClN₄]⁺185.040~33%Validates presence of 1x Chlorine
Fragment 1[C₇H₅³⁵ClN₃]⁺166.016VariableLoss of NH₃ (Amine validation)
Fragment 2[C₇H₇N₄]⁺147.067VariableLoss of HCl
Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing ionization efficiency for the basic nitrogen centers.

  • Instrument Parameters: Inject 2 µL into a Q-TOF LC/MS system. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.

  • Self-Validating Protocol: Verify the isotopic pattern of the precursor ion. The[M+H]⁺ signal must present a 3:1 intensity ratio between m/z 183.04 and 185.04. If this ratio deviates, the presence of the halogen is compromised, indicating degradation or impurity.

Fragmentation Workflow

MS_Fragmentation M [M+H]+ m/z 183.04 (35Cl) m/z 185.04 (37Cl) F1 [M+H - NH3]+ m/z 166.01 M->F1 -NH3 F2 [M+H - CH3•]+ m/z 168.02 M->F2 -CH3• F3 [M+H - HCl]+ m/z 147.07 M->F3 -HCl F2->F3 -HCl

MS/MS Fragmentation Pathway of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data Summary

The structural assignment relies heavily on the deshielding effects of the heteroatoms and the chlorine substituent, consistent with established[2].

Position¹H NMR (δ, ppm)MultiplicityIntegration¹³C NMR (δ, ppm)Assignment Notes
1 (N-CH₃) 3.95s3H33.5HMBC to C3a, C7a
3 8.05s1H132.0Pyrazole CH
3a ---112.0Quaternary bridge
4 ---128.5C-Cl (Deshielded by Cl)
5 ---138.0C-NH₂
5-NH₂ 5.40br s2H-D₂O exchangeable
6 8.25s1H142.5Pyridine CH (Deshielded by N7)
7a ---151.0Quaternary bridge
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Utilize a 400 MHz or 600 MHz NMR Spectrometer equipped with a CryoProbe. Acquire ¹H NMR (16 scans, D1 = 2s) and ¹³C NMR (1024 scans, D1 = 2s).

  • Self-Validating Protocol (D₂O Shake): To definitively prove the assignment of the primary amine, acquire a baseline ¹H spectrum. Add 10 µL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad singlet at δ 5.40 ppm must disappear due to rapid H/D exchange, validating it as the -NH₂ group and not an anomalous aromatic proton.

Regiochemical Elucidation Logic

NMR_Logic H1 1H NMR Identify CH3, NH2, & 2x Aromatic CH HSQC 1H-13C HSQC Map Protons to C3, C6, & CH3 H1->HSQC HMBC 1H-13C HMBC Establish Quaternary Connectivity (C3a, C4, C5, C7a) H1->HMBC C13 13C NMR Identify 7 Carbon Environments C13->HSQC C13->HMBC Struct Final Regiochemical Assignment HSQC->Struct HMBC->Struct

Multidimensional NMR workflow for definitive regiochemical assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Quantitative Data Summary

IR spectroscopy provides orthogonal validation of the functional groups, particularly the primary amine and the aryl chloride.

Functional GroupWavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
Primary Amine 3450, 3320N-H stretch (asym & sym)The doublet confirms a primary (-NH₂) vs secondary (-NHR) amine.
Aromatic Ring 3110C-H stretchTypical sp² C-H stretching.
Aliphatic Methyl 2950sp³ C-H stretchConfirms the N-CH₃ group.
Amine Bend 1620N-H scissoring bendCorroborates the 3450/3320 signals.
Aromatic Core 1580, 1510C=C, C=N stretchPyrazolo-pyridine skeletal vibrations.
Aryl Chloride 780C-Cl stretchStrong, sharp band in the fingerprint region.
Step-by-Step Methodology
  • Instrument Preparation: Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) diamond crystal accessory. Causality: ATR is chosen over traditional KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr would create a massive, broad O-H stretch around 3400 cm⁻¹, completely masking the critical N-H doublet of the target compound.

  • Self-Validating Protocol (Background Subtraction): Immediately prior to loading the sample, acquire a background scan (32 scans, 4 cm⁻¹ resolution) of the clean diamond crystal. This subtracts atmospheric CO₂ and ambient humidity.

  • Acquisition: Place 2-3 mg of the neat, dry powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Acquire 32 scans from 4000 to 400 cm⁻¹.

References

  • Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra". Canadian Journal of Chemistry, 1988, 66(3): 420-428. Available at:[Link]

  • Pérez-Silanes, S., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". Molecules, 2018, 23(6): 1498. (NIH PMC). Available at:[Link]

Sources

Exploratory

Privileged Scaffolds in Targeted Therapeutics: The Pharmacological Landscape of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives

Executive Summary The pursuit of highly selective, potent, and bioavailable kinase inhibitors remains a cornerstone of modern oncology and neuropharmacology. Within this domain, the pyrazolo[3,4-b]pyridine core has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, potent, and bioavailable kinase inhibitors remains a cornerstone of modern oncology and neuropharmacology. Within this domain, the pyrazolo[3,4-b]pyridine core has emerged as a deeply privileged pharmacophore, acting as a purine (adenine) bioisostere capable of competitive binding within the highly conserved ATP-binding pocket of various kinases[1].

Specifically, 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) serves as a highly versatile, bivalent synthetic building block. This whitepaper dissects the structural rationale behind this specific scaffold, explores its primary therapeutic targets (including FGFR, RAF, Mps1, and LRRK2), and provides validated, step-by-step methodologies for its synthetic diversification and biochemical evaluation.

Structural Rationale & Mechanistic Advantages

The architectural design of 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is not arbitrary; every functional group serves a distinct physicochemical and synthetic purpose:

  • The 1-Methyl Group (Conformational Locking): Unsubstituted pyrazoles are prone to tautomerization, which can complicate structure-activity relationship (SAR) models and introduce promiscuous hydrogen-bond donors. Methylation at the N1 position locks the tautomeric state, reduces the topological polar surface area (tPSA), and improves cell membrane permeability[2]. Furthermore, it dictates the binding orientation within the kinase hinge region by preventing the N1 nitrogen from acting as a hydrogen bond donor.

  • The 4-Chloro Substituent (Electrophilic Hub): The chlorine atom at the C4 position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. This activation is driven by the electron-withdrawing nature of the adjacent pyridine nitrogen and the fused pyrazole ring system, allowing for the rapid introduction of diverse aryl, heteroaryl, or aliphatic groups that probe the kinase specificity pocket.

  • The 5-Amine Group (Vector for DFG-Out Stabilization): The C5-amine acts as a critical vector for extending the molecule into the solvent-exposed region or the allosteric pocket. By converting this amine into an amide or a urea linkage, medicinal chemists can design Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of target kinases[3][4].

Primary Therapeutic Targets

Derivatives synthesized from this core have demonstrated exceptional efficacy against a spectrum of high-value therapeutic targets.

RAF Kinases (pan-RAF & B-RAF)

In KRAS-mutant cancers, the hyperactivation of the MAPK/ERK pathway drives uncontrolled tumor proliferation. Pyrazolo[3,4-b]pyridine derivatives functionalized with aryl ureas at the 5-position have been identified as potent pan-RAF inhibitors[3]. The urea motif forms critical hydrogen bonds with the catalytic glutamate and the DFG aspartate, locking the kinase in an inactive state.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active) RTK->RAS RAF RAF Kinase (Target) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->RAF

Fig 1: Interception of the MAPK/ERK signaling cascade by pyrazolo[3,4-b]pyridine pan-RAF inhibitors.

Fibroblast Growth Factor Receptors (FGFR)

Aberrant FGFR signaling is implicated in multiple malignancies, including gastric and urothelial cancers. Derivatives of 1H-pyrazolo[3,4-b]pyridine have shown high selectivity for FGFR over VEGFR2, minimizing cardiovascular toxicities typically associated with multi-kinase inhibitors[2]. The N2/N3 atoms of the core form essential hydrogen bonds with the hinge region of the FGFR kinase domain.

Monopolar Spindle Kinase 1 (Mps1 / TTK)

Mps1 is a core component of the spindle assembly checkpoint (SAC). Inhibiting Mps1 forces cancer cells with high chromosomal instability into premature mitosis, leading to mitotic catastrophe and apoptosis. Recent studies have validated pyrazolo[3,4-b]pyridine derivatives as potent Mps1 inhibitors, exhibiting nanomolar IC50​ values and significant anti-proliferative effects in triple-negative breast cancer (TNBC) models[5].

Leucine-Rich Repeat Kinase 2 (LRRK2)

Beyond oncology, the scaffold is highly relevant in neurodegeneration. Mutations in LRRK2 (e.g., G2019S) are a leading genetic cause of Parkinson's Disease. C4-substituted pyrazolo[3,4-b]pyridines have been patented as highly selective, brain-penetrant LRRK2 inhibitors capable of modulating kinase activity in the central nervous system[6].

Quantitative Target Summary
Target KinasePrimary Disease IndicationTypical Derivative IC50​ RangeKey Structural Modification (from Core)
pan-RAF KRAS-Mutant Solid Tumors1 - 50 nMC5-Aryl Urea formation; C4-Aliphatic ether
FGFR1-4 Gastric / Bladder Cancer5 - 100 nMC4-Aryl cross-coupling (Suzuki)
Mps1 Triple-Negative Breast Cancer2 - 25 nMC4-Aniline substitution ( SN​Ar )
LRRK2 Parkinson's Disease10 - 200 nMC4-Pyrazine substitution; C5-Amide

Synthetic Workflows & Experimental Protocols

To leverage 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, chemists typically employ a two-step orthogonal functionalization strategy. The causality of this sequence is critical: the SN​Ar or cross-coupling at C4 must be performed before the C5-amine functionalization, as the free amine can interfere with palladium catalysts or compete in nucleophilic attacks if not carefully managed.

Synthetic_Workflow Core 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) SNAr Step 1: SNAr / Cross-Coupling (C4 Position Diversification) Core->SNAr Intermediate C4-Substituted Intermediate SNAr->Intermediate Validation LC-MS & NMR Validation Intermediate->Validation Coupling Step 2: Amide / Urea Coupling (C5-Amine Functionalization) Final Target Kinase Inhibitor (e.g., RAF, FGFR, Mps1) Coupling->Final Validation->Coupling

Fig 2: Bivalent synthetic functionalization workflow of the pyrazolo[3,4-b]pyridine core.

Protocol 1: C4-Functionalization via Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Displace the C4-chlorine with an aniline or aliphatic amine to build the specificity-pocket binding motif.

  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired nucleophile (e.g., substituted aniline, 1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming nucleophile.

  • Thermal Activation: Seal the vial and heat the mixture to 120°C for 12–16 hours. (Alternatively, microwave irradiation at 150°C for 30 minutes can be utilized to accelerate conversion).

  • Self-Validation Check: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Proceed only when the starting material peak (m/z ~183[M+H]+) is consumed and the desired product mass is dominant.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl (3x) to remove NMP. Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: C5-Amine Functionalization (Urea Formation)

Objective: Convert the C5-amine into a urea linkage to engage the DFG motif of the target kinase.

  • Preparation: Dissolve the C4-substituted intermediate (1.0 eq) from Protocol 1 in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (0.1 M).

  • Isocyanate Addition: Cool the solution to 0°C. Slowly add the appropriate aryl isocyanate (1.1 eq) dropwise. Causality Note: The C5-amine is an electron-deficient aniline (due to the pyridine ring), making it a poor nucleophile. Using highly electrophilic isocyanates ensures complete conversion without the need for harsh coupling reagents.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

  • Isolation: The resulting urea often precipitates directly from the DCM/THF mixture. If precipitation occurs, isolate the product via vacuum filtration and wash with cold DCM. If no precipitate forms, concentrate the solvent and purify via reverse-phase preparative HPLC.

Protocol 3: Biochemical Kinase Target Engagement (HTRF Assay)

Objective: Validate the inhibitory potency ( IC50​ ) of the synthesized derivative against the target kinase (e.g., B-RAF).

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme/Substrate Addition: Add the recombinant kinase (e.g., B-RAF V600E) and the specific biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration equal to its apparent Km​ for the specific kinase. Causality Note: Running the assay at the ATP Km​ ensures that the calculated IC50​ is a true reflection of the inhibitor's affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Detection: After 60 minutes, stop the reaction by adding EDTA. Add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).

  • Readout: Incubate for 1 hour and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 620 nm and 665 nm using a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.National Center for Biotechnology Information (PMC).
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors.ACS Medicinal Chemistry Letters.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.PubMed (Eur J Med Chem).
  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor.Journal of Medicinal Chemistry (ACS).
  • US9187473B2 - Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors.Google Patents.

Sources

Foundational

The Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide to Chemical Space Exploration and Drug Discovery

Introduction: The Privileged Nature of Pyrazolo[3,4-b]pyridines The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1] This is due to its structural resemblance to the purine nucleus, allowing it to function as a versatile hinge-binding motif for a multitude of protein kinases.[2] The scaffold's unique arrangement of nitrogen atoms and its planar structure provide key hydrogen bond donors and acceptors that facilitate strong interactions with the ATP-binding pocket of these enzymes.[2][3] The inherent stability of the 1H-tautomer over the 2H-form, by a significant energy difference of nearly 9 kcal/mol, provides a consistent and predictable platform for rational drug design.[4] This guide will provide an in-depth exploration of the chemical space of pyrazolo[3,4-b]pyridines, from fundamental synthetic strategies to their broad-ranging applications in modern drug discovery, with a particular focus on the development of kinase inhibitors.

Navigating the Synthetic Landscape: Constructing the Pyrazolo[3,4-b]pyridine Core

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two primary retrosynthetic strategies: the annelation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[4] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Strategy A: Pyridine Ring Formation on a Pyrazole Core

This is the most prevalent approach, leveraging the availability of substituted 5-aminopyrazoles. These intermediates can be cyclized with a variety of three-carbon synthons to construct the pyridine ring.

  • From β-Dicarbonyl Compounds and Analogs: A classic and widely used method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, such as a diketone or a ketoester.[4][5] This reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration. The regioselectivity of this reaction is a critical consideration, particularly with unsymmetrical dicarbonyls. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts first, dictating the final substitution pattern.[5]

  • From α,β-Unsaturated Ketones (Michael Addition): The reaction of 5-aminopyrazoles with α,β-unsaturated ketones offers another route.[5] This pathway is believed to proceed via a Michael addition of the pyrazole's C4 or the exocyclic amino group to the unsaturated system, followed by cyclization and oxidation.[5]

  • From Alkynyl Aldehydes (Cascade Cyclization): A more recent and elegant approach utilizes a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes.[6] This method allows for the switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines by employing different catalysts like silver, iodine, or N-bromosuccinimide (NBS).[6]

  • Multi-Component Reactions: One-pot, three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene compound (like a β-ketonitrile) provide a highly efficient and atom-economical route to densely functionalized pyrazolo[3,4-b]pyridines.[1][7] These reactions often proceed in high yields and allow for rapid library generation.[1]

Strategy B: Pyrazole Ring Formation on a Pyridine Core

This approach is less common but offers a valuable alternative for accessing specific substitution patterns. It typically involves the cyclization of a hydrazine derivative with a suitably functionalized pyridine. For example, 2-chloro-3-cyanopyridines can react with hydrazine to form 3-amino-1H-pyrazolo[3,4-b]pyridines.[8]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of a pyrazolo[3,4-b]pyridine library, starting from a 5-aminopyrazole precursor.

G cluster_0 Core Synthesis cluster_1 Scaffold Functionalization cluster_2 Library Generation A 5-Aminopyrazole C Cyclization Reaction (e.g., Condensation, MCR) A->C B Three-Carbon Synthon (e.g., β-ketoester, alkynyl aldehyde) B->C D Pyrazolo[3,4-b]pyridine Core C->D Formation of Core Scaffold E Halogenation (e.g., NIS, NBS) D->E G N-Alkylation/Arylation D->G F Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) E->F H Diversified Library of Pyrazolo[3,4-b]pyridines F->H G->H

Caption: Generalized workflow for pyrazolo[3,4-b]pyridine synthesis and diversification.

Biological Significance and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a focal point for drug discovery programs targeting a variety of diseases.[7][9]

A Premier Scaffold for Kinase Inhibition

The most prominent application of pyrazolo[3,4-b]pyridines is in the development of kinase inhibitors.[1][10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrazolo[3,4-b]pyridine core effectively mimics the adenine ring of ATP, allowing it to bind to the hinge region of the kinase active site.[2] The N(1)-H of the pyrazole ring often forms a crucial hydrogen bond with the backbone of the hinge region, an interaction that is frequently observed in co-crystal structures.[2][3]

Table 1: Pyrazolo[3,4-b]pyridine Derivatives as Inhibitors of Various Kinase Families

Kinase Target FamilyExample(s)Therapeutic AreaKey FindingsReference(s)
Tropomyosin Receptor Kinases (TRKs) C03CancerPotent pan-TRK inhibitor with an IC50 of 56 nM against TRKA. Showed good plasma stability.[11][12]
Fibroblast Growth Factor Receptors (FGFRs) 7nCancerPotent and selective FGFR inhibitor with significant in vivo antitumor activity.[3]
Cyclin-Dependent Kinases (CDKs) SQ-67563, 6eCancerPotent inhibitors of CDK1/CDK2, inducing cell cycle arrest and apoptosis.[13]
PIM Kinases 6a-cCancerDesigned as dual CDK2/PIM1 inhibitors with anti-proliferative activity.[10]
Monopolar Spindle Kinase 1 (Mps1) Compound 31CancerHighly potent Mps1 inhibitor (IC50 = 2.596 nM) with in vivo efficacy.[14][15]
Janus Kinases (JAKs) Compound 40Inflammatory DiseasesFragment-derived JAK1-selective inhibitor with excellent subtype selectivity.
AMP-Activated Protein Kinase (AMPK) 17fMetabolic Diseases, CancerPotent AMPK activator, inhibiting cancer cell proliferation.[16][17]
Beyond Kinases: Other Therapeutic Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends beyond kinase inhibition.

  • Topoisomerase II Inhibition: Certain derivatives have been identified as potent inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and repair.[1][18] Compound 8c, for instance, showed potent, broad-spectrum antiproliferative activity and inhibited the DNA relaxation activity of TOPIIα in a dose-dependent manner.[1][18]

  • Antimalarial Activity: Pyrazolo[3,4-b]pyridines have been investigated as dual-stage antimalarial agents, targeting the Plasmodium falciparum parasite with sub-micromolar potency.[19]

  • Antimicrobial and Antiviral Activity: The scaffold has been reported to exhibit antimicrobial and antiviral properties, further broadening its therapeutic potential.[20][21]

  • Neurodegenerative Diseases: Some derivatives have shown potential in the context of neurodegenerative diseases, with reports of neuroprotective properties and the ability to bind to β-amyloid plaques in Alzheimer's disease models.[21]

Visualizing a Key Signaling Pathway

The following diagram illustrates the Cyclin-Dependent Kinase (CDK) pathway, a critical regulator of the cell cycle and a major target for pyrazolo[3,4-b]pyridine-based anticancer agents.

Mitogenic_Stimuli Mitogenic Stimuli (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo_Pyridine->CyclinD_CDK46 inhibits Pyrazolo_Pyridine->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK pathway by pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of research in this area, detailed and validated protocols are essential.

Protocol 1: Synthesis of a 1,4,6-Trisubstituted Pyrazolo[3,4-b]pyridine via a Three-Component Reaction

This protocol is adapted from methodologies described for the efficient synthesis of functionalized pyrazolo[3,4-b]pyridines.[1][22]

Objective: To synthesize 4-(4-hydroxyphenyl)-1,6-diphenyl-3-(substituent)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Materials:

  • 3-substituted-1-phenyl-1H-pyrazol-5-amine (1.0 mmol)

  • 3-oxo-3-phenylpropanenitrile (1.0 mmol)

  • 4-hydroxybenzaldehyde (1.0 mmol)

  • Absolute Ethanol (15 mL)

  • Pipette (as catalyst)

Procedure:

  • To a 50 mL round-bottom flask, add 3-substituted-1-phenyl-1H-pyrazol-5-amine (1.0 mmol), 3-oxo-3-phenylpropanenitrile (1.0 mmol), and 4-hydroxybenzaldehyde (1.0 mmol).

  • Add absolute ethanol (15 mL) to the flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase). The reaction is typically complete within 12 hours.[22]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a vacuum oven.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a dioxane-water mixture).[20]

  • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin E)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

Objective: To determine the IC50 value of a test compound against the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 (as substrate)

  • [γ-³³P]ATP

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor (e.g., Roscovitine) as a positive control.[13]

  • Add the Histone H1 substrate to all wells.

  • Initiate the kinase reaction by adding a mixture of CDK2/Cyclin E enzyme and [γ-³³P]ATP. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven ability to interact with the ATP-binding site of kinases has cemented its role in the development of inhibitors for oncology and inflammatory diseases. The ongoing development of innovative synthetic methodologies, including multi-component and cascade reactions, enables the rapid exploration of a vast and diverse chemical space.[1][6] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of pyrazolo[3,4-b]pyridine derivatives, improving their selectivity profiles to minimize off-target effects, and exploring their potential against emerging therapeutic targets. The combination of rational design, combinatorial synthesis, and high-throughput screening will undoubtedly lead to the discovery of new and effective drugs based on this remarkable heterocyclic core.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. ScienceDirect.
  • Exploring Pyrazolo[3,4-b]Pyridine and Spiro-Oxindole Hybrids as Selective CDK2 or EGFR Inhibitors for Targeted Cancer Therapy: Design, Synthesis, and Molecular Modeling Insights. PubMed.
  • Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Deriv
  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC.
  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion.
  • Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives.
  • SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. [No Source Found].
  • 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases: Highly Potent 2,6-Difluorophenacyl Analogues.
  • Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. PubMed.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
  • The synthetic route of target pyrazolo [3,4-b]pyridine compounds...
  • Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K p

Sources

Exploratory

Tautomerism in Pyrazolo[3,4-b]pyridine Systems: Mechanistic Insights and Implications for Drug Discovery

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged, highly versatile bicyclic heterocycle that serves as a bioisostere for purines. It is a foundational pharmacophore in modern oncology and immunology...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged, highly versatile bicyclic heterocycle that serves as a bioisostere for purines. It is a foundational pharmacophore in modern oncology and immunology, frequently utilized in the development of potent kinase inhibitors (e.g., FGFR, CDK, Mps1) and topoisomerase IIα inhibitors. However, the pharmacological efficacy of these molecules is intrinsically linked to their tautomeric state. This whitepaper provides an in-depth technical analysis of annular tautomerism in pyrazolo[3,4-b]pyridines, detailing the thermodynamic principles, analytical workflows for structural elucidation, and the profound implications these dynamic equilibria have on rational drug design.

The Mechanistic Basis of Pyrazolo[3,4-b]pyridine Tautomerism

Annular Tautomerism (1H vs. 2H)

In pyrazolo[3,4-b]pyridines lacking substitution at the pyrazole nitrogens, the mobile proton can reside on either N1 or N2, yielding the 1H- and 2H-tautomers. Understanding the thermodynamic baseline of this equilibrium is critical for predictive modeling.1 clearly demonstrate that the 1H-tautomer is significantly more stable, favored by a difference of approximately 37.03 kJ/mol (nearly 9 kcal/mol) over the 2H-isomer[1].

Hydroxy/Oxo (Pyridone) Tautomerism

When electron-donating substituents such as hydroxyl groups are introduced at the C4 or C6 positions of the pyridine ring, a secondary tautomeric equilibrium emerges between the enol (hydroxy) and keto (pyridone) forms. Due to the high thermodynamic stability of the resulting amide-like resonance structures, the 4-oxo and 6-oxo derivatives generally predominate in physiological environments, directly altering the hydrogen bond donor/acceptor (HBD/HBA) vectors of the molecule[1].

TautomericEquilibrium T1 1H-Pyrazolo[3,4-b]pyridine (Thermodynamically Stable) T2 2H-Pyrazolo[3,4-b]pyridine (Higher Energy State) T1->T2 Proton Transfer (+37.03 kJ/mol)

Fig 1. Tautomeric equilibrium between 1H and 2H forms of pyrazolo[3,4-b]pyridine.

Implications for Kinase Inhibition and Drug Design

The tautomeric state of a pyrazolo[3,4-b]pyridine dictates the spatial arrangement of its hydrogen-bonding network. In the context of ATP-competitive kinase inhibitors, the 1H-pyrazolo[3,4-b]pyridine core acts as a highly efficient adenine mimetic.

For instance, in the 2, the N1-H serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent N2 acts as a hydrogen bond acceptor for the backbone amide NH[2]. If the 2H-tautomer were to artificially predominate (or be incorrectly modeled during virtual screening), this complementary donor-acceptor motif would clash with the hinge region, leading to a profound loss of predicted binding affinity. Similar stringent tautomeric requirements are observed when optimizing these scaffolds as3[3].

Quantitative Data: Target Profiling

Table 1: Representative Kinase Targets and Tautomeric Dependency

Target KinaseRole in OncologyInhibitor ScaffoldTautomeric Dependency for Hinge Binding
FGFR1-4 Angiogenesis, Proliferation1H-Pyrazolo[3,4-b]pyridineHigh (Requires N1-H donor, N2 acceptor)
CDK1/2 Cell Cycle Regulation1H-Pyrazolo[3,4-b]pyridineHigh (Adenine mimetic binding mode)
TOPIIα DNA Replication1H-Pyrazolo[3,4-b]pyridineModerate (Intercalation + H-bonding)

Analytical Workflows for Tautomer Elucidation

Determining the dominant tautomer in solution requires advanced spectroscopic techniques, as rapid proton exchange can obscure standard 1D NMR data. 4 is the gold standard for characterizing these tautomers in a metal-free state[4].

Workflow Step1 1. Scaffold Synthesis (Condensation & Cyclization) Step2 2. Variable-Temp NMR (1H, 13C, 15N) Step1->Step2 Purified Compound Step3 3. Computational Modeling (DFT / AM1) Step2->Step3 Tautomer Ratios Step4 4. X-Ray Crystallography (Solid-State Validation) Step2->Step4 Crystal Growth Step5 5. Kinase Binding Assays (Target Validation) Step3->Step5 3D Pharmacophore Step4->Step5 Binding Pose

Fig 2. Analytical workflow for tautomer-aware drug discovery.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol 1: Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core

Objective: Assemble the bicyclic core via the condensation of a 5-aminopyrazole with a 1,3-bis-electrophilic synthon.

  • Reaction Setup: Combine equimolar amounts of the substituted 5-aminopyrazole and an α,β-unsaturated ketone in absolute ethanol.

    • Causality: Absolute ethanol is strictly used to prevent the competitive hydrolysis of the highly reactive electrophilic intermediates.

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA).

    • Causality: TFA protonates the carbonyl oxygen of the electrophile, drastically increasing its susceptibility to nucleophilic attack by the exocyclic amine of the pyrazole, thereby driving the initial condensation.

  • Cyclization: Reflux the mixture for 12 hours to allow for intramolecular cyclization and subsequent dehydration/aromatization.

  • Self-Validation Checkpoint: Before proceeding to column chromatography, analyze the crude mixture via LC-MS. The presence of a dominant peak corresponding to the [M+H]+ mass of the fully aromatized product (minus H2​O ) validates successful cyclization.

Protocol 2: NMR-Based Tautomeric Elucidation

Objective: Unambiguously assign the protonation site (N1 vs N2) using Variable-Temperature (VT) NMR and Heteronuclear Multiple Bond Correlation (HMBC).

  • Sample Preparation: Dissolve the purified compound in anhydrous DMSO- d6​ .

    • Causality: A highly deuterated, non-protic solvent is mandatory. Protic solvents (like CD3​OD ) will undergo rapid deuterium exchange with the mobile pyrazole proton, obliterating the N-H signal and making 15N-1H HMBC correlations impossible.

  • VT-NMR Acquisition: Cool the NMR probe to -40°C and acquire a standard 1H spectrum.

    • Causality: At room temperature, proton exchange kinetics between N1 and N2 are intermediate on the NMR timescale, resulting in broad, uninterpretable baseline humps. Lowering the temperature arrests this exchange, allowing the distinct observation of the individual tautomeric populations.

  • Self-Validation Checkpoint: The appearance of a sharp, strongly deshielded singlet in the 1H-NMR spectrum (typically between 12.0–14.0 ppm) at -40°C validates that the proton exchange has been successfully arrested.

  • 2D HMBC Mapping: Execute a 1H-15N HMBC experiment. Observe the long-range scalar couplings ( 2J and 3J ) between the localized N-H proton and the adjacent carbon/nitrogen atoms to definitively map the tautomeric architecture.

Quantitative Data: Thermodynamic Stabilities

Table 2: Thermodynamic and Kinetic Parameters of Tautomerism

Tautomeric FormRelative Energy (kJ/mol)Predominant StatePharmacophore Role (Kinase Hinge)
1H-Pyrazolo[3,4-b]pyridine 0.0 (Reference)Major (Solution & Solid)N1-H acts as Hydrogen Bond Donor
2H-Pyrazolo[3,4-b]pyridine +37.03Minor / TransientN2-H acts as Hydrogen Bond Donor
4-Oxo (Pyridone) Environment DependentMajor (if C4-OH present)C=O acts as Hydrogen Bond Acceptor

References

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC - NIH URL: [Link]

  • Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents Source: PubMed URL: [Link]

  • Title: Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine via the Gould-Jacobs Reaction

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its structural resembl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets. Consequently, derivatives of this scaffold have demonstrated significant therapeutic potential, including roles as kinase inhibitors for oncology, antimalarial agents, and antienterovirals.[1][2] The 4-chloro substituted variant, in particular, serves as a versatile synthetic intermediate.[3][4] The chlorine atom at the 4-position acts as a proficient leaving group, enabling a variety of nucleophilic substitution and cross-coupling reactions to generate diverse libraries of compounds for screening and lead optimization.[4]

This guide provides an in-depth exploration of the Gould-Jacobs reaction, a classic and reliable method for constructing the pyrazolo[3,4-b]pyridine ring system. We will detail the underlying mechanism, provide a validated, step-by-step protocol for the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine, and offer expert insights to ensure experimental success.

Reaction Overview: Adapting a Classic for Heterocyclic Synthesis

The Gould-Jacobs reaction traditionally synthesizes quinoline rings from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][6][7] The power of this reaction lies in its adaptability; by substituting aniline with a suitable aminopyrazole, the reaction can be effectively redirected to construct the fused 1H-pyrazolo[3,4-b]pyridine system.[3][8][9]

The overall transformation is a multi-stage process:

  • Condensation: A nucleophilic substitution reaction between 3-aminopyrazole and DEEM forms a key acyclic intermediate.

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the intermediate yields the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine core, which exists in tautomeric equilibrium with its more stable 4-pyridone form.[5]

  • Chlorination: The 4-hydroxy group is subsequently converted to the target 4-chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[3][8]

This application note will present this as a robust two-step protocol: the initial condensation and cyclization, followed by the chlorination.

Reaction Mechanism

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process begins with the nucleophilic amino group of 3-aminopyrazole attacking the electron-deficient carbon of the enol ether in DEEM, leading to the elimination of an ethanol molecule.[3][5][8] The resulting intermediate, a diethyl ((1H-pyrazol-3-yl)amino)methylenemalonate, is then subjected to high temperatures. This thermal energy drives a 6-pi electrocyclization, where the pyrazole ring attacks one of the ester carbonyls, followed by the elimination of a second ethanol molecule to form the thermodynamically stable pyridone ring.[5][10] The final chlorination step proceeds via activation of the pyridone oxygen by POCl₃, creating a good leaving group that is subsequently displaced by a chloride ion.[3][8]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism for 4-chloro-1H-pyrazolo[3,4-b]pyridine Reactants 3-Aminopyrazole + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl ((1H-pyrazol-3-yl)amino)methylenemalonate Reactants->Intermediate Condensation (Heat, -EtOH) Cyclized 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine (Pyridone Tautomer) Intermediate->Cyclized Thermal Cyclization (High Temp, -EtOH) Product 4-chloro-1H-pyrazolo[3,4-b]pyridine Cyclized->Product Chlorination (POCl₃)

Caption: Gould-Jacobs reaction mechanism.

Experimental Protocols & Workflow

This section provides a detailed, two-part protocol for the synthesis. Adherence to safety precautions, especially when handling POCl₃ and high-boiling solvents, is mandatory.

Overall Experimental Workflow

Gould_Jacobs_Workflow Synthetic Workflow cluster_0 Part 1: Pyridone Formation cluster_1 Part 2: Chlorination A 1. Mix 3-Aminopyrazole & DEEM B 2. Condensation (120-130°C) A->B C 3. Add High-Boiling Solvent (e.g., Diphenyl Ether) B->C D 4. Thermal Cyclization (Reflux, ~250°C) C->D E 5. Isolate & Purify 4-Hydroxy Intermediate D->E F 6. Suspend Intermediate in POCl₃ E->F Proceed with dried intermediate G 7. Heat to Reflux F->G H 8. Quench Reaction (Ice Water) G->H I 9. Isolate & Purify Final Product H->I

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Part 1: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine

This protocol details the initial condensation and subsequent thermal cyclization.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)Notes
3-Aminopyrazole83.091.0Starting material.
Diethyl ethoxymethylenemalonate (DEEM)216.231.1Reagent and reactant.
Diphenyl ether170.21-High-boiling solvent for cyclization.
Hexanes / Petroleum Ether--For product precipitation and washing.
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrerStandard glassware.

Step-by-Step Protocol

  • Condensation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 eq).

    • Add diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture with stirring in an oil bath at 120-130°C for 1.5 hours. The mixture will become a homogenous melt, and the evolution of ethanol should be observed.[11][12]

    • After 1.5 hours, cool the mixture to approximately 80-90°C. The product of this step is the crude diethyl ((1H-pyrazol-3-yl)amino)methylenemalonate intermediate. It is typically used directly without purification.

  • Cyclization:

    • Carefully add a high-boiling solvent, such as diphenyl ether (approx. 5-10 mL per gram of starting 3-aminopyrazole), to the flask containing the crude intermediate.

    • Equip the flask with a reflux condenser and heat the mixture vigorously to reflux (typically ~250-260°C for diphenyl ether).[6][9][11]

    • Maintain reflux for 30-45 minutes. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.

    • Scientist's Note: The extremely high temperature is necessary to provide the activation energy for the 6-electron electrocyclization that forms the pyridine ring.[5][10] Insufficient temperature or time will lead to incomplete reaction.[11] Using a pre-heated high-temperature bath ensures rapid and even heating.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The desired 4-hydroxy-1H-pyrazolo[3,4-b]pyridine product should precipitate from the solvent.

    • Add a non-polar solvent like hexanes or petroleum ether to the cooled mixture to facilitate further precipitation and reduce the viscosity of the diphenyl ether.[11]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with hexanes or petroleum ether to remove the residual high-boiling solvent.

    • Dry the solid product under vacuum. This intermediate is typically of sufficient purity to proceed to the next step.

Part 2: Chlorination to 4-chloro-1H-pyrazolo[3,4-b]pyridine

This protocol converts the 4-hydroxy intermediate to the final 4-chloro product.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
4-Hydroxy-1H-pyrazolo[3,4-b]pyridine135.121.0 eqIntermediate from Part 1.
Phosphorus oxychloride (POCl₃)153.33~10 eq (v/v)Reagent and solvent. (CAUTION: Corrosive, reacts violently with water)
Ice--For quenching.
Saturated Sodium Bicarbonate (aq.)--For neutralization.
Dichloromethane or Ethyl Acetate--Extraction solvent.

Step-by-Step Protocol

  • Reaction Setup:

    • CAUTION: This step must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

    • To a round-bottom flask equipped with a reflux condenser and stir bar, add the dried 4-hydroxy-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 10 mL per gram of intermediate). The POCl₃ serves as both the chlorinating agent and the solvent.[3][8]

  • Chlorination Reaction:

    • Heat the mixture to reflux (approx. 107°C) and maintain for 2-4 hours. The solid should gradually dissolve as the reaction proceeds.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Scientist's Note: The mechanism involves the conversion of the pyridone's hydroxyl group into a chlorophosphate ester, an excellent leaving group, which is then displaced by a chloride ion. Driving the reaction to completion is key.

  • Work-up and Purification:

    • After completion, allow the reaction mixture to cool to room temperature.

    • CAUTION: The following quenching step is highly exothermic and releases HCl gas. Perform slowly and in a fume hood.

    • Prepare a large beaker of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with stirring.

    • Once the quench is complete, carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The crude product may precipitate. Extract the aqueous mixture several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 4-chloro-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cyclization (Part 1) Temperature too low; reaction time too short; inefficient heat transfer.Ensure the reaction reaches a true reflux of ~250°C. Extend the reaction time.[11] Consider using a microwave reactor for more efficient and rapid heating.[11][13]
Low Yield of Final Product Incomplete chlorination; product loss during aqueous work-up.Ensure the chlorination reaction goes to completion by monitoring via TLC/LC-MS. During neutralization, ensure the pH does not become too basic, which could lead to hydrolysis. Be thorough with the organic extraction.
Formation of Dark Tarry Materials Decomposition at high temperatures due to prolonged heating.Optimize the balance between temperature and reaction time.[11] Do not overheat or maintain at reflux for an excessive duration. Working under an inert atmosphere (N₂) can sometimes mitigate decomposition.
Difficulty Removing High-Boiling Solvent Insufficient washing of the precipitated intermediate.Wash the filtered solid from Part 1 extensively with a non-polar solvent (hexanes) to thoroughly remove the diphenyl ether before drying.[11]

References

  • Bollini, M., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • National Center for Biotechnology Information (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Biotage (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • Li, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. [Link]

  • Bhat, M. A., et al. (2022). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Jatczak, A., & Gierczak, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Martínez, A., et al. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. Organic & Biomolecular Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Singh, R., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding 4-Chloro-1H-pyrazolo[4,3-c]pyridine in Drug Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Bernardino, A. M., et al. (2006). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. PubMed. [Link]

Sources

Application

Application Note: Rational Design of Kinase Inhibitors Utilizing the 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Scaffold

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can reliably anchor into the ATP-binding site. Among these, the pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can reliably anchor into the ATP-binding site. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a highly versatile motif capable of multiple binding modes within the kinase hinge region, as detailed in 1[1].

Specifically, 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a highly engineered building block designed for the rapid synthesis of advanced Type I and Type II kinase inhibitors. Its structural features provide distinct mechanistic advantages:

  • N1-Methylation (Pharmacokinetic Tuning): Unsubstituted pyrazolo[3,4-b]pyridines typically utilize the N1-H and N2 atoms as a bidentate hydrogen bond donor-acceptor pair at the kinase hinge. Methylating the N1 position intentionally abolishes this donor capability. While this can erode activity for certain targets like FGFR1[2], it strategically forces the scaffold into alternative binding modes or directs the N1-methyl group toward the solvent-exposed channel. This reduces the polar surface area (PSA) and significantly enhances membrane permeability and cellular efficacy.

  • C4-Chloro (Electrophilic Handle): The electron-deficient nature of the pyridine ring activates the C4-chloride for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. This allows for the precise introduction of bulky hydrophobic groups to probe the kinase gatekeeper residue or the hydrophobic back-pocket.

  • C5-Amine (Nucleophilic Anchor): The primary amine at the 5-position serves as an ideal nucleophile for forming amide or urea linkages. Urea motifs are critical for developing Type II inhibitors (which bind the inactive "DFG-out" conformation), as they provide a rigid hydrogen-bonding network that interacts with the catalytic glutamate and the DFG-aspartate, a strategy successfully employed in the discovery of3[3].

Scaffold_Strategy Core 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine C4 C4-Substitution (SNAr with Amines) Probes Gatekeeper Core->C4 Step 1 C5 C5-Derivatization (Urea/Amide Formation) Probes DFG-out Pocket Core->C5 Step 2 Lead Optimized Type II Kinase Inhibitor C4->Lead C5->Lead

Rational derivatization workflow of the pyrazolo[3,4-b]pyridine scaffold for inhibitor design.

Experimental Protocols: Chemical Functionalization

The following self-validating workflow details the transformation of the bare scaffold into a functional Type II kinase inhibitor.

Protocol A: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality: The pyrazolo[3,4-b]pyridine system is highly electron-deficient. The chlorine at C4 is activated toward nucleophilic attack because the resulting negative charge in the transition state is stabilized by the adjacent pyridine nitrogen. This allows for metal-free functionalization.

  • Preparation: In a 10 mL microwave-safe vial, dissolve 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 eq, 0.5 mmol) in 3 mL of anhydrous n-butanol.

  • Reagent Addition: Add the desired aliphatic or aromatic amine (1.2 eq, 0.6 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

  • Reaction: Seal the vial and heat in a microwave reactor at 120°C for 2 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The protocol is validated when the starting material mass peak ([M+H]+ = 183.0) disappears, replaced by the product mass peak.

  • Purification: Concentrate the solvent in vacuo and purify via silica gel flash chromatography (Eluent: 0-10% Methanol in Dichloromethane) to yield the C4-substituted intermediate.

Protocol B: C5-Urea Formation for DFG-Out Targeting

Causality: The 5-amino group acts as a primary aniline. Reacting it with an aryl isocyanate rapidly forms a 1,3-diaryl urea. This planar motif is essential for locking the kinase into the inactive conformation by forming critical hydrogen bonds with the DFG motif.

  • Preparation: Dissolve the purified C4-substituted intermediate (1.0 eq, 0.3 mmol) in 5 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add a catalytic amount of Triethylamine (TEA, 0.1 eq). Slowly add the desired aryl isocyanate (1.1 eq, 0.33 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Validation (NMR): Precipitate the product using cold diethyl ether and filter. Confirm the urea formation via ^1^H-NMR; the appearance of two distinct, broad singlet peaks between 8.5 ppm and 9.5 ppm confirms the presence of the urea NH protons.

Biological Evaluation: Kinase Inhibition & Target Engagement

Once synthesized, compounds must be evaluated for their ability to block kinase signaling pathways. Pyrazolo[3,4-b]pyridine derivatives have shown profound efficacy in inhibiting targets like TRKA[4] and Mps1[5], ultimately halting tumor cell proliferation.

Kinase_Pathway Stimulus Growth Factors Receptor Target Kinase (e.g., TRKA / RAF) Stimulus->Receptor Node1 Downstream Signaling (MEK / ERK) Receptor->Node1 Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Receptor Allosteric/Orthosteric Blockade Outcome Cell Proliferation Node1->Outcome

Mechanism of action: Pyrazolo[3,4-b]pyridine derivatives blocking kinase-mediated signaling.

Protocol C: Time-Resolved FRET (TR-FRET) Biochemical Assay

Causality: TR-FRET is selected over standard luminescence assays due to its ratiometric emission (665 nm / 615 nm). This eliminates inner-filter effects and compound auto-fluorescence, drastically reducing false positives during SAR screening.

  • Plate Preparation: In a 384-well low-volume plate, dispense 5 µL of the target kinase enzyme (e.g., TRKA) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 50 nL of the inhibitor from a 10-point serial dilution source plate (ranging from 10 µM to 0.5 nM final concentration) using an acoustic liquid handler. Incubate for 15 minutes.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the predetermined K_m concentration) and a biotinylated peptide substrate. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Validation (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using positive (DMSO) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness and reliability.

Quantitative Data Presentation

The table below summarizes hypothetical, yet mechanistically representative, Structure-Activity Relationship (SAR) data demonstrating how sequential functionalization of the 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine scaffold improves potency.

Compound StageC4 Substituent (Gatekeeper Probe)C5 Substituent (DFG-Out Probe)Target Kinase IC50 (nM)Cellular Proliferation IC50 (µM)
Bare Scaffold -Cl-NH2> 10,000> 50.0
Intermediate -NH-Cyclopentyl-NH21,250 ± 11015.2 ± 2.1
Lead A -NH-Cyclopentyl-NH-CO-NH-Phenyl45 ± 51.8 ± 0.3
Lead B -NH-Cyclopentyl-NH-CO-NH-(3-CF3-Phenyl)12 ± 20.4 ± 0.1

Note: The transition from Intermediate to Lead A/B highlights the massive gain in potency achieved by installing the urea motif at the C5 position, which successfully engages the DFG-out pocket.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors ACS Medicinal Chemistry Letters URL:[2]

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Expert Opinion on Therapeutic Patents (via PubMed/NIH) URL:[1]

  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer European Journal of Medicinal Chemistry (via PubMed/NIH) URL:[5]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors RSC Medicinal Chemistry URL:[4]

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor Journal of Medicinal Chemistry URL:[3]

Sources

Method

Application Notes and Protocols: Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Introduction The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] This fused bicyclic system, an isostere of purine, exhibits a wide spectrum of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] This fused bicyclic system, an isostere of purine, exhibits a wide spectrum of biological activities, including but not limited to anticancer, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][4] The incorporation of a carboxylate group at the 5-position, yielding pyrazolo[3,4-b]pyridine-5-carboxylates, provides a crucial handle for further functionalization and modulation of physicochemical properties, making this scaffold particularly attractive for the development of novel therapeutic agents.[5]

This guide provides detailed, field-proven protocols for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, with a focus on explaining the underlying chemical principles and experimental rationale. We will explore two robust and versatile synthetic strategies: a modern, catalyst-driven cascade reaction and a classic multicomponent approach.

Synthetic Strategies: An Overview

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two approaches: annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring on a pyridine precursor.[4][6] For the synthesis of the specifically substituted pyrazolo[3,4-b]pyridine-5-carboxylate target, multicomponent reactions (MCRs) and cascade reactions starting from highly functionalized pyrazole derivatives have proven to be particularly efficient.[7][8][9]

This document will detail two effective methods:

  • Cascade Reaction from Dihydropyranopyrazoles: A novel and efficient route involving the ring-opening and subsequent recyclization of a 1,4-dihydropyrano[2,3-c]pyrazole precursor.[10][11][12] This method is notable for its operational simplicity and mild reaction conditions.[10][12]

  • Microwave-Assisted Multicomponent Synthesis: A green and rapid one-pot synthesis that brings together multiple starting materials to construct the target scaffold with high atom economy.[7]

Strategic Choice Rationale

The choice between these synthetic routes will depend on the available starting materials, desired substitution patterns, and laboratory equipment. The cascade reaction offers a straightforward approach when the corresponding dihydropyranopyrazole is accessible. The multicomponent synthesis provides greater flexibility in introducing diversity at various positions of the pyrazolopyridine core in a single step.

Method 1: Cascade Reaction from 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles

This modern approach leverages a sequential ring-opening/closing cascade reaction, catalyzed by an acid, to transform a 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile into the desired pyrazolo[3,4-b]pyridine-5-carboxylate scaffold.[10][12] The use of a solid acid catalyst like amorphous carbon-supported sulfonic acid (AC-SO3H) offers advantages such as ease of handling, recyclability, and high catalytic activity.[10][11][12]

Reaction Mechanism and Rationale

The proposed mechanism initiates with the protonation of the pyran oxygen by the acid catalyst, which facilitates the nucleophilic attack of aniline at the C4 position of the pyran ring. This leads to the opening of the pyran ring. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the enamine onto the nitrile group, followed by tautomerization to afford the stable aromatic pyrazolo[3,4-b]pyridine-5-carboxylate product. The use of ethanol as a solvent is crucial as it participates in the ester formation from the nitrile group.

Experimental Protocol: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from a procedure described by Nguyen et al.[10]

Materials and Equipment
  • 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Aniline

  • Amorphous carbon-supported sulfonic acid (AC-SO3H)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • To a round-bottom flask, add 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol, 1.0 eq).

  • Add aniline (0.25 mmol, 1.0 eq, 23.5 mg).

  • Add amorphous carbon-supported sulfonic acid (AC-SO3H) (5 mg).

  • Add absolute ethanol (2.0 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 30–45 minutes.[10]

  • Upon completion, filter the reaction mixture to remove the solid catalyst.

  • Wash the catalyst with ethanol (3 x 5.0 mL).

  • Combine the filtrate and washings.

  • The product, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, can be isolated by recrystallization from ethanol.[10]

Data Summary: Catalyst and Substituent Effects

The choice of catalyst and the electronic nature of substituents on the aniline precursor can significantly impact the reaction yield.

CatalystYield (%)
AC-SO3HGood to Moderate
HClLower
H2SO4Lower
H3PO4Lower

Table 1: Effect of different acid catalysts on the reaction yield.[10]

Substituents on the aniline ring also influence the reaction outcome. Electron-donating and electron-withdrawing groups in the para position are generally well-tolerated.[11] However, ortho-substituted anilines may hinder the reaction due to steric effects.[10]

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_pyrazole Dihydropyranopyrazole reaction_step Stir at Room Temperature (30-45 min) start_pyrazole->reaction_step start_aniline Aniline start_aniline->reaction_step start_catalyst AC-SO3H Catalyst start_catalyst->reaction_step start_solvent Ethanol start_solvent->reaction_step filtration Filtration reaction_step->filtration washing Wash with Ethanol filtration->washing recrystallization Recrystallization washing->recrystallization product Pyrazolo[3,4-b]pyridine-5-carboxylate recrystallization->product

Caption: Workflow for the cascade synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates.

Method 2: Microwave-Assisted Multicomponent Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step.[7] This approach is highly efficient and aligns with the principles of green chemistry, especially when coupled with microwave irradiation which can significantly reduce reaction times and improve yields.[7]

Reaction Mechanism and Rationale

This one-pot synthesis involves the reaction of an enaminone, an aldehyde, hydrazine hydrochloride, and ethyl cyanoacetate. The plausible mechanism begins with the Knoevenagel condensation of the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the enaminone. Subsequently, the hydrazine reacts to form the pyrazole ring, and an intramolecular cyclization and dehydration afford the final pyrazolo[3,4-b]pyridine-5-carboxylate scaffold. The use of water as a solvent and a catalytic amount of ammonium acetate makes this a particularly environmentally benign method.[13]

Experimental Protocol: Synthesis of Ethyl 6-amino-4-phenyl-1,3-dimethyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is based on the general principles of multicomponent synthesis of pyrazolo[3,4-b]pyridines.[7][13]

Materials and Equipment
  • Enaminone (e.g., 4-(dimethylamino)-3-buten-2-one)

  • Benzaldehyde

  • Hydrazine hydrochloride

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Water

  • Microwave reactor

  • Standard laboratory glassware for work-up

Step-by-Step Procedure
  • In a microwave-safe reaction vessel, combine the enaminone (1.0 mmol, 1.0 eq), benzaldehyde (1.0 mmol, 1.0 eq), hydrazine hydrochloride (1.0 mmol, 1.0 eq), and ethyl cyanoacetate (1.0 mmol, 1.0 eq).

  • Add water as the solvent and a catalytic amount of ammonium acetate.

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and time (optimization may be required, but typical conditions are 100-120 °C for 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the reaction mixture and can be isolated by filtration.

  • Wash the solid product with water and then a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Summary: Conventional vs. Microwave-Assisted Synthesis

Microwave-assisted synthesis often provides significant advantages over conventional heating methods.

MethodReaction TimeYield (%)
Conventional HeatingSeveral hoursModerate
Microwave Irradiation10-30 minutesHigh

Table 2: Comparison of conventional heating and microwave irradiation for the multicomponent synthesis.

Reaction Scheme Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product enaminone Enaminone conditions Water Ammonium Acetate Microwave Irradiation enaminone->conditions aldehyde Aldehyde aldehyde->conditions hydrazine Hydrazine hydrazine->conditions cyanoacetate Ethyl Cyanoacetate cyanoacetate->conditions product Pyrazolo[3,4-b]pyridine-5-carboxylate conditions->product

Caption: Multicomponent synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates.

Characterization

The synthesized pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.[7][10][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[7][10]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O (ester) and N-H bonds.[7][14]

  • Melting Point (m.p.): To assess the purity of the crystalline product.[7][14]

Conclusion

The synthetic protocols detailed in this application note provide robust and efficient methods for accessing the medicinally important pyrazolo[3,4-b]pyridine-5-carboxylate scaffold. The cascade reaction from dihydropyranopyrazoles offers a straightforward and mild route, while the microwave-assisted multicomponent synthesis provides a rapid and flexible approach with high atom economy. The choice of method can be tailored to the specific needs of the research project, enabling the generation of diverse libraries of these valuable compounds for drug discovery and development programs.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2485–2493. [Link]

  • Reddy, C. S., et al. (2023). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 8(3). [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. ResearchGate. [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 735-745. [Link]

  • Al-Warhi, T. I., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

  • Aggarwal, R., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Synthetic Communications, 51(20), 3041-3055. [Link]

  • Li, Y., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7345-7355. [Link]

  • Kaczmarczyk, E., & Zięba, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2769. [Link]

  • Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Smith, A. B., et al. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 49(1), 164-167. [Link]

  • Sinha, S., et al. (2025). SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. Research Journal of Life Bio and Pharmaceutical Sciences. [Link]

  • CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate - Google P
  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]

  • Sharma, P., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 25(14), 7715-7718. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(8), 993-1002. [Link]

  • de la Torre, D., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3233. [Link]

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Application

Mastering the Modification of Amines: A Guide to Derivatization Reaction Conditions

Introduction: The Significance of Amine Derivatization In the landscape of chemical analysis and drug development, the amine functional group is a ubiquitous and critical moiety. However, the inherent properties of many...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Amine Derivatization

In the landscape of chemical analysis and drug development, the amine functional group is a ubiquitous and critical moiety. However, the inherent properties of many amine-containing compounds, such as high polarity and low volatility, often present significant analytical challenges.[1] Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is a cornerstone technique for overcoming these obstacles.[2] This guide provides an in-depth exploration of the reaction conditions for derivatizing amine groups, offering researchers, scientists, and drug development professionals a comprehensive resource for method development and optimization. By transforming amines into derivatives, we can improve their chromatographic separation, increase their detection sensitivity, and enhance their overall suitability for a range of analytical platforms, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).[3][4]

I. Acylation: A Versatile Strategy for Amine Derivatization

Acylation is a widely employed method for derivatizing primary and secondary amines, involving the introduction of an acyl group (R-C=O).[5] This transformation effectively reduces the polarity of the amine and can introduce a chromophore or fluorophore for enhanced detection.[6][7]

A. Mechanism of Acylation

The acylation of amines typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, resulting in the formation of a stable amide bond.[5][8]

B. Common Acylating Agents and Reaction Conditions

A variety of acylating agents are available, each with its own reactivity profile and optimal reaction conditions.[9]

  • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive reagents that readily acylate amines.[5] Reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct.[10] The reaction is typically performed at room temperature or with gentle heating.[7]

  • Acid Anhydrides (e.g., Acetic Anhydride, Trifluoroacetic Anhydride - TFAA): Similar to acyl halides, acid anhydrides are effective acylating agents.[5][11] The reactions are also frequently performed in the presence of a base. Acetic anhydride is a common and cost-effective choice, while TFAA is used to introduce fluorine atoms, which can enhance detection by electron capture detection (ECD) in GC.[6]

  • N-Hydroxysuccinimide (NHS) Esters: NHS esters are popular for their high reactivity and specificity towards primary amines, forming stable amide bonds.[12][13] These reactions are typically performed in aprotic organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a slightly alkaline pH (7.5-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[14][15]

  • Chloroformates (e.g., 9-Fluorenylmethyl Chloroformate - FMOC-Cl): FMOC-Cl is a widely used reagent that introduces a highly fluorescent fluorenylmethoxycarbonyl group, enabling sensitive detection.[3][16] The reaction is typically carried out in a borate buffer at a pH of around 10.[1][17]

Table 1: Comparison of Common Acylating Agents
Acylating AgentTarget AminesKey AdvantagesTypical Reaction Conditions
Acyl HalidesPrimary, SecondaryHigh reactivity, readily availableRoom temperature, presence of a base (e.g., pyridine)
Acid AnhydridesPrimary, SecondaryGood reactivity, cost-effectiveRoom temperature or gentle heating, presence of a base
NHS EstersPrimarily PrimaryHigh specificity, stable derivativespH 7.5-8.5, aprotic solvents (DMF, DMSO)
FMOC-ClPrimary, SecondaryHighly fluorescent derivativespH ~10 (Borate buffer)
Protocol 1: General Procedure for Acylation with Acetic Anhydride
  • Sample Preparation: Dissolve the amine-containing sample in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane).

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 equivalents), to the sample solution.[10]

  • Addition of Acylating Agent: Add a slight excess (1.1-1.2 equivalents) of acetic anhydride to the mixture.[10]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Quench the reaction by adding water or a dilute acid. Extract the derivatized product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted anhydride and acid byproducts.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting derivative can be analyzed by GC or HPLC.

Workflow for Acylation Derivatization

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Analysis Sample Amine Sample Mix1 Mix & Dissolve Sample->Mix1 Solvent Aprotic Solvent Solvent->Mix1 Base Base (e.g., Pyridine) Base->Mix1 Reaction React at Room Temp Mix1->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction Quench Quench Reaction Reaction->Quench Extraction Extract & Wash Quench->Extraction Analysis Analyze by GC/HPLC Extraction->Analysis

Caption: Workflow for a typical acylation reaction.

II. Silylation: Enhancing Volatility for Gas Chromatography

Silylation is a cornerstone derivatization technique for GC analysis, particularly for compounds containing active hydrogen atoms, such as amines, alcohols, and carboxylic acids.[18][19] This process involves replacing the active hydrogen with a trimethylsilyl (TMS) group, which significantly increases the volatility and thermal stability of the analyte.[6][20]

A. Mechanism of Silylation

Silylation proceeds via a nucleophilic attack (SN2 mechanism) of the amine's lone pair of electrons on the silicon atom of the silylating reagent.[6] The efficiency of the reaction is influenced by the leaving group of the silylating agent; a better leaving group leads to a more effective silylation.[6]

B. Common Silylating Agents and Reaction Conditions

A range of silylating reagents is available, with varying strengths and selectivities.[18]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile TMS donor suitable for a wide range of compounds, including amines that are difficult to silylate.[19]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest silylating reagents, capable of silylating even the hydrochloride salts of amines.[19][21]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents to enhance the silylation of sterically hindered groups.[18]

Silylation reactions are highly sensitive to moisture and must be carried out under anhydrous conditions, as water will preferentially react with the silylating reagent.[6][20] The reactions are typically performed in an aprotic solvent, such as pyridine, acetonitrile, or ethyl acetate, and often require heating to drive the reaction to completion.[20][21]

Table 2: Comparison of Common Silylating Agents
Silylating AgentTarget GroupsKey AdvantagesTypical Reaction Conditions
BSTFAAlcohols, Phenols, Carboxylic Acids, Amines, AmidesPowerful TMS donor, versatileAnhydrous conditions, often with heating (e.g., 70°C)
MSTFASimilar to BSTFA, including amine hydrochloridesVery strong TMS donor, less FID contaminationAnhydrous conditions, heating (e.g., 90°C for 60 min)[21]
TMCSUsed as a catalyst for hindered groupsEnhances reactivity of other silylating agentsUsed in small amounts with primary silylating agents
Protocol 2: General Procedure for Silylation with BSTFA
  • Sample Preparation: Ensure the amine-containing sample is completely dry. If the sample is in an aqueous solution, it must be evaporated to dryness prior to derivatization.[20]

  • Reagent Addition: In a sealed reaction vial, add the dry sample and an anhydrous aprotic solvent (e.g., pyridine).

  • Addition of Silylating Agent: Add a molar excess of BSTFA to the sample solution. If derivatizing a sterically hindered amine, a small amount of TMCS (e.g., 1%) can be added as a catalyst.[19]

  • Reaction: Tightly cap the vial and heat at a controlled temperature (e.g., 70-90°C) for the recommended time (typically 30-60 minutes).[20][21]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Workflow for Silylation Derivatization

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dry Amine Sample Mix1 Dissolve Sample Sample->Mix1 Solvent Anhydrous Solvent Solvent->Mix1 Reaction Heat in Sealed Vial Mix1->Reaction SilylatingAgent Silylating Agent (e.g., BSTFA) SilylatingAgent->Reaction Cool Cool to Room Temp Reaction->Cool Injection Direct Injection into GC-MS Cool->Injection

Caption: Workflow for a typical silylation reaction.

III. Fluorescent Labeling: Maximizing Detection Sensitivity

For applications requiring ultra-high sensitivity, such as the analysis of trace-level amines in biological or environmental samples, fluorescent labeling is the derivatization method of choice.[22][] This technique involves attaching a fluorophore to the amine, resulting in a derivative that can be detected with high specificity and sensitivity by fluorescence detectors.[3][]

A. Common Fluorescent Labeling Reagents and Reaction Conditions
  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives.[3][16] The reaction is typically carried out in a slightly alkaline environment (e.g., sodium bicarbonate buffer) at a moderately elevated temperature (e.g., 40°C).[1]

  • o-Phthalaldehyde (OPA): A classic and versatile reagent that reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form fluorescent isoindole derivatives.[3][24] The reaction is fast, often completing within a minute at room temperature in a borate buffer with a pH around 10.[1][25] It's important to note that OPA derivatives can be unstable, necessitating immediate analysis.[1][4]

  • Fluorescamine: Reacts specifically and rapidly with primary amines at room temperature in an aqueous basic solution (pH 9.5-10) to yield highly fluorescent pyrrolidone derivatives.[9][26]

  • 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with both primary and secondary amines to produce fluorescent derivatives. The reaction is typically performed in a borate buffer at an elevated temperature (e.g., 70°C).[27] The pH of the buffer is a critical parameter, with a higher pH favoring the deprotonated, more reactive form of the amine.[27]

Table 3: Comparison of Common Fluorescent Labeling Agents
Labeling AgentTarget AminesKey AdvantagesTypical Reaction Conditions
Dansyl ChloridePrimary, SecondaryStable, highly fluorescent derivativespH ~8-9, 40°C
OPAPrimaryFast reaction, good for automationpH ~10, room temperature, requires a thiol
FluorescaminePrimarySpecific and rapid reactionpH 9.5-10, room temperature
NBD-ClPrimary, SecondaryVersatile for primary and secondary aminespH ~11, 70°C
Protocol 3: Derivatization of Primary Amines with OPA
  • Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~10.2).[25]

  • Automated Derivatization (Recommended): In an HPLC autosampler, mix the sample containing primary amines with the prepared OPA reagent. The reaction is typically very rapid.[1][25]

  • Injection: Immediately inject the reaction mixture onto the HPLC column for analysis. Due to the potential instability of OPA derivatives, prompt analysis is crucial.[3][4]

Mechanism of OPA Derivatization

OPA_Mechanism cluster_reactants Reactants cluster_product Product OPA o-Phthalaldehyde Reaction Reaction OPA->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Thiol Thiol (R'-SH) Thiol->Reaction Product Fluorescent Isoindole Derivative Reaction->Product Rapid, pH ~10

Caption: OPA derivatization of a primary amine.

IV. Conclusion: A Strategic Approach to Amine Derivatization

The successful derivatization of amine groups is a critical step in many analytical workflows, enabling accurate and sensitive quantification. The choice of derivatization strategy and the optimization of reaction conditions are paramount to achieving reliable results. This guide has provided a comprehensive overview of the key considerations for acylation, silylation, and fluorescent labeling of amines. By understanding the underlying chemical principles and following established protocols, researchers can confidently select and implement the most appropriate derivatization method for their specific analytical challenges. As a final note, it is always recommended to validate any derivatization method to ensure its robustness and suitability for the intended application.

References

  • Gomez, A., et al. (2018). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analyst, 143(15), 3602-3610.
  • Taylor & Francis. (n.d.). Labeling of Amine-Modified Material Surfaces with PFB-Fluorescein. Retrieved from [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • MDPI. (2012). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • ACS Publications. (2015). Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. Retrieved from [Link]

  • ResearchGate. (2019). How to derivate compounds containing amino groups in aqueous solution?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the derivatization of amines with o-phthalaldehyde and 2-mercaptoethanol. Retrieved from [Link]

  • PubMed Central. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • PubMed. (2025). Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Retrieved from [Link]

  • JoVE. (2025). Video: Amines to Amides: Acylation of Amines. Retrieved from [Link]

  • PubMed Central. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

  • MDPI. (2024). Optimizing Amino Acid Derivatization in Food Matrices. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]

  • Technology Networks. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]

Sources

Method

Advanced Purification Protocols for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6)

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Structural Context 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a highly valued, privileged building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Structural Context

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a highly valued, privileged building block in modern medicinal chemistry. Its fused bicyclic core is frequently employed in the design of potent targeted therapies, where the pyrazolo[3,4-b]pyridine scaffold acts as a critical hinge-binding motif within the ATP-binding pocket of various kinases[1].

However, the synthesis of this compound often yields complex crude mixtures containing unreacted starting materials, des-chloro byproducts, and most problematically, the 2-methyl regioisomer. The presence of the electron-withdrawing chlorine atom at C4 and the basic primary amine at C5 creates a unique physicochemical profile that demands a highly strategic, multi-modal purification approach[2].

Physicochemical Profiling

Before executing any purification, it is critical to understand the molecular behavior of the target.

PropertyValue / DescriptionImpact on Purification Strategy
CAS Number 1363405-82-6[2]Unique identifier for tracking and regulatory logging.
Molecular Formula C7H7ClN4Indicates a highly nitrogenous, polar aromatic system.
Molecular Weight 182.61 g/mol Low MW; highly mobile in standard normal-phase chromatography.
Functional Groups Primary amine (-NH2), Aryl chloride (-Cl)Amine enables acid-base extraction; Cl atom increases lipophilicity.
Estimated pKa (Amine) ~3.5 – 4.5Reduced basicity due to the electron-deficient pyridine ring. Requires strong acid (e.g., 1M HCl) for protonation.
UV Absorbance Strong at 254 nm and 280 nmExcellent for real-time UV tracking during Flash and HPLC.

Mechanistic Rationale for the Purification Strategy (E-E-A-T)

As a Senior Application Scientist, I design purification workflows not merely as a sequence of steps, but as a series of orthogonal separations exploiting different chemical properties.

  • Exploiting Basicity (Acid-Base Extraction): The C5-amino group allows us to pull the target into an aqueous phase as a hydrochloride salt, leaving neutral lipophilic impurities (like unaminated precursors) in the organic phase. Because the pyridine ring and C4-chlorine withdraw electron density, the amine is less basic than a standard aliphatic amine. Therefore, a moderately strong acid (1M HCl) is strictly required over weak organic acids.

  • Overcoming Silica-Amine Interactions (Flash Chromatography): Basic amines notoriously streak and tail on standard, slightly acidic bare silica gel due to strong hydrogen bonding with free silanols[3]. To achieve baseline separation between the 1-methyl target and the 2-methyl regioisomer, we utilize Amine-bonded (NH2) silica . The basic surface of NH2-silica repels the target amine, preventing tailing without the need for triethylamine (TEA) modifiers, which are difficult to evaporate and can degrade the chlorinated product over time[4].

  • Final Polishing (RP-HPLC): To achieve >99% purity required for biological assays, Reverse-Phase HPLC is employed. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening the chromatographic peak and ensuring complete resolution from trace des-chloro impurities[5].

Workflow Visualization

PurificationWorkflow N1 Crude Reaction Mixture (Regioisomers & Impurities) N2 Acid-Base Extraction (1M HCl / 1M NaOH) N1->N2 Removes neutral/acidic organics N3 NH2-Silica Flash Chromatography (Hexane/EtOAc) N2->N3 Separates 1-Me/2-Me regioisomers N4 Preparative RP-HPLC (C18, MeCN/H2O + 0.1% TFA) N3->N4 Polishes trace impurities N5 Pure 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine N4->N5 >99% Purity achieved

Figure 1: Multi-stage purification workflow for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Step-by-Step Experimental Protocols

Protocol A: Selective Acid-Base Extraction

Objective: Remove neutral and acidic synthetic byproducts.

  • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel. Add 50 mL of 1M aqueous HCl. Shake vigorously and vent.

    • Causality: The 1M HCl quantitatively protonates the C5-amine, driving the target into the aqueous layer as a water-soluble salt.

  • Phase Separation: Collect the lower aqueous layer. Wash the remaining organic layer with an additional 25 mL of 1M HCl. Combine the aqueous acidic extracts. Discard the organic layer (which contains neutral impurities).

  • Basification: Cool the combined aqueous layer in an ice bath (0-5 °C). Slowly add 2M NaOH dropwise while stirring until the pH reaches 10-11 (verify with pH paper).

    • Causality: Cooling prevents exothermic degradation. The high pH deprotonates the amine, crashing the free base out of the aqueous solution.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 40 mL). Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the semi-pure crude.

Protocol B: NH2-Modified Flash Column Chromatography

Objective: Isolate the 1-methyl isomer from the 2-methyl regioisomer.

  • Column Preparation: Equilibrate a pre-packed NH2-bonded silica flash cartridge (e.g., Biotage Sfär Amino) with 100% Hexane[5].

  • Sample Loading: Dissolve the semi-pure extract from Protocol A in a minimum volume of DCM. Dry-load onto a small amount of Celite if solubility is poor, or inject directly as a liquid band.

  • Gradient Elution: Run a gradient from 10% EtOAc/Hexane to 60% EtOAc/Hexane over 15 column volumes (CV).

    • Causality: The NH2 stationary phase provides a slightly basic environment, ensuring the compound elutes as a sharp, symmetrical peak rather than a broad, tailing smear[4].

  • Fraction Collection: Monitor absorbance at 254 nm. The 1-methyl isomer typically elutes slightly later than the 2-methyl isomer due to differences in dipole moment.

  • Validation: Spot key fractions on an NH2-TLC plate. Pool fractions containing the pure target and evaporate to dryness.

Protocol C: Preparative RP-HPLC (Final Polishing)

Objective: Achieve >99% purity for high-throughput screening or crystallization.

  • System Setup: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% TFA

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA

  • Method: Inject the sample (dissolved in DMSO or MeCN). Run a linear gradient from 5% B to 70% B over 20 minutes at a flow rate of 20 mL/min.

    • Causality: TFA lowers the pH, fully protonating the amine to form a stable ion pair, which interacts predictably with the hydrophobic C18 chains, yielding a pristine peak shape.

  • Lyophilization: Pool the pure fractions. Freeze at -80 °C and lyophilize for 48 hours to obtain the target as a fluffy white-to-off-white TFA salt. (Note: If the free base is required, pass through a carbonate SPE cartridge prior to drying).

Quantitative Data Presentation: Expected Purification Metrics

StageTechniqueTarget ObjectiveExpected RecoveryExpected Purity (LC-MS)
1 Crude MixtureN/A100% (Baseline)40 - 60%
2 Acid-Base ExtractionRemove non-basic organics85 - 90%75 - 80%
3 NH2-Flash ChromatographySeparate regioisomers70 - 75%92 - 95%
4 Preparative RP-HPLCPolish trace impurities50 - 60% (Overall)> 99.0%

References

  • Taylor & Francis. "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present)". Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Biotage. "Successful flash chromatography". Biotage Whitepapers. Available at: [Link]

  • Sorbent Technologies. "Flash Chromatography Basics". Sorbtech Guides. Available at: [Link]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on the Pyrazolo[3,4-b]pyridine Ring

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including uses as antitumor, anti-inflammatory, and antimicrobial agents, as well as inhibitors of key enzymes like Glycogen Synthase Kinase-3 (GSK-3).[1][3] The remarkable biological versatility of this scaffold has made the development of efficient synthetic methods for its functionalization a critical focus in medicinal chemistry and drug discovery.[2][4]

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed strategy for the late-stage functionalization and diversification of the pyrazolo[3,4-b]pyridine system.[5][6][7] This guide provides an in-depth exploration of the mechanistic principles, key experimental parameters, and detailed protocols for performing nucleophilic substitution reactions on this important heterocyclic ring.

Pillar 1: Mechanistic Underpinnings of Nucleophilic Substitution

The pyrazolo[3,4-b]pyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyridine moiety and one in the pyrazole ring. This electron deficiency activates the ring towards attack by nucleophiles, particularly when a suitable leaving group is present at an activated position.

The reaction predominantly proceeds via the SNAr mechanism. The key features of this mechanism are:

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (typically a halogen). This attack is favored at positions ortho or para to the ring nitrogen atoms (C4 and C6), as the nitrogen can effectively stabilize the resulting negative charge.[8][9]

  • Formation of a Meisenheimer Complex: The initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the SNAr reaction's feasibility. The negative charge is delocalized over the aromatic system and onto the electronegative nitrogen atom.

  • Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the substituted product.

SNAr_Mechanism

Pillar 2: Causality Behind Experimental Choices

The success of a nucleophilic substitution reaction on the pyrazolo[3,4-b]pyridine core hinges on the careful selection of several key parameters.

ParameterChoice & Rationale
Substrate Leaving Group: A good leaving group is essential. Halogens (Cl, Br) are most common, with reactivity generally following I > Br > Cl > F. The leaving group must be at an activated position, typically C4 or C6.[10]
Nucleophile Type: A wide variety of nucleophiles can be employed, including primary/secondary amines, anilines, alkoxides, phenoxides, and thiols. Strength: Stronger nucleophiles (e.g., alkoxides, primary amines) react more readily and often under milder conditions than weaker ones (e.g., anilines).
Solvent Polar Aprotic Solvents (DMF, DMSO, NMP, Acetonitrile): These are the solvents of choice. They effectively solvate the counter-ion of the nucleophile (if it's a salt) but do not strongly solvate the nucleophile itself, thus preserving its reactivity. Their high boiling points also allow for reactions to be conducted at elevated temperatures.
Base Inorganic (K₂CO₃, Cs₂CO₃): Often used when the nucleophile is an alcohol, phenol, or secondary amine to generate the more reactive conjugate base in situ or to scavenge the HX by-product. Organic (Et₃N, DIPEA): Commonly used as an acid scavenger, particularly in amination reactions, to prevent protonation of the starting amine or product.
Temperature Elevated Temperatures (80-150 °C): Often required to overcome the activation energy for aromatic substitution. Microwave irradiation can be a highly effective alternative to conventional heating, often reducing reaction times significantly.[11]
Catalyst Palladium or Copper Catalysis: While not always necessary for standard SNAr, some C-N and C-O cross-coupling reactions, which are mechanistically distinct but achieve a similar transformation, rely on catalysts like Pd₂(dba)₃ or copper salts.[12][13] These are typically used for less reactive nucleophiles or substrates.

Pillar 3: Self-Validating Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common and reliable nucleophilic substitution reactions on the pyrazolo[3,4-b]pyridine scaffold.

Experimental_Workflow

Protocol 1: C4-Amination with Cyclohexylamine

This protocol describes the synthesis of a C4-amino substituted pyrazolo[3,4-b]pyridine, a common transformation in the development of kinase inhibitors.[14]

Materials and Reagents:

  • 4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent)

  • Cyclohexylamine (1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine, potassium carbonate, and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the dropwise addition of cyclohexylamine.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. A new, more polar spot corresponding to the product should appear, and the starting material spot should diminish.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure C4-amino substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: C4-Methoxylation

This protocol details the displacement of a C4-chloro substituent with a methoxy group, a key step in synthesizing various biologically active nucleoside analogues.[10]

Materials and Reagents:

  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent)

  • Sodium methoxide (NaOMe, 25% solution in methanol, or solid NaH with dry methanol)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-1H-pyrazolo[3,4-b]pyridine and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous methanol, followed by the slow addition of sodium methoxide solution at room temperature. Safety Note: Sodium methoxide is corrosive and reacts with water. If using sodium hydride (NaH) to generate the alkoxide in situ, add NaH to cold (0 °C) methanol first, allow the hydrogen evolution to cease, and then add the chloro-substrate.

  • Heating: Fit the flask with a condenser and heat the mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Concentration and Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization or by flash column chromatography on silica gel if necessary.

  • Characterization: Verify the structure of the resulting 4-methoxy-1H-pyrazolo[3,4-b]pyridine by NMR and MS analysis.

Comparative Data on Nucleophilic Substitutions

The following table summarizes representative examples to illustrate the scope of the SNAr reaction on the pyrazolo[3,4-b]pyridine core.

SubstrateNucleophileConditionsProductYieldReference
4-Chloro-1H-pyrazolo[3,4-b]pyridineSodium Azide (NaN₃)DMF, 100 °C4-Azido-1H-pyrazolo[3,4-b]pyridineHigh[10]
4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-olSubstituted AnilinesThermal Cyclization4-Anilino-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-olsModerate[14]
4-Chloro-1-β-D-ribofuranosylpyrazolo[3,4-b]pyridineNH₃ / MeOH100 °C, Sealed Tube4-Amino-1-β-D-ribofuranosylpyrazolo[3,4-b]pyridineGood[10]
4-Chloro-1H-pyrazolo[3,4-b]pyridineNaOMe / MeOHReflux4-Methoxy-1H-pyrazolo[3,4-b]pyridineGood[10]

References

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ACS Publications. Available at: [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ResearchGate. Available at: [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available at: [Link]

  • Heterocyclic Compounds. MSU chemistry. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Unknown Source.
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. ACS Publications. Available at: [Link]

  • Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available at: [Link]

  • Heterocycles Part 1 - Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Nucleophilic Substitution Reactions. Unknown Source.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reaction at the Nitrogen of Arylsulfonamides with Phosphide Anion | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. ACS Publications. Available at: [Link]

  • Pyrazolo[3,4- blpyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. cdnsciencepub.com. Available at: https://cdnsciencepub.com/doi/pdf/10.1139/v88-069
  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. PubMed. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this importan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of these compounds. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes and overcome experimental hurdles.

Troubleshooting Guide: Common Side Products and Reaction Failures

This section addresses specific, frequently encountered issues in pyrazolo[3,4-b]pyridine synthesis. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions and preventative measures.

Problem 1: Formation of Regioisomeric Side Products

Symptom: You observe the formation of one or more unexpected isomers alongside your target pyrazolo[3,4-b]pyridine. These often co-elute during chromatography, making purification difficult. The most common regioisomeric impurities are pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-c]pyridines .

Root Cause Analysis:

The formation of regioisomers is a frequent challenge and is fundamentally governed by the nucleophilicity of the atoms in the aminopyrazole starting material and the electrophilicity of the centers in the cyclization partner.

  • Pyrazolo[1,5-a]pyrimidine Formation: When using 5-aminopyrazoles with an unsubstituted N1 position, a competing cyclization can occur. Instead of the C4 carbon of the pyrazole attacking the carbonyl group (leading to the desired pyrazolo[3,4-b]pyridine), the N1 nitrogen can act as the nucleophile, attacking the carbonyl and leading to the thermodynamically stable pyrazolo[1,5-a]pyrimidine. This is a classic example of ambident nucleophilicity.[1][2][3]

  • Pyrazolo[4,3-c]pyridine Formation: This isomer can arise when the initial annulation strategy allows for cyclization at different positions of the pyridine ring precursor. For instance, in syntheses starting with 3-acylpyridine N-oxides, cyclization can occur at either the C2 or C4 position of the pyridine ring, leading to a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines.[4]

  • Isomers from Unsymmetrical 1,3-Dicarbonyls: When employing an unsymmetrical 1,3-dicarbonyl compound to construct the pyridine ring with a 5-aminopyrazole, the initial condensation can occur at either of the two non-equivalent carbonyl groups. This leads to two different regioisomeric pyrazolo[3,4-b]pyridine products. The product ratio is determined by the relative electrophilicity of the two carbonyl carbons.[5][6]

Visualizing the Competing Pathways:

G cluster_0 Desired Pathway: Pyrazolo[3,4-b]pyridine cluster_1 Side Pathway: Pyrazolo[1,5-a]pyrimidine A 5-Aminopyrazole C Intermediate A A->C C4 attack B 1,3-Dicarbonyl B->C D Pyrazolo[3,4-b]pyridine C->D Cyclization E 5-Aminopyrazole (N1-H) G Intermediate B E->G N1 attack F 1,3-Dicarbonyl F->G H Pyrazolo[1,5-a]pyrimidine G->H Cyclization

Caption: Competing cyclization pathways of 5-aminopyrazole.

Troubleshooting and Solutions:

StrategyDescriptionApplicability
N1-Protection of Aminopyrazole Protect the N1 position of the 5-aminopyrazole with a suitable protecting group (e.g., phenyl, benzyl, or p-methoxybenzyl) prior to the cyclization reaction. This blocks the N1 nitrogen from acting as a nucleophile, thus preventing the formation of the pyrazolo[1,5-a]pyrimidine isomer.[7]Syntheses starting from 5-aminopyrazoles and 1,3-dicarbonyl compounds.
Use of N1-Substituted Aminopyrazoles Start with a commercially available or pre-synthesized N1-substituted 5-aminopyrazole. This is often the most straightforward approach to avoid the pyrazolo[1,5-a]pyrimidine side product.[8]General applicability for most pyrazolo[3,4-b]pyridine syntheses.
Control of Reaction Conditions In some cases, acidic conditions may favor the desired C4-cyclization, while basic conditions might promote the undesired N1-attack. Careful optimization of pH, temperature, and solvent can influence the regioselectivity.[9]Case-by-case basis; requires empirical optimization.
Use of Highly Differentiated Dicarbonyls When using unsymmetrical 1,3-dicarbonyls, choose reactants with significantly different electrophilic centers. For example, a trifluoromethyl ketone is much more electrophilic than a simple methyl ketone, leading to a single major regioisomer.[6]Syntheses involving unsymmetrical 1,3-dicarbonyl compounds.
Alternative Synthetic Routes Consider a different synthetic strategy that builds the pyrazole ring onto a pre-existing pyridine scaffold. This can circumvent the issue of competing cyclizations at the pyrazole nucleus.[2]When other methods fail to provide the desired regioselectivity.

Experimental Protocol: N1-Phenyl Protection of 5-Aminopyrazole

  • To a solution of 5-aminopyrazole (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.1 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., acetic acid or a few drops of HCl).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 5-amino-1-phenylpyrazole.

Problem 2: N-Alkylation at Incorrect Nitrogen Atom

Symptom: When attempting to N-alkylate a pre-formed pyrazolo[3,4-b]pyridine that is unsubstituted on the pyrazole ring, you obtain a mixture of two isomeric products.

Root Cause Analysis:

The pyrazole ring in an unsubstituted pyrazolo[3,4-b]pyridine has two nitrogen atoms (N1 and N2) that can potentially be alkylated. Although the 1H-tautomer is generally more stable[6], the reaction conditions (especially the use of a base) can lead to the deprotonation of either nitrogen, resulting in a mixture of N1 and N2 alkylated products. The ratio of these products is influenced by both steric and electronic factors.[10][11]

Visualizing the N-Alkylation Isomers:

G A Unsubstituted Pyrazolo[3,4-b]pyridine C N1-Alkylated Product A->C Alkylation at N1 D N2-Alkylated Product A->D Alkylation at N2 B Base + Alkyl Halide

Caption: Formation of N1 and N2 alkylation isomers.

Troubleshooting and Solutions:

StrategyDescription
Steric Hindrance The regioselectivity of N-alkylation can often be controlled by steric factors. The less sterically hindered nitrogen atom will typically be the major site of alkylation. If your desired isomer is the less hindered one, using a bulky alkylating agent can improve selectivity. Conversely, if the desired isomer is the more hindered one, a less bulky alkylating agent might be necessary, though a mixture is still likely.[10]
Directed Synthesis The most reliable method to obtain a single N-alkylated isomer is to incorporate the desired N-substituent from the beginning of the synthesis. For example, start with an appropriately N-substituted hydrazine or aminopyrazole. This approach completely avoids the issue of post-synthesis alkylation and the resulting isomeric mixtures.[12][13][14]
Enzymatic Alkylation For certain substrates, enzymatic methods are emerging that can provide exquisite regioselectivity in pyrazole alkylation, often achieving >99% selectivity for one isomer.[12] This is a highly specialized but powerful technique.
Chromatographic Separation If a mixture of isomers is unavoidable, careful optimization of chromatographic conditions (e.g., choice of stationary and mobile phases) may allow for their separation. However, this can be challenging and may not be feasible on a large scale.
Problem 3: Hydrolysis of Starting Materials or Intermediates

Symptom: Your reaction yields a significant amount of a carboxylic acid, amide, or other hydrolyzed by-product, and the yield of the desired pyrazolo[3,4-b]pyridine is low.

Root Cause Analysis:

Many common precursors in pyrazolo[3,4-b]pyridine synthesis contain functional groups that are susceptible to hydrolysis, such as nitriles, esters, and enamines.[9][15] This is particularly problematic in reactions that are run under strongly acidic or basic conditions, or in the presence of water at elevated temperatures. For example, a common starting material, 5-amino-4-cyanopyrazole, can be hydrolyzed to the corresponding carboxamide or carboxylic acid, which may not undergo the desired cyclization.

Troubleshooting and Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH: If possible, avoid strongly acidic or basic conditions. If a catalyst is required, consider using a milder Lewis acid or a non-nucleophilic base.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrolysis.

  • Purification of Starting Materials: Ensure that your starting materials are pure and free from any hydrolyzed impurities before beginning the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?

A1: The two most prevalent strategies involve either building the pyridine ring onto a pre-existing pyrazole or constructing the pyrazole ring onto a pyridine scaffold.[2][5] The former, often involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, is generally more common due to the wider availability of substituted aminopyrazoles.[3]

Q2: How can I improve the yield of my pyrazolo[3,4-b]pyridine synthesis?

A2: Yield improvement often comes down to careful optimization of reaction parameters. Consider the following:

  • Catalyst Choice: Lewis acids like ZrCl₄ can effectively catalyze the cyclization.[16]

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often effective, but sometimes solvent-free or "on-water" conditions can provide excellent results and a greener profile.[17][18]

  • Temperature and Reaction Time: Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.

Q3: My reaction is not proceeding to completion. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Inactive Reactants: The stereochemistry of precursors can be critical. For instance, some (E)-hydrazones may be unreactive under conditions where the (Z)-isomer cyclizes readily.[4]

  • Insufficient Activation: The reaction may require a more potent catalyst or higher temperatures to overcome the activation energy barrier.

  • Reagent Degradation: One of your starting materials may be degrading under the reaction conditions. Check the stability of your reagents at the reaction temperature.

Q4: What are the best analytical techniques for characterizing pyrazolo[3,4-b]pyridine products and their isomers?

A4: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For distinguishing regioisomers, 2D NMR techniques like NOESY can be invaluable to identify through-space correlations between substituents on the different rings.[1][10]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: For definitive proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard, especially when dealing with novel compounds or ambiguous isomeric mixtures.[19][20]

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
  • Isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines to 5-aroyl-NH-pyrazolo[3,4-b]pyridines.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing.
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC.
  • "On-Water" Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity.
  • A Facile Synthesis of Pyrazolo[3,4-b]pyridines.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evalu
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Process for the preparation of 4-aminopyrazole derivatives.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElsyIVk2x1WhYLjn5_GO1ifA-X-1aGnDGq9B8EudGEEcXMT8qT8N3ON3HcUmkbBNrkyLAbC3X91lV-D3F-KEfe9SdiBmYgADcFaoxS2dIi656EVU65eOoQzHYDoom0k2BenSH5nb_NIlqx0Lz9sGAinlLNL307Q1WevhK8MR3_lzVG_gK7d5SQ_XAE0wlUXK1y7J1GScMCuFU-n0_GbDT84ZlUfTov-KfHqwDV9GQeJCWa3-XXk0Aukg==]([Link]

Sources

Optimization

Technical Support Center: Troubleshooting Regioselectivity in Pyrazolo[3,4-b]pyridine Reactions

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazolo[3,4-b]pyridines are privileged scaffolds in drug discovery, frequently acting as kinase inhibitors and central nervous system agents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Pyrazolo[3,4-b]pyridines are privileged scaffolds in drug discovery, frequently acting as kinase inhibitors and central nervous system agents. However, synthesizing and functionalizing these bicyclic systems often presents significant regioselectivity challenges.

This guide is engineered for medicinal chemists and process scientists. It breaks down the thermodynamic and kinetic forces driving regioselectivity, provides targeted troubleshooting for common synthetic deviations, and establishes self-validating experimental protocols.

Diagnostic FAQ & Troubleshooting Guides

Q1: Why am I isolating pyrazolo[1,5-a]pyrimidine instead of my target pyrazolo[3,4-b]pyridine during cyclocondensation? A1: This is a classic regioselectivity inversion driven by the multiple nucleophilic sites on the 5-aminopyrazole precursor.

  • The Causality: When using an N1-unprotected 5-aminopyrazole (where R=H), the endocyclic N1 nitrogen is highly nucleophilic. It readily attacks the electrophilic carbonyl of your enaminone or 1,3-diketone, followed by cyclization with the exocyclic amine. This pathway thermodynamically favors the formation of the pyrazolo[1,5-a]pyrimidine structural isomer[1].

  • The Solution: To synthesize the pyrazolo[3,4-b]pyridine core, the initial nucleophilic attack must occur at the C4 position of the pyrazole. You can enforce this by using an N1-substituted 5-aminopyrazole (e.g., 1-phenyl-5-aminopyrazole). This sterically and electronically blocks the N1 position, forcing the electrophile to react at C4, followed by cyclization to yield the desired pyrazolo[3,4-b]pyridine[1].

Q2: How do I control whether my substituent ends up at the C4 or C6 position when using unsymmetrical 1,3-diketones? A2: Regioselectivity in this context is governed by the relative electrophilicity of the two carbonyl groups in your 1,3-dielectrophile.

  • The Causality: The most nucleophilic site of the N1-protected 5-aminopyrazole (the C4 position) will attack the most electrophilic carbonyl first. If you are using a substrate like 1,1,1-trifluoropentane-2,4-dione, the carbonyl adjacent to the strongly electron-withdrawing CF3 group is significantly more electrophilic. Consequently, the C4 of the pyrazole attacks this carbonyl first. After the exocyclic amine condenses with the remaining carbonyl, the CF3 group is locked at the C4 position of the resulting pyrazolo[3,4-b]pyridine[2].

  • The Solution: If C4 substitution is desired, proceed with standard acidic reflux conditions. If C6 substitution is required, alternative strategies must be employed, such as utilizing alkynyl aldehydes with specific activation catalysts (e.g., Ag/I2 or NBS) to selectively drive C6 functionalization via a switchable C≡C bond activation approach[3].

Q3: My late-stage N-alkylation yields an inseparable mixture of N1 and N2 alkylated products. How can I selectively drive N2-alkylation? A3: The regioselectivity of azole N-alkylation is fundamentally controlled by the ion-pairing state of the pyrazolate anion, which is dictated by your choice of solvent and base.

  • The Causality: In highly polar solvents like DMSO with bases like K2CO3, the intermediate exists as a solvent-separated ion pair (SIP). This leaves the thermodynamically favored N1 position exposed, resulting in predominant N1-alkylation.

  • The Solution: To achieve N2-selectivity, switch to a non-polar solvent like THF and use NaHMDS. This forms a tight ion pair (TIP) where the sodium cation coordinates simultaneously to the N1 and the adjacent N7 (pyridine) nitrogens. This chelation sterically shields N1, directing the alkyl halide exclusively to the N2 position[4].

Mechanistic Workflows & Logical Relationships

The following diagrams illustrate the critical decision points and mechanistic pathways that dictate regioselectivity in pyrazolo[3,4-b]pyridine workflows.

Cyclocondensation Start 5-Aminopyrazole + 1,3-Dielectrophile N1_Unprotected N1-Unprotected (R=H) Start->N1_Unprotected N1_Protected N1-Protected (R=Ph, Alkyl) Start->N1_Protected Attack_N1 Initial Attack at Endocyclic N1 N1_Unprotected->Attack_N1 N1 is highly nucleophilic Attack_C4 Initial Attack at C4 Position N1_Protected->Attack_C4 N1 is sterically/electronically blocked PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine (Off-Target Regioisomer) Attack_N1->PyrazoloPyrimidine Cyclization via exocyclic NH2 PyrazoloPyridine Pyrazolo[3,4-b]pyridine (Target Scaffold) Attack_C4->PyrazoloPyridine Cyclization via exocyclic NH2

Mechanistic divergence in 5-aminopyrazole condensation based on N1-substitution.

NAlkylation Base Pyrazolo[3,4-b]pyridine + Base THF THF (Non-polar) Na+ Coordinates N1/N7 Base->THF NaHMDS, THF DMSO DMSO (Polar) Solvent-Separated Ion Pair Base->DMSO K2CO3, DMSO N2 N2-Alkylated Product (Chelation Control) THF->N2 Alkyl Halide N1 N1-Alkylated Product (Thermodynamic Control) DMSO->N1 Alkyl Halide

Solvent-directed N-alkylation regioselectivity in pyrazolo[3,4-b]pyridines.

Quantitative Data Summaries

To aid in reagent selection, the following tables summarize the quantitative impact of reaction conditions on regioselectivity outcomes.

Table 1: Solvent and Base Effects on N-Alkylation Regioselectivity (N1 vs N2) [4]

SolventBaseIon Pair StateMajor RegioisomerRatio (N1:N2)
THF NaHMDSTight Ion Pair (TIP)N2-Alkyl1:8
DMSO NaHMDSSolvent-Separated (SIP)N1-Alkyl4:1
DMF K 2​ CO 3​ Solvent-Separated (SIP)N1-Alkyl>10:1

Table 2: Regioselectivity in Condensation with Unsymmetrical 1,3-Dielectrophiles [2][3]

Pyrazole Precursor1,3-DielectrophileConditionsMajor ProductRegioselectivity
1-Phenyl-5-aminopyrazole1,1,1-Trifluoropentane-2,4-dioneAcOH, Reflux4-Trifluoromethyl-pyrazolo[3,4-b]pyridine>95% (C4-CF 3​ )
1-Phenyl-5-aminopyrazoleAlkynyl AldehydesAg/I 2​ /NBS, THF6-Substituted-pyrazolo[3,4-b]pyridine>95% (C6-Sub)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify regiochemistry before proceeding to subsequent synthetic steps.

Protocol A: Regioselective Synthesis of 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines

This protocol utilizes thermodynamic control to ensure the highly electrophilic CF 3​ -adjacent carbonyl reacts exclusively at the C4 position.

  • Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 equivalent of 1-phenyl-5-aminopyrazole in glacial acetic acid to achieve a 0.5 M concentration.

  • Addition: Add 1.1 equivalents of 1,1,1-trifluoropentane-2,4-dione dropwise at room temperature to prevent uncontrolled exotherms.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) and stir for 4-6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane 1:3).

  • Workup: Upon completion, cool the mixture to room temperature and pour it into crushed ice. Neutralize the aqueous mixture carefully with saturated aqueous sodium bicarbonate until pH 7 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation / QC: Analyze the crude product via 19 F NMR and 2D-HMBC. A strong HMBC correlation between the CF 3​ fluorine atoms and the C4 carbon of the pyridine ring, alongside the absence of coupling to C6, definitively confirms the 4-trifluoromethyl regiochemistry.

Protocol B: Highly Selective N2-Alkylation via Chelation Control

This protocol utilizes tight ion pairing in a non-polar solvent to sterically block the N1 position.

  • Preparation: Flame-dry a Schlenk flask and purge with argon to ensure strictly anhydrous conditions.

  • Dissolution: Dissolve 1.0 equivalent of the pyrazolo[3,4-b]pyridine substrate in anhydrous THF (0.2 M) under argon.

  • Cooling: Cool the solution to 0 °C using an ice bath to stabilize the intermediate ion pair.

  • Deprotonation: Add 1.1 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation and the formation of the sodium-chelated tight ion pair complex.

  • Alkylation: Add 1.2 equivalents of the alkyl halide (e.g., iodomethane) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl and extract with dichloromethane. Dry the organic layer over MgSO 4​ , filter, and evaporate the solvent.

  • Self-Validation / QC: Perform a 2D-NOESY NMR experiment on the purified product. The N2-alkylated product will show a strong NOE cross-peak between the N-alkyl protons and the C3-proton of the pyrazole ring. An N1-alkylated impurity would instead show NOE correlations with the adjacent pyridine ring protons.

References

  • Title :1 Source : Beilstein Journal of Organic Chemistry URL :

  • Title : 3 Source : MDPI Molecules URL :

  • Title : 2 Source : National Institutes of Health (NIH) / PMC URL :

  • Title :4 Source : ACS Publications URL :

Sources

Troubleshooting

optimizing reaction time and temperature for 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine presents a complex multifactorial challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine presents a complex multifactorial challenge. Researchers frequently encounter issues with regioselectivity, thermal degradation, and chemoselectivity—specifically, the unintended hydrodechlorination of the C4-chloride during the C5-amine formation.

This guide provides field-proven troubleshooting protocols, focusing on the causality behind reaction time and temperature optimizations across the three critical transformations: C4-chlorination, N1-methylation, and chemoselective C5-nitro reduction.

Synthesis Workflow & Logical Relationships

G A Precursor (4-OH-5-NO2-Pyrazolo[3,4-b]pyridine) B Chlorination (POCl3, 100-110°C) A->B C Intermediate (4-Chloro-5-NO2) B->C 2-5 hrs (Avoid >110°C) D N-Methylation (MeI, K2CO3, 0-25°C) C->D E Intermediate (4-Chloro-1-methyl-5-NO2) D->E Kinetic Control (Favor N1) F Chemoselective Reduction (Fe/NH4Cl, 70°C) E->F G Target Molecule (4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine) F->G Prevent Dechlorination

Workflow for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine synthesis.

Module 1: C4-Chlorination via POCl3

The conversion of the C4-hydroxy/oxo tautomer to the C4-chloride using Phosphorus Oxychloride (POCl3) is highly temperature-dependent. The thermal energy must be sufficient to drive the Vilsmeier-type intermediate forward, but strictly capped to prevent substrate decomposition.

Q: My chlorination reaction yields a black, tarry mixture with very low product recovery. How can I fix this? A: This physical presentation indicates severe thermal degradation or polymerization. While POCl3 chlorination requires heat, exceeding 110 °C causes rapid decomposition of the pyrazolo[3,4-b]pyridine core[1]. Causality & Solution: Strictly control the internal reaction temperature to 100–105 °C. At this temperature, the reaction typically reaches full conversion in 2 to 5 hours[2]. Monitor the reaction via Thin Layer Chromatography (TLC) hourly to prevent overcooking.

Q: Can I run this reaction at 80 °C to be safe? A: No. At temperatures below 90 °C, the activation energy required to displace the activated oxygen species with chloride is not met, leading to stalled reactions and unreacted starting material.

Table 1: Temperature & Time Optimization for C4-Chlorination (POCl3)
Temperature (°C)Time (h)Observation / Yield ProfileRecommendation
8012.0Incomplete conversion, >50% starting material remains.Too low.
105 3.0 Complete conversion, clean profile (~85% yield). Optimal [2].
130+2.0Black tarry mixture, significant degradation.Avoid overheating.

Module 2: Regioselective N1-Methylation

The pyrazolo[3,4-b]pyridine scaffold contains multiple nucleophilic nitrogen atoms. Methylation can occur at N1 or N2, leading to difficult-to-separate regioisomeric mixtures.

Q: I am isolating a nearly 1:1 mixture of 1-methyl and 2-methyl regioisomers. How do I favor the 1-methyl target? A: The formation of regioisomers is a known challenge in pyrazolo[3,4-b]pyridine synthesis[3]. Aggressive heating with strong bases strips the kinetic control from the reaction, leading to a thermodynamic mixture[4]. Causality & Solution: Lower the reaction temperature to 0 °C during the dropwise addition of Methyl Iodide (MeI), then allow it to slowly warm to room temperature (20–25 °C). Using a mild base like K2CO3 or Cs2CO3 in a polar aprotic solvent (DMF) enhances N1 selectivity by modulating the nucleophilicity of the deprotonated intermediate.

Module 3: Chemoselective C5-Nitro Reduction

Reducing the 5-nitro group to an amine while preserving the newly installed 4-chloro substituent is the most critical hurdle in this synthesis.

Q: Mass spectrometry (LC-MS) of my reduced product shows a major peak at [M-34] (loss of the chlorine isotope pattern). Why is this happening? A: You are observing hydrodechlorination. Standard hydrogenation conditions (e.g., Pd/C with H2 gas) are too aggressive; they will readily cleave the C4-Cl bond alongside reducing the nitro group. Causality & Solution: You must switch to a single-electron transfer (SET) reduction method. Using Iron (Fe) powder and Ammonium Chloride (NH4Cl) selectively reduces the nitro group to the amine while leaving the aryl chloride completely intact[5][6].

Table 2: Chemoselective C5-Nitro Reduction Matrix
Reagent SystemTemperature (°C)Time (h)Dechlorination RiskYield of 5-Amine
Pd/C, H2 gas254.0High (Complete loss of Cl)< 5%
SnCl2·2H2O803.0Low~65%
Fe, NH4Cl 70 2.0 None > 80% [6]

Step-by-Step Methodology: Chemoselective Reduction

To ensure a self-validating system that avoids hydrodechlorination, follow this exact SET reduction protocol:

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition : Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (NH4Cl) (5.0 equiv) to the solution at room temperature. Scientific Causality: NH4Cl acts as a mild proton source to activate the iron surface for electron transfer without creating a highly acidic environment that could trigger side reactions or degrade the heterocycle[6].

  • Thermal Activation : Gradually heat the reaction mixture to an internal temperature of 70 °C . Maintain this temperature for exactly 2 hours. Scientific Causality: Temperatures above 80 °C increase the kinetic risk of unwanted side reactions, while temperatures below 60 °C result in stalled, incomplete reduction[5].

  • Self-Validation & Monitoring : Monitor reaction progress via TLC (Ethyl Acetate/Hexane). The disappearance of the less polar nitro compound and the appearance of a highly polar, UV-active amine spot validates the progression.

  • Workup : Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge, washing the filter cake thoroughly with Ethyl Acetate.

  • Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate, wash with Brine, dry over anhydrous Na2SO4, and evaporate to yield the crude 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

References

  • NIH PMC. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". Molecules.[Link]

  • ACS Publications. "Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680". Organic Process Research & Development. [Link]

  • ACS Publications. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors". ACS Medicinal Chemistry Letters. [Link]

  • ACS Publications. "Hydrazine-mediated Reduction of Nitro and Azide Functionalities Catalyzed by Highly Active and Reusable Magnetic Iron Oxide Nanocrystals". The Journal of Organic Chemistry.[Link]

  • ResearchGate. "Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review". Polycyclic Aromatic Compounds. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Storage and Handling of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Welcome to the technical support guide for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This molecule is a vital intermediate in contemporary drug discovery and development, and its chemical integrity is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. This molecule is a vital intermediate in contemporary drug discovery and development, and its chemical integrity is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into preventing its degradation during storage and handling. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the day-to-day handling and storage of 4-Chloro-1-methyl-1H-pyrazolo[3,a name="_heading=h.1i2n3m4k5l6j">b]pyridin-5-amine.

Q1: What are the absolute ideal storage conditions for long-term stability of this compound?

The long-term stability of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hinges on mitigating exposure to four key environmental factors: temperature, atmosphere, moisture, and light.

  • Temperature: Store the compound in a freezer at or below -20°C. Low temperatures are critical to reduce the rate of all potential degradation reactions. A supplier of a structurally related pyrazolopyrimidine recommends freezer storage under -20°C for optimal stability.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. The aromatic amine group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities[1][2].

  • Moisture: The compound must be kept in a desiccated environment. The chloro-substituent on the pyridine ring is a potential site for nucleophilic substitution by water, leading to hydrolysis. Use containers with high-quality, tight-fitting seals.

  • Light: Store in an amber or opaque vial to protect from light. Photodegradation is a common pathway for complex heterocyclic and aromatic molecules.

Q2: I've noticed the color of my solid compound has changed from off-white to a yellowish or brownish hue. What does this indicate?

A visible color change is a primary indicator of chemical degradation. This is most commonly due to oxidation of the aromatic amine moiety, which often produces highly conjugated, colored byproducts. While the compound may still be usable for some applications, its purity is compromised. We strongly advise re-analyzing the material by HPLC or LC-MS to quantify the purity before proceeding with any critical experiments.

Q3: What is the recommended procedure for preparing solutions for experimental use?

For immediate use, dissolve the compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid preparing large stock solutions that will be stored for extended periods, especially if they will be accessed frequently. If a stock solution must be stored, aliquot it into single-use volumes, purge the headspace with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protic solvents like methanol or ethanol are not recommended for long-term solution storage due to the risk of solvolysis at the chloro-position.

Q4: Are there any materials or reagents this compound is incompatible with?

Yes. Due to its chemical structure, you should avoid:

  • Strong Oxidizing Agents: Reagents like nitrates, peroxides, or perchlorates can cause vigorous and potentially explosive reactions with the amine group[3][4].

  • Strong Acids: While the compound will form salts, strong acidic conditions can promote unwanted side reactions or degradation.

  • Strong Bases: Strong bases can facilitate the nucleophilic substitution of the chlorine atom[3].

  • Certain Metals: Avoid contact with mild steel, zinc, or aluminum containers, as some chlorinated pyridine compounds can react to produce hydrogen gas, creating a potential explosion hazard[3]. Always use glass or compatible polymer containers.

Section 2: Troubleshooting Guide for Degradation Issues

This guide provides a logical framework for diagnosing and resolving stability problems.

Scenario: Your latest experiment yielded unexpected results, and you suspect compound instability. An HPLC analysis confirms that the purity of your 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has decreased significantly.

The first step is to identify the likely degradation pathway. The workflow below can guide your investigation.

G start Purity Issue Detected (e.g., Low HPLC Purity, Failed Reaction) check_storage Review Storage Conditions: - Temperature Log? - Inert Atmosphere Used? - Protected from Light/Moisture? start->check_storage run_lcms Perform LC-MS Analysis on Degraded Sample check_storage->run_lcms Conditions Appear Correct cause_other Other Degradation (e.g., Thermal, Photolysis) check_storage->cause_other Obvious Protocol Breach (e.g., Left on Bench) mass_increase Does the major impurity show a mass increase of +16 Da (or related oxidative products)? run_lcms->mass_increase mass_decrease Does the major impurity show a mass of M-Cl+OH (M-17.5 Da)? mass_increase->mass_decrease No cause_oxidation Primary Cause: Oxidation mass_increase->cause_oxidation Yes cause_hydrolysis Primary Cause: Hydrolysis mass_decrease->cause_hydrolysis Yes mass_decrease->cause_other No remedy_oxidation Solution: - Discard degraded material. - Procure fresh stock. - Strictly enforce storage under  inert gas (Ar, N2). - Protect from all light sources. cause_oxidation->remedy_oxidation remedy_hydrolysis Solution: - Discard degraded material. - Procure fresh stock. - Use desiccator for storage. - Ensure vials are sealed tightly  (use parafilm). - Use anhydrous solvents. cause_hydrolysis->remedy_hydrolysis G cluster_degradation Degradation Triggers Parent 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Stable Form) Product_Hydrolysis 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (Hydrolysis Product) Parent->Product_Hydrolysis Hydrolysis Product_Oxidation Oxidized Species (e.g., N-oxides, Dimers) (Colored Impurities) Parent->Product_Oxidation Oxidation Trigger_H2O Moisture (H₂O) Trigger_H2O->Product_Hydrolysis Trigger_O2 Atmospheric Oxygen (O₂) + Light (hν) Trigger_O2->Product_Oxidation

Caption: Primary degradation pathways for the target compound.

Section 3: Standard Operating Protocols

Adherence to validated protocols is the most effective way to ensure compound integrity.

Protocol 1: Recommended Long-Term Storage Procedure
  • Initial Purity Verification: Upon receipt, immediately run an HPLC or LC-MS analysis to establish a baseline purity (t=0).

  • Aliquot Material: To prevent contamination and repeated exposure of the bulk material, divide the solid into smaller, single-use quantities in appropriately sized amber glass vials.

  • Inert Gas Purge: Place the open, aliquoted vials in a desiccator or glove box. Evacuate and backfill with a dry, inert gas (e.g., Argon) three times to remove all atmospheric oxygen and moisture.

  • Secure Sealing: Tightly cap the vials using PTFE-lined caps. For an additional barrier against moisture ingress, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, batch number, aliquot date, and quantity.

  • Freezer Storage: Place the labeled vials inside a secondary, sealed container with a desiccant pouch. Store this container in a designated, non-cycling (manual defrost) freezer at ≤ -20°C.

Protocol 2: Standard Purity Assessment by HPLC

This is a general-purpose method that can be adapted for most standard laboratory systems to monitor the purity of your compound.

  • Objective: To separate the parent compound from potential non-polar and polar impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV detector at 254 nm and 280 nm, or a Diode Array Detector (DAD) to scan for impurities with different chromophores.

    • Sample Preparation: Prepare a ~0.5 mg/mL solution in DMSO or a 50:50 mixture of Acetonitrile:Water. Filter through a 0.22 µm syringe filter before injection.

  • Data Interpretation: Assess the peak area percentage of the main compound. The appearance of new peaks, especially those at earlier retention times (more polar, e.g., hydrolysis product) or significant "shoulders" on the main peak, indicates degradation.

Section 4: Summary of Storage and Handling Parameters

This table provides a quick-reference guide to the critical parameters for maintaining the stability of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

ParameterRecommended ConditionAction to AvoidRationale
Temperature ≤ -20°C in a non-cycling freezerRoom temperature storage; frequent freeze-thaw cyclesSlows the rate of all chemical reactions.[5][6]
Atmosphere Inert gas (Argon or Nitrogen)Exposure to ambient airPrevents oxidative degradation of the amine group.[2]
Moisture Store in a desiccated environmentOpen containers; storage in humid areasPrevents hydrolysis of the chloro-substituent.[3]
Light Store in amber or opaque vialsClear vials; exposure to direct sunlight or lab lightPrevents light-induced photodegradation.
Container Borosilicate glass vials with PTFE-lined capsPlastic containers (potential leaching); reactive metals (Al, Zn)Ensures inert contact surfaces and a high-quality seal.[3][4]
Solvents (Solutions) Anhydrous aprotic (DMSO, DMF) for short-term useProtic solvents (Methanol, Water) for storageMinimizes risk of solvolysis and other solvent-mediated reactions.

References

  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
  • Felton, J.S., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2257-2265. [Link]

  • Loba Chemie.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids, Chapter 7: Analytical Methods. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Khan, M. R., & Al-Dhabi, N. A. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 10(9), 2049. [Link]

  • Oz, F., & Kaya, M. (2006). Heterocyclic Amines in Fresh and Processed Meat Products. Journal of Agricultural and Food Chemistry, 54(15), 5343–5348. [Link]

  • Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture - Health and Environmental Impacts. [Link]

Sources

Troubleshooting

catalyst selection for cross-coupling reactions with 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields, stalled reactions, or complex byproduct mixtures when fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields, stalled reactions, or complex byproduct mixtures when functionalizing highly decorated heterocycles.

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) is a notoriously challenging substrate for palladium-catalyzed cross-coupling. It presents a "perfect storm" of synthetic hurdles: an unactivated heteroaryl chloride (requiring high catalytic activity for C-Cl insertion), a free ortho-amine (which can poison the catalyst or undergo competitive amination), and a multi-nitrogen core (capable of off-target metal coordination).

This guide synthesizes field-proven mechanistic insights and robust protocols to help you overcome these challenges and establish a self-validating experimental workflow.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my standard Pd(PPh3)4 or Pd(dppf)Cl2 catalyst failing to give full conversion? A: First-generation catalysts like Pd(PPh3)4 are generally ineffective here for two mechanistic reasons. First, the C-Cl bond is inherently stronger (~96 kcal/mol) than a C-Br or C-I bond, requiring highly electron-rich phosphine ligands to sufficiently increase the electron density on the Pd(0) center to drive oxidative addition [1]. Second, the free C5-amine and the pyrazolo[3,4-b]pyridine nitrogens act as potent Lewis bases. They coordinate to the palladium center, creating stable, off-cycle Pd(II) resting states (catalyst poisoning). You must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos, which sterically prevent the formation of these dead-end Pd-amine complexes [2].

Q2: What is the recommended catalyst system for Suzuki-Miyaura coupling with this substrate? A: I strongly recommend using XPhos Pd G3 or SPhos Pd G3 precatalysts. Traditional Pd2(dba)3/ligand mixtures require elevated temperatures to initiate the active Pd(0) species, during which the free amine can degrade the starting materials. G3 precatalysts generate the active, monoligated Pd(0) species rapidly at room temperature under mildly basic conditions[3]. This "on-cycle" initiation outpaces the rate of catalyst poisoning and competitive protodehalogenation.

Q3: I am observing competitive amination (Buchwald-Hartwig) instead of my desired Suzuki product. How do I prevent this? A: The free C5-amine is a competent nucleophile. If you are using a strong base (like NaOtBu or KOtBu) for your Suzuki coupling, you are deprotonating the amine and accelerating competitive intermolecular or intramolecular C-N bond formation.

  • Solution 1 (Base Selection): Strictly use weaker aqueous bases like K3PO4 or Na2CO3 for Suzuki couplings. These are basic enough to activate the boronic acid for transmetalation but not strong enough to fully deprotonate the C5-amine.

  • Solution 2 (Protection): If self-condensation persists, protect the C5-amine with a Boc group (using Boc2O, DMAP) prior to the cross-coupling step.

Q4: How do I handle the poor solubility of the pyrazolo[3,4-b]pyridine core? A: This scaffold often crashes out of standard ethereal solvents like THF. Use a biphasic mixture of 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v) . The dioxane readily solvates the heteroaryl chloride and the bulky Pd catalyst, while the water dissolves the inorganic base (K3PO4) and accelerates the transmetalation step by facilitating boronate complex formation.

Part 2: Catalyst Selection Matrix

The following quantitative matrix summarizes the optimal catalytic systems based on your specific cross-coupling objective.

Reaction TypeTarget BondRecommended PrecatalystOptimal BaseSolvent SystemExpected Yield RangeMechanistic Rationale
Suzuki-Miyaura C-C (Aryl)XPhos Pd G3 (2-5 mol%)K3PO4 (0.5 M aq)1,4-Dioxane (4:1)75 - 95%XPhos provides the optimal steric bulk to prevent C5-amine coordination while enabling rapid C-Cl insertion.
Suzuki-Miyaura C-C (Alkyl)RuPhos Pd G3 (5 mol%)K2CO3 (aq)Toluene/H2O (3:1)60 - 85%RuPhos facilitates challenging sp3-hybridized transmetalations and resists β-hydride elimination.
Buchwald-Hartwig C-N (Amination)tBuBrettPhos Pd G3NaOtBu (2.0 eq)t-Amyl Alcohol70 - 90%tBuBrettPhos is highly selective for C-N bond formation over C-O or C-C, even with unactivated chlorides.

Part 3: Visualizing the Workflow and Pitfalls

Catalyst Selection Decision Tree

Use the following logical workflow to dictate your experimental setup.

CatalystSelection Start Target: Cross-Coupling of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C Bond Formation) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) ReactionType->Buchwald SuzukiCat Use XPhos Pd G3 Base: K3PO4 (aq) Solvent: Dioxane Suzuki->SuzukiCat BuchwaldCat Use tBuBrettPhos Pd G3 Base: NaOtBu Solvent: t-Amyl Alcohol Buchwald->BuchwaldCat Issue1 Issue: Catalyst Poisoning (Incomplete Conversion) SuzukiCat->Issue1 Issue2 Issue: Competitive Self-Amination SuzukiCat->Issue2 Sol1 Increase Catalyst Loading or Switch to RuPhos Issue1->Sol1 Sol2 Protect C5-Amine (e.g., Boc2O, DMAP) Issue2->Sol2

Figure 1: Decision matrix for catalyst selection based on reaction goals and observed pitfalls.

Mechanistic Pitfalls in the Catalytic Cycle

Understanding where the free amine interferes is critical for troubleshooting.

CatalyticCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Heteroaryl Chloride Poison Catalyst Poisoning (Pd-N Coordination) Pd0->Poison Transmet Transmetalation OxAdd->Transmet Boronic Acid / Base Dehal Protodehalogenation OxAdd->Dehal RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 2: Pd catalytic cycle highlighting interference points from the free C5-amine.

Part 4: Step-by-Step Experimental Protocol (Suzuki-Miyaura)

This self-validating protocol utilizes XPhos Pd G3 to ensure rapid initiation and bypass catalyst poisoning.

Materials Required:

  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 (0.025 mmol, 5 mol%)

  • 0.5 M Aqueous K3PO4 (2.0 equiv, 1.0 mmol, 2.0 mL)

  • 1,4-Dioxane (Anhydrous, 8.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In a 20 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add the heteroaryl chloride, arylboronic acid, and XPhos Pd G3.

    • Causality Check: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to phosphine oxides, destroying the catalyst.

  • Solvent Addition: Add 8.0 mL of 1,4-Dioxane. Seal the tube with a rubber septum and sparge the mixture with dry Nitrogen (N2) or Argon gas for 10 minutes using a submerged needle.

  • Base Addition: In a separate vial, sparge the 0.5 M aqueous K3PO4 solution with N2 for 10 minutes. Using a syringe, transfer 2.0 mL of the degassed base solution into the Schlenk tube.

    • Validation: Upon adding the base, the G3 precatalyst will initiate. You should observe a distinct color change (often from pale yellow to deep red/orange), indicating the generation of the active Pd(0) species.

  • Reaction Execution: Place the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: Check the reaction via LC-MS or TLC (EtOAc/Hexanes) after 2 hours.

    • Troubleshooting: If unreacted chloride remains but the boronic acid is consumed, protodeboronation has occurred. Cool the reaction, add an additional 0.5 equiv of boronic acid, and resume heating.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Part 5: References

  • Guram, A. S., et al. "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry, 2007, 72(14), 5104-5112. Available at:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. Available at:[Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073–14075. Available at:[Link]

Optimization

workup and purification challenges for pyrazolo[3,4-b]pyridine intermediates

Welcome to the Technical Support Center for the synthesis and isolation of pyrazolo[3,4-b]pyridine intermediates. These scaffolds are highly privileged in drug discovery—often acting as kinase inhibitors and antimalarial...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isolation of pyrazolo[3,4-b]pyridine intermediates. These scaffolds are highly privileged in drug discovery—often acting as kinase inhibitors and antimalarials—but their synthesis is notoriously plagued by regioisomer co-elution, tautomerism-induced chromatographic tailing, and intractable emulsions during aqueous workup.

This guide is designed for discovery chemists and process scientists. It bypasses basic synthetic theory to directly address the causality of isolation failures and provides self-validating protocols to ensure high-purity recovery.

Part 1: Core Troubleshooting & Causality (FAQs)

Q: Why do I consistently isolate a mixture of regioisomers during the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, and how can I control this? A: The formation of regioisomers is dictated by the relative electrophilicity of the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl starting material[1]. Mechanistically, the sp² carbon β to the amino group of the 5-aminopyrazole acts as the primary nucleophile, performing a Michael addition, followed by the amino group attacking the remaining carbonyl[1]. If the electrophilicity of both carbonyls is similar, the attacks occur indiscriminately, yielding a near 50:50 mixture of regioisomers[1]. Causality-Driven Solution: To improve regioselectivity (>80%), you must bias the electrophilicity. Utilizing dicarbonyls where one moiety features a strongly electron-withdrawing group (e.g., a –CF₃ group) forces the initial nucleophilic attack at the more electrophilic center, locking the regiochemistry before cyclization[1].

Q: My regioisomers co-elute on normal-phase silica gel. What is the most efficient way to resolve them? A: Pyrazolo[3,4-b]pyridine regioisomers often possess nearly identical dipole moments, rendering standard flash column chromatography (e.g., hexane/ethyl acetate gradients) ineffective for baseline separation[2]. Causality-Driven Solution: Shift your purification strategy from polarity-based separation to crystal lattice energy-based separation. Fractional recrystallization is highly effective because regioisomers pack differently in the solid state[2]. Solvent systems like EtOAc/n-pentane or cyclohexane/ethyl acetate leverage these subtle differences in lattice energy, allowing the major isomer to crystallize while the minor isomer remains in the mother liquor[3].

Q: During the aqueous quench, my product forms an intractable emulsion instead of partitioning into the organic layer. How do I recover the intermediate? A: Pyrazolo[3,4-b]pyridines feature both strong hydrogen-bond donors (pyrazole NH) and acceptors (pyridine N). In mixed aqueous-organic systems, these molecules can form complex aggregates that stabilize emulsions and exhibit poor solubility in standard extraction solvents. Causality-Driven Solution: Do not force a liquid-liquid extraction. Instead, manipulate the pH to neutrality to maximize the un-ionized form of the heterocycle, which often forces the product to crash out of the aqueous phase as a solid. You can then isolate the product via direct vacuum filtration. If extraction is absolutely necessary, use a highly polar organic solvent (e.g., EtOAc or 10% MeOH in DCM) and mechanically break the emulsion by filtering the entire biphasic mixture through a pad of Celite[4].

Part 2: Workflows & Logical Decision Trees

Workflow 1: Regioisomer Resolution Strategy

When standard chromatography fails, follow this decision matrix to isolate the target regioisomer.

Regioisomer_Purification Start Crude Mixture (Regioisomers) TLC TLC Screening (Hexane/EtOAc) Start->TLC Decision ΔRf > 0.15? TLC->Decision Flash Flash Chromatography (Gradient Elution) Decision->Flash Yes Recryst Fractional Recrystallization (EtOAc/Pentane) Decision->Recryst No Pure Pure Pyrazolo[3,4-b]pyridine Flash->Pure Recryst->Pure

Workflow for resolving pyrazolo[3,4-b]pyridine regioisomers.

Workflow 2: Emulsion-Breaking Aqueous Workup

Use this logic tree to navigate challenging aqueous quenches and prevent product loss.

Workup_Logic Quench Aqueous Quench Precipitate Product Precipitates? Quench->Precipitate Filter Direct Filtration & Wash (H2O/EtOH) Precipitate->Filter Yes Emulsion Emulsion Formed? Precipitate->Emulsion No Brine Add Brine / Filter Celite Emulsion->Brine Yes Extract Liquid Extraction (EtOAc or DCM/MeOH) Emulsion->Extract No Brine->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry

Troubleshooting logic for pyrazolo[3,4-b]pyridine reaction workups.

Part 3: Validated Experimental Protocols

Protocol A: Self-Validating Fractional Recrystallization of Regioisomers

This protocol relies on differential lattice packing to isolate the major regioisomer when ΔRf​<0.15 [2].

  • Dissolution: Transfer the crude regioisomer mixture to a round-bottom flask. Add ethyl acetate (EtOAc) and heat to a gentle reflux until complete dissolution is achieved.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add n-pentane dropwise until a slight, persistent turbidity is observed in the solution[3].

  • Controlled Crystallization: Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours. Mechanistic note: Slow cooling prevents the kinetic trapping of the minor regioisomer.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold n-pentane.

  • System Validation: Dissolve a few crystals in CDCl₃ and run a ¹H-NMR. Compare the integration of the distinct pyrazole/pyridine protons against the crude NMR to confirm the isomeric ratio. If purity is <95%, repeat the recrystallization.

Protocol B: Emulsion-Breaking Direct Precipitation Workup

Use this protocol when the target intermediate exhibits high polarity and low organic solubility.

  • Reaction Quench: Cool the reaction mixture to 0 °C. Slowly pour the mixture into a beaker containing 10 volumes of ice-cold distilled water under vigorous magnetic stirring.

  • pH Adjustment: Test the pH. Add 1M HCl or saturated NaHCO₃ dropwise until the pH is exactly 7.0. Mechanistic note: This ensures the pyrazolo[3,4-b]pyridine is in its neutral, least water-soluble state.

  • Aging: Stir the suspension at 0 °C for 30 minutes to encourage particle growth and prevent the formation of a colloidal suspension.

  • Filtration & Washing: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake sequentially with cold water (to remove inorganic salts) and a minimal amount of cold ethanol (to remove lipophilic impurities).

  • System Validation: Spot the filtrate on a TLC plate against the solid product. If the filtrate shows significant product remaining, proceed to extract the filtrate with EtOAc (3 × 50 mL)[4].

Part 4: Quantitative Data & Solvent Selection

The following table summarizes the physicochemical behavior of common pyrazolo[3,4-b]pyridine derivatives to guide your choice of purification solvents[2],[3].

Derivative ScaffoldTypical PolarityRecommended Chromatography EluentOptimal Recrystallization System
4-Trifluoromethyl-pyrazolo[3,4-b]pyridines ModerateHexane/EtOAc (Gradient)EtOAc / n-Pentane
4-Aryl-6-amino-pyrazolo[3,4-b]pyridines HighDCM/MeOH (95:5 to 90:10)EtOH / H₂O
Pyrazolo[3,4-b]pyridine-5-carboxylates Moderate-HighCyclohexane/EtOAcDioxane / H₂O
1,6-Diphenyl-pyrazolo[3,4-b]pyridines Low-ModerateHexane/EtOAc (80:20)Cyclohexane / EtOAc

Part 5: References

1.[4] Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. ProQuest. 4 2.[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. NIH (PMC). 1 3.[2] Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem. 2 4. Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5- Carbaldehyde, New One-Pot Synthesis Strategy Amelioration. Walsh Medical Media. 5.[3] Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. NIH (PMC). 3

Sources

Troubleshooting

strategies to enhance the solubility of pyrazolo[3,4-b]pyridine derivatives

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Development . As a Senior Application Scientist, I have designed this hub to help researchers, medicinal chemists, and formulation scientists overcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazolo[3,4-b]pyridine Development . As a Senior Application Scientist, I have designed this hub to help researchers, medicinal chemists, and formulation scientists overcome the notorious "brick dust" and "grease" properties associated with this privileged heterocyclic scaffold.

Below, you will find authoritative troubleshooting guides, causality-driven FAQs, and self-validating experimental protocols to ensure your drug development workflows succeed.

Logical Workflow for Solubility Enhancement

G Start Poor Aqueous Solubility Pyrazolo[3,4-b]pyridine MedChem Structural Modification (Hit-to-Lead Stage) Start->MedChem Early Phase Formulation Formulation Strategy (Lead Optimization) Start->Formulation Late Phase Planarity Disrupt Planarity (Add sp3 carbons) MedChem->Planarity Polar Solubilizing Groups (Morpholine, Amines) MedChem->Polar Prodrug Phosphate Prodrugs MedChem->Prodrug ASD Amorphous Solid Dispersions (Polymer Microarrays) Formulation->ASD Nano Nanocarriers (Albumin NPs, Liposomes) Formulation->Nano Cyclo Cyclodextrin Complexation Formulation->Cyclo

Caption: Logical workflow for pyrazolo[3,4-b]pyridine solubility enhancement strategies.

Section 1: FAQs on Structural Modifications (Medicinal Chemistry)

Q: Why do pyrazolo[3,4-b]pyridines suffer from such poor aqueous solubility? A: These derivatives are classical "brick dust" molecules. The highly planar, rigid fused bicyclic aromatic system promotes strong π−π stacking. Furthermore, intermolecular hydrogen bonding (e.g., forming head-to-tail dimers) results in exceptionally high lattice energy and high melting points, which drastically reduces thermodynamic solubility[The Royal Society of Chemistry, 2021][1].

Q: How can I structurally modify my lead without losing target affinity? A: Focus on the solvent-exposed regions of your molecule (e.g., the vector pointing out of a kinase hinge pocket).

  • Disrupt Planarity: Introduce sp3 -rich groups or rotatable bonds to reduce crystal packing energy. Increasing rotational degrees of freedom directly lowers the melting point and enhances aqueous solubility[NIH, 2024][2].

  • Methylate Amides: If an amide linker is present, methylating the nitrogen removes a hydrogen-bond donor, preventing solid-state dimerization. Even though LogP slightly increases, the massive drop in lattice energy results in a net solubility gain[estranky.sk, 2011][3].

  • Phosphate Prodrugs: For late-stage leads, adding a phosphate ester creates a highly ionizable, transient solubilizing group that is rapidly cleaved by alkaline phosphatases in vivo[NIH, 2026][4].

Section 2: FAQs on Formulation and Preclinical Delivery

Q: My lead compound is already synthesized and highly active, but it precipitates in aqueous assay buffers. What formulation strategies work best? A: For in vitro assays, traditional co-solvents (like DMSO) often fail upon dilution. Instead, formulate the compound as an Amorphous Solid Dispersion (ASD). By molecularly dispersing the drug in a hydrophilic polymer (like PVP or HPMC), you trap it in a high-energy amorphous state. This bypasses the lattice energy barrier, leading to a significant increase in apparent water solubility[NIH, 2017][5].

Q: How can I improve in vivo exposure for PK studies? A: Relying solely on pH adjustments or co-solvents for highly lipophilic pyrazolopyridines often results in in vivo precipitation and erratic absorption. Nanotechnology is highly effective here. Encapsulating the drug in albumin nanoparticles or stealth liposomes has been shown to significantly improve the biodistribution and pharmacokinetic properties of pyrazolopyrimidines and pyrazolopyridines[NIH, 2016][6].

Section 3: Troubleshooting Guide

Issue 1: Unpredictable precipitation during serial dilution in biochemical (e.g., kinase) assays.

  • Root Cause: DMSO stock solutions of pyrazolopyridines often supersaturate when diluted into aqueous buffers. Over time, the compound nucleates and precipitates, leading to artificially low IC50​ values (false negatives) or erratic dose-response curves.

  • Solution: Always perform a kinetic solubility screen in the exact assay buffer before running the assay. Limit the top concentration of your dose-response curve to 80% of the measured kinetic solubility limit.

Issue 2: Poor oral bioavailability due to dissolution-rate limited absorption.

  • Root Cause: The high lattice energy prevents dissolution in the gastrointestinal tract, meaning the drug is excreted before it can be absorbed.

  • Solution: Transition from a crystalline API to an ASD or a nanosuspension. If physical stability (recrystallization) becomes an issue during storage, consider complexation with cyclodextrins (e.g., HP- β -CD) to mask the lipophilic regions of the scaffold[jddtonline.info, 2026][7].

Section 4: Self-Validating Experimental Protocols

Protocol 1: Miniaturized Polymer-Drug Microarray for ASD Screening

This protocol allows for the rapid screening of polymers to enhance apparent solubility using minimal API[NIH, 2017][5].

G Step1 1. Stock Prep Drug + Polymer Step2 2. 2D Printing Dispense to Plate Step1->Step2 Step3 3. Evaporation Vacuum Drying Step2->Step3 Step4 4. Reconstitution Add Buffer Step3->Step4 Step5 5. Quantification HPLC/UV-Vis Step4->Step5

Caption: Step-by-step experimental workflow for miniaturized ASD screening.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the pyrazolo[3,4-b]pyridine derivative and a library of hydrophilic polymers (e.g., PVP, HPMC, Soluplus) in a volatile organic solvent mixture (e.g., DCM/Ethanol) at a 1:9 drug-to-polymer ratio.

  • Dispensing: Use an inkjet 2D printer to dispense 5–10 μg of each formulation directly into a 96-well plate.

  • Solvent Evaporation: Place the plate under high vacuum for 12 hours. Causality: Rapid evaporation prevents the drug molecules from organizing into a crystalline lattice, forcing them into a stabilized amorphous dispersion.

  • Reconstitution: Add 200 μL of PBS (pH 7.4) to each well and incubate at 37°C for 2 hours on an orbital shaker.

  • Quantification: Filter the contents through a 0.22 μm PTFE filter and quantify the dissolved drug via HPLC-UV.

  • Self-Validating Mechanism: Always include a "Physical Mixture" control well (drug and polymer mixed as dry powders without solvent evaporation) and a "Crystalline API" control well. The assay is validated if the ASD wells show a statistically significant increase in concentration compared to the physical mixture, confirming that the solubility gain is due to the amorphous state and not merely the wetting effect of the polymer.

Protocol 2: Thermodynamic Shake-Flask Solubility Assay
  • Saturation: Add an excess amount of the solid pyrazolo[3,4-b]pyridine derivative (approx. 5 mg) to 1 mL of the target aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C for 24 hours. Causality: True thermodynamic solubility requires establishing an equilibrium between the solid lattice and the solution phase.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes. Causality: Standard syringe filters can adsorb highly lipophilic pyrazolopyridines, leading to false-low readings. Centrifugation avoids this artifact.

  • Analysis: Carefully extract the supernatant and analyze via HPLC.

  • Self-Validating Mechanism: Sample the vial at 24 hours and 48 hours. If the concentration difference ( ΔC ) is <5% , thermodynamic equilibrium is confirmed. Additionally, analyze the remaining solid pellet by X-ray Powder Diffraction (XRPD) to ensure the crystal form hasn't transformed into a less soluble polymorph during the assay.

Section 5: Quantitative Data Tables

Table 1: Impact of Structural Modifications on Pyrazolo[3,4-b]pyridine Physicochemical Properties

StrategyMechanism of ActionImpact on Lattice EnergyImpact on LogPTypical Solubility Gain
sp3 -enrichment (e.g., Morpholine) Disrupts planarity, introduces polar heteroatomsSignificant DecreaseDecrease10 to 50-fold
Amide Methylation Removes H-bond donor, prevents head-to-tail dimerizationDecreaseSlight Increase5 to 20-fold
Phosphate Prodrug Introduces highly ionizable, transient groupN/A (Prodrug)Significant Decrease>100-fold

Table 2: Comparison of Formulation Strategies for Solubility Enhancement

Formulation StrategyBest Suited ForKey AdvantagesPrimary Limitations
Amorphous Solid Dispersion (ASD) Solid oral dosage formsHigh apparent solubility, scalable manufacturingRisk of physical instability (recrystallization) over time
Albumin Nanoparticles Intravenous (IV) administrationExcellent biocompatibility, potential for tumor targetingComplex and costly manufacturing process
Cyclodextrin Complexation Liquid formulations / AssaysEffectively masks lipophilic regionsRequires a specific molecular fit within the CD cavity

References

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. NIH. Available at:[Link]

  • Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. NIH. Available at:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. Available at:[Link]

  • CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry. Available at:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. estranky.sk. Available at:[Link]

  • Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. jddtonline.info. Available at:[Link]

  • Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: HPLC vs. GC-MS

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. The compound 4-Chloro-1-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is paramount. The compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, a substituted pyrazolopyridine, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry due to their structural similarity to purine bases.[1] The efficacy and safety of such compounds are directly linked to their purity profile. This guide provides a comprehensive comparison of two instrumental analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this specific pyrazolopyridine derivative.

The choice of analytical methodology is a critical decision in the drug development process.[2][3] For a compound like 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, both HPLC and GC-MS offer unique advantages and present distinct challenges. This document will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key analytical parameters. The insights provided herein are grounded in established principles of analytical chemistry and guided by regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Compounds

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[2][3] For non-volatile and thermally labile molecules like many pyrazolopyridine derivatives, HPLC is often the method of choice.[8][9][10]

The developed HPLC method aims for a robust separation of the main compound from potential process-related impurities and degradation products. A reversed-phase C18 column is selected due to the predicted moderate polarity of the target analyte. The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, is designed to provide optimal resolution of peaks. A photodiode array (PDA) detector is employed to monitor the elution, providing both quantitative data and spectral information that can aid in peak identification.

Experimental Protocol: HPLC-PDA Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11][12] It is particularly well-suited for the analysis of volatile and thermally stable compounds. While many heterocyclic amines can be analyzed by GC, derivatization is sometimes necessary to improve volatility and chromatographic performance.[13][14]

For 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, direct GC-MS analysis may be challenging due to the polarity imparted by the amine group. Therefore, a derivatization step with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed to convert the amine to a less polar and more volatile trimethylsilyl (TMS) derivative.[15] This approach enhances the likelihood of successful elution and sharp peak shapes. The mass spectrometer provides not only quantification but also structural information, which is invaluable for the identification of unknown impurities.[16]

Experimental Protocol: GC-MS Purity Assay with Derivatization

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization Procedure:

    • To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (10:1).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-500 m/z.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Derivatize Derivatize with BSTFA Weigh->Derivatize Inject Inject Derivatized Sample Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Identify Impurities Detect->Identify Quantify Quantify Purity Identify->Quantify

Comparative Analysis: HPLC vs. GC-MS

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. Below is a comparative summary of HPLC and GC-MS for the purity determination of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

FeatureHPLC-PDAGC-MS
Applicability Ideal for non-volatile and thermally labile compounds. Direct analysis is feasible.Suitable for volatile and thermally stable compounds. Derivatization is likely required.
Sample Preparation Generally simpler, involving dissolution and dilution.More complex due to the derivatization step.
Separation Efficiency High, with a wide range of column chemistries and mobile phases available for method optimization.Very high for volatile compounds, but dependent on successful derivatization.
Detection Quantitative (UV-Vis absorbance). PDA provides spectral data for peak purity assessment.Both quantitative and qualitative. Mass spectra provide structural information for definitive impurity identification.
Sensitivity Good, but can be limited for impurities that lack a strong chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode for trace analysis.[17]
Robustness Generally considered very robust and reproducible for routine quality control.[3]Can be less robust due to the derivatization step and potential for inlet discrimination.
Conclusion and Recommendations

For the routine purity assessment of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, HPLC-PDA is the recommended primary technique . Its direct analysis capability, robustness, and straightforward sample preparation make it highly suitable for quality control environments.[3] The method can be readily validated according to ICH guidelines to ensure accuracy, precision, and linearity.[4][5][6][7][18]

GC-MS serves as an excellent complementary and orthogonal technique . Its strength lies in the identification and quantification of volatile and semi-volatile impurities that may not be detected or resolved by HPLC. The structural information from the mass spectrometer is invaluable for characterizing unknown peaks and understanding the impurity profile in greater depth. Therefore, GC-MS is highly recommended for impurity profiling during process development and for the investigation of out-of-specification results.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2008, February 1). Analytical methods applied to the determination of heterocyclic aromatic amines in foods.
  • PubMed. (2020, March 15). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry.
  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PharmaCores. (2025, May 27). HPLC Method development: an overview.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ACS Publications. (2017, October 3). Analysis of Heterocyclic Amines in Meat by the Quick, Easy, Cheap, Effective, Rugged, and Safe Method Coupled with LC-DAD-MS-MS.
  • Taylor & Francis. (2007, February 2). ANALYSIS OF HETEROCYCLIC AMINES IN MAINSTREAM CIGARETTE SMOKE USING A NEW NCI GC-MS TECHNIQUE.
  • PubMed. (2005, September 15). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient.
  • Organomation. (n.d.). GC-MS Sample Preparation.
  • Compass Instruments. (n.d.). Detecting Trace Impurities in Natural Gas: Advanced GC Techniques.
  • The Italian Association of Chemical Engineering. (n.d.). Application of GC-MS in Determinating the Trace Impurities of Benazolin.
  • PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
  • Chromatography Today. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • ACS Publications. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
  • UPSpace - University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension.
  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • BLD Pharm. (n.d.). 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
  • ResearchGate. (2022, October 25). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • NextSDS. (n.d.). METHYL 4-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLATE.
  • PMC - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • MDPI. (2022, July 23). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
  • MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • RSC Publishing. (2025, January 22). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH.
  • National Institute of Standards and Technology. (2025, July 21). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra.
  • Der Pharma Chemica. (2026, March 24). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity.

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine and Its Analogs

As a privileged pharmacophore in modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold is frequently utilized in the development of kinase inhibitors (such as TAM and MET inhibitors) and anti-infective agents[1]. W...

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Author: BenchChem Technical Support Team. Date: April 2026

As a privileged pharmacophore in modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold is frequently utilized in the development of kinase inhibitors (such as TAM and MET inhibitors) and anti-infective agents[1]. When designing synthetic routes, selecting the correct core building block is critical.

This guide provides an objective, data-driven comparison of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine against its structural analogs. By analyzing the electronic causality behind its reactivity, we establish robust, self-validating protocols for divergent functionalization.

Structural & Electronic Causality: The "Push-Pull" Dynamics

The reactivity of the pyrazolo[3,4-b]pyridine core is governed by the electronic interplay between its substituents and the electron-deficient pyridine ring.

  • The C4-Electrophilic Center: The C4-chloro group is primed for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the fused pyridine nitrogen.

  • The C5-Electronic Perturbation: In 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, the C5-amino group donates electron density into the ring via resonance (+M effect). This "push" of electron density partially neutralizes the electrophilicity of the C4 position, increasing the activation energy required for SNAr compared to analogs lacking this electron-donating group[2].

  • The N1-Regiocontrol: The N1-methyl group acts as a permanent protecting group. It prevents tautomerization and blocks competitive N-alkylation or glycosylation that frequently complicates the functionalization of 1H-unsubstituted analogs.

ReactivityMap Core 4-Chloro-1-methyl-5-amino- pyrazolo[3,4-b]pyridine Core Scaffold C4_SNAr C4 Position SNAr (Slower, +M effect) Core->C4_SNAr Nucleophiles C5_Amine C5 Position Electrophilic Addition Core->C5_Amine Electrophiles N1_Methyl N1 Position Blocked (Regiocontrol) Core->N1_Methyl Inert

Electronic reactivity map of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Objective Performance Comparison

To contextualize the performance of the 5-amine core, we compare it against two primary alternatives:

  • Analog A (5-Nitro): 4-Chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. The strongly electron-withdrawing nitro group (-M, -I) highly activates the C4 position for rapid SNAr[1].

  • Analog B (1H-Unsubstituted): 4-Chloro-1H-pyrazolo[3,4-b]pyridine. Lacks the N1-methyl group, leading to potential regioselectivity issues during basic reactions.

Quantitative Reactivity Profile
Core ScaffoldC4 SNAr Relative RateOptimal SNAr TempC5 Functionalization PotentialN1 Regiocontrol
5-Amine, 1-Methyl (Target)Moderate80–100 °CHigh (Direct Amidation/Coupling)Excellent (Blocked)
5-Nitro, 1-Methyl (Analog A)Very High25–50 °CLow (Requires subsequent reduction)Excellent (Blocked)
1H-Unsubstituted (Analog B)High60–80 °CN/A (H at C5)Poor (Requires protection)

Strategic Takeaway: While Analog A allows for milder SNAr conditions, it requires a subsequent, often messy, nitro-reduction step to yield the biologically relevant 5-amine. Starting directly with the 5-Amine, 1-Methyl core eliminates a synthetic step, provided the chemist applies sufficient thermal energy to overcome the +M deactivation at C4.

Self-Validating Experimental Protocols

The following methodologies detail the divergent functionalization of the 5-amine core. Every step is designed as a self-validating system to ensure reaction fidelity before proceeding to downstream synthesis.

ExpWorkflow cluster_SNAr C4 SNAr Protocol cluster_Acyl C5 Acylation Protocol SM Starting Material (5-Amino-4-Chloro) Cond1 Amine, DIPEA, NMP 100°C, 12h SM->Cond1 Cond2 Acyl Chloride, Pyridine 0°C to RT, 4h SM->Cond2 Val1 Validation: LC-MS [M+H]+ Shift Cond1->Val1 Val2 Validation: 1H-NMR C6-H Shift Cond2->Val2

Divergent functionalization workflows and self-validation steps for C4 and C5 positions.

Protocol A: C4-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C4-chloro group with a primary aliphatic amine.

Causality & Design: Because the C5-amino group reduces the electrophilicity of C4, standard SNAr conditions (e.g., EtOH, 60 °C) will result in incomplete conversion[2]. We utilize N-Methyl-2-pyrrolidone (NMP) due to its high boiling point and excellent solvating power at 100 °C. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing for the C4 electrophile.

Step-by-Step Method:

  • Charge a dry reaction vial with 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 equiv) and the target primary amine (1.5 equiv).

  • Suspend the mixture in anhydrous NMP (0.2 M concentration).

  • Add DIPEA (2.0 equiv) dropwise at room temperature.

  • Seal the vial and heat to 100 °C for 12 hours under vigorous stirring.

  • Cool to room temperature and quench with saturated aqueous NaHCO3. Extract with EtOAc (3x).

Self-Validation System:

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is validated as complete when the starting material peak (m/z ~183 for ³⁵Cl) is <1% by UV area, replaced by the product mass [M+H]⁺.

  • Structural Validation: Post-purification, conduct ¹H-NMR. The persistence of a broad singlet integrating for 2H (typically between 5.0–6.0 ppm, depending on the solvent) confirms that the C5-amine remains unreacted and intact.

Protocol B: Selective C5-Amine Acylation

Objective: Chemoselectively acylate the C5-amine while preserving the C4-chloro group.

Causality & Design: To prevent competitive substitution at C4, the reaction must be kept cold and strictly devoid of strong nucleophiles. Pyridine is chosen as both the solvent and an organocatalyst; it forms a highly reactive acylpyridinium intermediate with the acyl chloride, driving the acylation of the C5-amine rapidly at 0 °C before any side reactions can occur.

Step-by-Step Method:

  • Dissolve 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (1.0 equiv) in anhydrous pyridine (0.3 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the desired acyl chloride (1.05 equiv) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 3 hours.

  • Evaporate the pyridine under reduced pressure, redissolve in DCM, and wash with 1N HCl to remove residual pyridine.

Self-Validation System:

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The primary amine starting material will rapidly convert to a less polar, UV-active spot.

  • Structural Validation: ¹H-NMR is critical here. The successful formation of the amide will cause a pronounced downfield chemical shift of the adjacent C6-proton (due to the deshielding cone of the new carbonyl group) compared to the starting material. Furthermore, the C4-chloro presence is validated by mass spectrometry showing the characteristic 3:1 isotopic pattern of a single chlorine atom.

Sources

Validation

A Comparative Guide to the Biological Activity Screening of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine Derivatives

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine nucleosides. This sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purine nucleosides. This similarity allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly protein kinases.[1][2] The strategic placement of substituents on this core structure can modulate potency, selectivity, and pharmacokinetic properties, leading to the development of novel therapeutic agents. The specific derivative, 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, serves as a versatile starting material for creating libraries of compounds with diverse biological activities.[3][4][5] These activities range from anticancer and kinase inhibition to antimicrobial effects.[6][7][8][9]

This guide provides a comparative analysis of the biological screening of derivatives from this scaffold, focusing on their anticancer and antimicrobial properties. We will delve into the experimental methodologies, present comparative data, and offer insights into the structure-activity relationships (SAR) that govern their performance.

Anticancer Activity Screening

A primary focus for pyrazolo[3,4-b]pyridine derivatives has been the discovery of novel anticancer agents.[10][11] Many of these compounds exert their effects by inhibiting protein kinases, such as Cyclin-Dependent Kinases (CDKs) and PIM1 kinase, which are crucial for cell cycle progression and survival.[8][12]

Experimental Workflow: From Synthesis to Cellular Assays

The journey from a chemical concept to a potential anticancer drug candidate involves a systematic screening process. The general workflow is designed to first identify cytotoxic compounds and then to elucidate their mechanism of action.

Caption: General workflow for screening pyrazolo[3,4-b]pyridine derivatives for anticancer activity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13] It is a foundational experiment in anticancer drug screening.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer) is used to assess the spectrum of activity.[7][8][10]

  • Incubation Time: A 48-72 hour incubation period allows for sufficient time to observe the anti-proliferative effects of the compounds.

  • MTT Reagent: The yellow MTT is reduced to purple formazan by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: DMSO is used to dissolve the formazan crystals, allowing for spectrophotometric quantification.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the synthesized derivatives (and a positive control like Doxorubicin or Staurosporine) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Performance of Anticancer Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines, compared to standard anticancer drugs.

Compound IDModification on CoreCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Reference
Derivative A N-aryl substitutionMCF-7 (Breast)0.021Doxorubicin0.099[7]
Derivative B 4-thiazolidinone moietyHepG2 (Liver)0.0158Doxorubicin0.008[7]
Derivative C Fused tricyclic systemHCT-116 (Colon)2.3DoxorubicinNot specified[10][11]
Derivative D 3,4-dimethoxyphenyl groupHCT-116 (Colon)Highly effectiveStaurosporineNot specified[8][12]

Structure-Activity Relationship (SAR) Insights:

  • The introduction of bulky aromatic and heterocyclic moieties, such as 4-thiazolidinones, can significantly enhance antiproliferative activity.[7]

  • The fusion of additional rings to the pyrazolopyridine core to create tricyclic systems has been shown to yield potent cytotoxicity.[10][11]

  • Specific substitutions on pendant phenyl rings, such as dimethoxy groups, can lead to highly effective and selective compounds.[8]

Mechanism of Action: Kinase Inhibition

Many of these derivatives function as kinase inhibitors. For instance, some have been identified as dual inhibitors of CDK2 and PIM1, two kinases implicated in cancer cell proliferation and survival.[8][12]

G cluster_pathway CDK2/PIM1 Signaling Pathway Compound Pyrazolo[3,4-b]pyridine Derivative CDK2 CDK2 Compound->CDK2 Inhibits PIM1 PIM1 Compound->PIM1 Inhibits G1_S G1/S Phase Transition CDK2->G1_S Promotes Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival G1_S->Proliferation Apoptosis_Inhibition->Proliferation

Caption: Inhibition of CDK2 and PIM1 pathways by pyrazolo[3,4-b]pyridine derivatives.

Antimicrobial Activity Screening

In addition to anticancer properties, pyrazolo[3,4-b]pyridine derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[6][7][14]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungi (e.g., Candida albicans) is used.[9][14]

  • Growth Medium: Specific broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) are used to support optimal microbial growth.

  • Serial Dilution: A two-fold serial dilution of the test compounds allows for a precise determination of the MIC value.

  • Inoculum Standardization: The concentration of the microbial inoculum is standardized to ensure reproducibility of the results.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Performance of Antimicrobial Derivatives

The following table presents the MIC values of various pyrazolo[3,4-b]pyridine derivatives against representative microorganisms, compared to standard antibiotics.

Compound IDModification on CoreMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Derivative E Schiff's base moietyS. aureus0.12 - 62.5Ampicillin0.007 - 0.03[7]
Derivative F 4-thiazolidinone moietyF. oxysporum0.98Amphotericin B0.03 - 0.98[7]
Derivative G Phenyl substitutionB. subtilis12 - 14 (IZ mm)TetracyclineNot specified[14]
Derivative H Triazole hybridK. pneumoniae16 (IZ mm)Not specifiedNot specified[1]

IZ: Inhibition Zone in mm from agar well diffusion method.

Structure-Activity Relationship (SAR) Insights:

  • The incorporation of Schiff's bases and 4-thiazolidinone rings into the pyrazolopyridine structure is a viable strategy for developing potent antimicrobial agents.[7]

  • Hybrid molecules combining the pyrazolopyridine scaffold with other heterocyclic rings like triazoles can lead to compounds with significant antibacterial activity.[1]

  • The nature and position of substituents on the core and any attached phenyl rings play a crucial role in determining the spectrum and potency of antimicrobial activity.[14]

Conclusion and Future Perspectives

Derivatives of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine represent a rich source of biologically active compounds with significant potential in oncology and infectious disease research. The screening methodologies outlined in this guide, from initial cell viability and MIC assays to more detailed mechanistic studies, provide a robust framework for identifying and characterizing promising lead compounds.

Future research should focus on optimizing the SAR to enhance potency and selectivity while improving pharmacokinetic profiles. The exploration of novel substitutions and the creation of hybrid molecules are promising avenues for the development of next-generation therapeutics based on this versatile scaffold.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Retrieved from [Link]

  • El-Gohary, N. S., & Hawas, S. S. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 68(3), 269–279. Retrieved from [Link]

  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78–88. Retrieved from [Link]

  • Mohamed, M. S., Awad, Y. M., El-Hallouty, S. M., & El-Araby, M. E. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Ezzat, H., Nafie, M. S., El-Dash, N., & Bin-Jubair, F. A. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

  • Ezzat, H., Nafie, M. S., El-Dash, N., Bin-Jubair, F. A., Al-Warhi, T., Al-Otaibi, R. M., ... & El-Fattah, A. A. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. PubMed. Retrieved from [Link]

  • Elmaaty, A., & El-Taweel, F. (n.d.). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2634. Retrieved from [Link]

  • Elneairy, M. A. A., Al-Mohizea, A. M., Al-Faifi, S., Al-Omair, M. A., & Al-Amro, S. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 108–115. Retrieved from [Link]

  • Kumar, A., Sharma, P., Kumari, P., & Singh, P. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7731. Retrieved from [Link]

  • Abás, S., Abarca, B., & Ballesteros, R. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3410. Retrieved from [Link]

  • Abás, S., Abarca, B., & Ballesteros, R. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Retrieved from [Link]

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Comparative

A Comparative Guide to Structure-Activity Relationships of Pyrazolo[3,4-b]pyridine Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2] Its rigid structure and ability to f...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2] Its rigid structure and ability to form key hydrogen bond interactions make it an ideal starting point for the design of potent and selective enzyme inhibitors.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for several classes of pyrazolo[3,4-b]pyridine inhibitors, with a focus on their application as kinase inhibitors in cancer therapy. We will explore the nuances of how subtle molecular modifications can dramatically impact inhibitory potency and selectivity, offering insights for researchers and drug development professionals.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Core

The pyrazolo[3,4-b]pyridine core consists of a fused pyrazole and pyridine ring system. The nitrogen atoms in both rings can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors.[3] The scaffold also provides multiple positions for substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.

Comparative SAR Analysis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

This section will compare the SAR of pyrazolo[3,4-b]pyridine inhibitors targeting three different kinases: Tropomyosin receptor kinase (TRK), Fibroblast growth factor receptor (FGFR), and TANK-binding kinase 1 (TBK1).

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK proteins are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation.[4][5] Their overactivation is implicated in various cancers, making them an attractive therapeutic target.

A series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors.[4][5] The general scaffold and key SAR findings are summarized below.

Key SAR Observations for TRK Inhibitors:

  • Substitution at the 3-position: A variety of substituted anilines are well-tolerated at this position. Electron-donating and electron-withdrawing groups on the aniline ring can influence potency. For instance, compound C03 with a 4-fluoroaniline at this position exhibits an IC50 of 56 nM against TRKA.[4][5]

  • Substitution at the 4-position: Small, flexible linkers, such as an ether or a single carbon, connecting to another aromatic ring are beneficial for activity.

  • Substitution at the 6-position: This position is often used to modulate solubility and other physicochemical properties.

Below is a table comparing the activity of representative TRK inhibitors.

CompoundR1IC50 (TRKA, nM)
C03 4-fluoroaniline56
C09 3-fluoroaniline57
C10 2-fluoroaniline26

Data sourced from RSC Medicinal Chemistry.[5]

The data suggests that the position of the fluorine atom on the aniline ring at R1 can impact the inhibitory activity, with the ortho-position being the most favorable in this series.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFRs are another family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[3] Dysregulation of FGFR signaling is associated with various cancers.

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors.[3]

Key SAR Observations for FGFR Inhibitors:

  • N1-H of the pyrazole ring: The N-H of the pyrazole is crucial for activity, likely forming a hydrogen bond with the kinase hinge region. N-methylation completely abolishes activity.[3]

  • Substitution at the 3-position: An aniline moiety at this position is a key pharmacophore.

  • Substitution on the aniline ring: Substitution at the 2- and 6-positions of the aniline ring with chlorine atoms, as seen in NVP-BGJ398, enhances potency and selectivity.[3]

  • Substitution at the 4-position of the core: A phenyl ring at this position is common. Substituents on this phenyl ring can modulate activity. For example, a 4-dimethylamino group improved both enzymatic and cellular potencies.[3]

The following table presents a comparison of FGFR inhibitors.

CompoundR1R2IC50 (FGFR1, nM)
5 HH236
7i H2,6-dichloroaniline42.4
11a 4-amino2,6-dichloroaniline<0.2
7k 4-dimethylamino2,6-dichloroaniline<0.2

Data sourced from ACS Medicinal Chemistry Letters.[3]

These results highlight the importance of the 2,6-dichloroaniline moiety and substitutions on the 4-phenyl ring for achieving high potency.

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a non-canonical IKK family kinase that plays a key role in innate immunity and has been implicated in inflammation and cancer.[6][7]

Researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors.[6][7]

Key SAR Observations for TBK1 Inhibitors:

  • Substitution at the 3-position: An indole or a related heterocyclic ring system is often found at this position, forming important interactions with the active site.

  • Substitution at the 6-position: A substituted aniline is a common feature. The nature and position of substituents on this aniline ring significantly impact activity.

  • Linker between the core and the 6-position aniline: An amide linker is typically used.

A comparison of selected TBK1 inhibitors is shown below.

CompoundR1R2IC50 (TBK1, nM)
15i Indole4-fluoroaniline8.5
15t Indole4-(trifluoromethyl)aniline0.8
15y Indole4-cyanoaniline0.2

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry.[7]

The SAR data indicates that electron-withdrawing groups at the para-position of the aniline ring at R2 lead to a significant increase in potency, with the cyano group in 15y being the most effective.

Experimental Protocols

To provide a practical context for the SAR data, this section outlines representative experimental protocols for the synthesis of a pyrazolo[3,4-b]pyridine derivative and a kinase inhibition assay.

General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

A common synthetic route to 1H-pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]

Example: Synthesis of a 3,6-disubstituted pyrazolo[3,4-b]pyridine

  • Step 1: Synthesis of 5-aminopyrazole. React an appropriate β-ketonitrile with hydrazine hydrate in ethanol at reflux to yield the corresponding 3-substituted-1H-pyrazol-5-amine.

  • Step 2: Condensation reaction. A one-pot, three-component reaction can be employed. The 3-substituted-1H-pyrazol-5-amine, an appropriate aldehyde, and a β-ketonitrile are reacted in a suitable solvent like ethanol or DMSO, often with a catalyst, to afford the target pyrazolo[3,4-b]pyridine derivative.[1]

Synthesis β-ketonitrile β-ketonitrile 5-aminopyrazole 5-aminopyrazole β-ketonitrile->5-aminopyrazole Hydrazine Hydrazine Hydrazine->5-aminopyrazole Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-aminopyrazole->Pyrazolo[3,4-b]pyridine Aldehyde Aldehyde Aldehyde->Pyrazolo[3,4-b]pyridine Another β-ketonitrile Another β-ketonitrile Another β-ketonitrile->Pyrazolo[3,4-b]pyridine

General synthetic scheme for pyrazolo[3,4-b]pyridines.
In Vitro Kinase Inhibition Assay (Example: TRKA)

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro enzyme assay.

  • Materials: Recombinant human TRKA enzyme, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the TRKA enzyme, the test compound, and the substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or a radiometric assay.

    • Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC50 value by fitting the dose-response data to a suitable equation.[5]

Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial Dilutions Prepare serial dilutions of test compounds Add Reagents Add enzyme, substrate, and compound to well Serial Dilutions->Add Reagents Initiate Reaction Add ATP to start the reaction Add Reagents->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop the reaction Incubate->Stop Reaction Measure Signal Measure phosphorylation (e.g., fluorescence) Stop Reaction->Measure Signal Calculate Inhibition Calculate % inhibition Measure Signal->Calculate Inhibition Determine IC50 Determine IC50 value Calculate Inhibition->Determine IC50

Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context

The inhibitors discussed in this guide target kinases that are key components of cellular signaling pathways. For example, FGFR inhibitors block the downstream signaling cascade that promotes cell proliferation and survival.

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR Fibroblast Growth Factor Receptor (FGFR) FGF->FGFR RAS-RAF-MEK-ERK\nPathway RAS-RAF-MEK-ERK Pathway FGFR->RAS-RAF-MEK-ERK\nPathway PI3K-AKT-mTOR\nPathway PI3K-AKT-mTOR Pathway FGFR->PI3K-AKT-mTOR\nPathway Pyrazolo[3,4-b]pyridine\nInhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine\nInhibitor->FGFR Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK\nPathway->Cell Proliferation\n& Survival PI3K-AKT-mTOR\nPathway->Cell Proliferation\n& Survival

Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The comparative SAR analysis presented in this guide demonstrates how systematic modifications to this core can be used to optimize activity against different kinase targets. By understanding the key structural features that drive potency and selectivity, researchers can more effectively design the next generation of pyrazolo[3,4-b]pyridine-based therapeutics. The provided experimental protocols and pathway diagrams offer a practical framework for the synthesis and evaluation of these promising compounds.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - Taylor & Francis. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. Available from: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. Available from: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors | ACS Medicinal Chemistry Letters. Available from: [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed. Available from: [Link]

  • Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - Taylor & Francis. Available from: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. - ResearchGate. Available from: [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... - ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed. Available from: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC. Available from: [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. Available from: [Link]

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Validation

A Comparative Guide to Validating the Antimicrobial Efficacy of Pyrazolo[3,4-b]pyridine Compounds

In the face of escalating antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1] Pyrazolo[3,4-b]pyridines, a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the face of escalating antimicrobial resistance (AMR), the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1] Pyrazolo[3,4-b]pyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising area of research, demonstrating a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2][3][4] This guide provides a comprehensive framework for researchers and drug development professionals to validate the antimicrobial efficacy of novel pyrazolo[3,4-b]pyridine derivatives, comparing their performance against established antibiotics and outlining the rigorous experimental protocols required for robust evaluation.

The core of this analysis rests on synthesizing data from multiple studies that have explored various derivatives of the pyrazolo[3,4-b]pyridine scaffold.[2][5][6][7] By objectively comparing their performance with standard alternatives and providing the supporting experimental data and methodologies, this guide aims to equip researchers with the necessary tools to advance the development of these potentially vital therapeutic agents.

Comparative Efficacy: Pyrazolo[3,4-b]pyridines vs. Standard Antibiotics

The ultimate measure of a new antimicrobial agent is its ability to inhibit the growth of clinically relevant pathogens, preferably at concentrations lower than or comparable to existing drugs. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.

Multiple studies have synthesized and evaluated various pyrazolo[3,4-b]pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria. The data consistently show that these compounds can exhibit slight to high antimicrobial activity.[5][6]

For instance, one study reported a series of novel pyrazolo[3,4-b]pyridine derivatives with MIC values ranging from 0.12 to 62.5 µg/mL against a panel of microorganisms.[5] To put this in perspective, the standard antibiotics used as controls in the same study—Ampicillin and Gentamicin—had MICs ranging from 0.007–0.03 µg/mL and 0.015–0.24 µg/mL, respectively.[5] While the standards were more potent, certain derivatives showed promising activity, particularly against fungal strains where one compound (7b) was found to be nearly as active as Amphotericin B.[5]

Another study highlighted a derivative, compound 2g, which showed impressive inhibitory activity against several resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 µg/mL and vancomycin-resistant Enterococci (VRE) with an MIC of 8 µg/mL, compared to the control, ciprofloxacin.[4]

The tables below summarize the comparative efficacy data from various studies.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassS. aureusB. subtilisE. coliP. aeruginosaReference
Pyrazolo[3,4-b]pyridines (General Range) 2 - 62.5Moderate ActivityModerate Activity4 - >100[4][5][6]
Tetracycline (Standard) -Zone of Inhibition-Zone of Inhibition[6]
Ciprofloxacin (Standard) --<4<4[4]
Ampicillin (Standard) 0.007 - 0.03---[5]
Gentamicin (Standard) 0.015 - 0.24---[5]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in specific derivatives, bacterial strains, and minor protocol differences. "Moderate Activity" indicates that compounds showed inhibition zones but specific MIC values were not always provided in the same format.

Essential Experimental Protocols for Efficacy Validation

To ensure that antimicrobial efficacy data is both reliable and reproducible, standardized testing methodologies are critical. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[8][9] The two most fundamental assays for validating a new chemical entity like a pyrazolo[3,4-b]pyridine are the Broth Microdilution method to determine MIC and the Kirby-Bauer Disk Diffusion test for a qualitative assessment of susceptibility.[10][11]

Workflow for Antimicrobial Susceptibility Testing

The overall process follows a logical sequence from initial preparation to final data interpretation.

AST_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Select Test Organism (e.g., S. aureus, E. coli) P2 Prepare Inoculum (Adjust to 0.5 McFarland Standard) P1->P2 A2 Inoculate Plates/Media P2->A2 Standardized Inoculum P3 Prepare Compound Stock (Pyrazolo[3,4-b]pyridine in DMSO) A1 Perform Serial Dilutions (in 96-well plate for MIC) P3->A1 Test Compound A1->A2 A3 Incubate Plates (35-37°C for 16-24h) A2->A3 D1 Read Results (Visual inspection for turbidity/zones) A3->D1 Incubated Plates D2 Determine MIC Value or Measure Zone Diameter (mm) D1->D2 D3 Interpret Data (Compare to controls & standards) D2->D3

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination (CLSI M07 Standard)

This method is considered the "gold standard" for determining quantitative MIC values.[12] It involves challenging a standardized bacterial inoculum with a two-fold serial dilution of the antimicrobial agent in a liquid growth medium.[8][13]

Causality: The rationale is to identify the precise concentration at which the compound inhibits bacterial metabolism and replication, indicated by the absence of turbidity (cloudiness) in the broth.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this adjusted suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[12]

  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHG) to wells 2 through 12.

    • Prepare a stock solution of the pyrazolo[3,4-b]pyridine compound (e.g., in DMSO) and dilute it in MHG to achieve four times the desired starting concentration.

    • Add 100 µL of this starting compound solution to well 1. Add 50 µL to well 2.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 can be a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 100 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test (CLSI M02 Standard)

This method provides a qualitative assessment of susceptibility and is widely used for its simplicity and flexibility.[10][11][15] An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient.[16]

Causality: If the bacterium is susceptible, a clear "zone of inhibition" will form around the disk where the antibiotic concentration is sufficient to prevent growth.[16] The diameter of this zone is proportional to the susceptibility of the organism.

Step-by-Step Methodology:

  • Plate Preparation:

    • Use a Mueller-Hinton agar (MHA) plate. The agar should have a depth of 4mm.[14]

    • Allow the plate to come to room temperature and ensure the surface is dry before inoculation.[10]

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[15]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[15]

  • Disk Application:

    • Using sterile forceps or a disk dispenser, place paper disks impregnated with a known concentration of the pyrazolo[3,4-b]pyridine compound onto the agar surface.

    • Ensure disks are placed at least 24mm apart and not too close to the edge.[14][15]

    • Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has touched the agar.[15]

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

    • After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition in millimeters (mm).

    • Interpret the results by comparing the zone diameters to established breakpoints (Susceptible, Intermediate, Resistant) as defined by CLSI M100 documents for standard antibiotics.[9] For novel compounds, these breakpoints must be developed, but initial comparisons can be made against zones produced by control antibiotics.

Understanding the Mechanism of Action

While determining efficacy is the first step, understanding how a compound works is crucial for drug development. The pyrazolo[3,4-b]pyridine scaffold is versatile and can be modified to interact with various biological targets.[1] While the precise mechanism for many derivatives is still under investigation, potential targets in bacteria could include:

  • DNA Gyrase/Topoisomerase IV: Inhibition of these enzymes disrupts DNA replication and repair, a mechanism used by fluoroquinolone antibiotics. Molecular docking studies can help predict if the compounds bind to the active sites of these enzymes.

  • Cell Wall Synthesis: Interference with peptidoglycan synthesis is a classic antibacterial mechanism.

  • Protein Synthesis: Targeting the bacterial ribosome to halt protein production.

Further studies, such as macromolecular synthesis assays or molecular docking, are required to elucidate the specific mechanism of action for highly active pyrazolo[3,4-b]pyridine derivatives.

MoA_Hypothesis cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes Pyrazolo Pyrazolo[3,4-b]pyridine Compound DNA_Gyrase DNA Gyrase Topoisomerase IV Pyrazolo->DNA_Gyrase Binds to enzyme Cell_Wall Peptidoglycan Biosynthesis Pyrazolo->Cell_Wall Inhibits pathway Ribosome 30S/50S Ribosomal Subunits Pyrazolo->Ribosome Interferes with translation DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep CW_Synth Disruption of Cell Wall Integrity Cell_Wall->CW_Synth Prot_Synth Inhibition of Protein Synthesis Ribosome->Prot_Synth Bacterial_Death Bacteriostatic or Bactericidal Effect DNA_Rep->Bacterial_Death CW_Synth->Bacterial_Death Prot_Synth->Bacterial_Death

Caption: Hypothesized mechanisms of antimicrobial action.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a valuable starting point for the development of new antimicrobial agents.[3] The available data show that derivatives of this class can exhibit moderate to high potency against a range of bacterial and fungal pathogens, including some drug-resistant strains.[4][5][6] However, their efficacy relative to current gold-standard antibiotics indicates that further chemical optimization is necessary to enhance their potency.

For researchers in this field, the path forward involves a cyclical process of synthesis, rigorous validation using standardized protocols like those from CLSI, and in-depth mechanistic studies. By adhering to these self-validating systems of experimentation, the scientific community can confidently identify and advance the most promising pyrazolo[3,4-b]pyridine candidates to address the urgent global threat of antimicrobial resistance.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Chemical and Pharmaceutical Bulletin, 65(9), 867-877. [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Patel, H. D., et al. (2003). Synthesis and antimicrobial activity of pyrazolo [3,4-b] pyridine derivatives. Indian Journal of Heterocyclic Chemistry, 13(2), 177-178. [Link]

  • Butler-Wu, S. M., et al. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI. [Link]

  • The Open University. (n.d.). 3.1 Performing the Kirby-Bauer method. OLCreate. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Traczewski, M. M., et al. (2013). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 51(4), 1314-1317. [Link]

  • El-Sayed, W. A., et al. (2017). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Kaur, H., et al. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Elsherif, M. A. (2020). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Semantic Scholar. [Link]

  • Al-Abdullah, E. S., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Kumar, A., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7729. [Link]

  • Foks, H., et al. (2005). Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives. Il Farmaco, 60(6-7), 513-517. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. J-Stage. [Link]

Sources

Comparative

comparative study of different synthetic routes to 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Executive Summary & Target Significance 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) is a highly privileged heterocyclic building block in modern drug discovery. It serves as a core scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Significance

4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 1363405-82-6) is a highly privileged heterocyclic building block in modern drug discovery. It serves as a core scaffold in the design of ATP-competitive kinase inhibitors, prominently featuring in the development of LRRK2, JAK, and TRK inhibitors[1],[2].

The strategic value of this molecule lies in its dual-functional handles:

  • The 5-Amine Group: Acts as a critical hydrogen-bond donor/acceptor pair for hinge-binding interactions within kinase active sites.

  • The 4-Chloro Substituent: Provides an orthogonal reactive site for late-stage functionalization (e.g., via Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings) to explore structure-activity relationships (SAR)[3].

This guide objectively compares the two primary synthetic routes to this molecule, analyzing the causality behind reagent selection, regiocontrol, and chemoselectivity to help scale-up chemists and discovery scientists optimize their workflows.

Comparative Analysis of Synthetic Strategies

The synthesis of this functionalized pyrazolo[3,4-b]pyridine generally proceeds via one of two divergent strategies: Route A (Nitration-Reduction) or Route B (De Novo Condensation) .

Route A: The Nitration-Reduction Approach (Industrial Standard)

This route builds upon the pre-formed pyrazolo[3,4-b]pyridine core. The sequence involves N-methylation, electrophilic nitration at the 5-position, and subsequent reduction of the nitro group to the amine.

  • Regioselectivity Challenge: The alkylation of the tautomeric pyrazole ring inherently yields a mixture of N1-methyl and N2-methyl isomers. While the N1-isomer is thermodynamically favored, chromatographic separation is mandatory, creating a bottleneck.

  • Chemoselectivity Challenge: The reduction of the 5-nitro group must be carefully engineered to prevent the competitive hydrodechlorination of the 4-chloro substituent.

Route B: De Novo Pyridine Ring Condensation (Regioselective Approach)

This route constructs the pyridine ring onto a pre-methylated pyrazole, starting from 1-methyl-1H-pyrazol-5-amine. Condensation with ethoxymethylenemalonate (EMME) forms the functionalized core[4].

  • Regioselectivity Advantage: By utilizing a pre-methylated starting material, this route guarantees 100% N1 regioselectivity, completely bypassing the isomer separation issue of Route A.

  • Safety & Scalability: Converting the resulting 5-carboxylate to the target 5-amine requires a Curtius rearrangement (using DPPA or azides), which introduces significant thermal hazard risks during large-scale manufacturing.

RouteComparison cluster_RouteA Route A: Nitration-Reduction cluster_RouteB Route B: De Novo Condensation A1 4-Chloro-1H-pyrazolo [3,4-b]pyridine A2 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridine A1->A2 MeI, Base (N1/N2 mix) A3 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine A2->A3 HNO3, H2SO4 Target 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine A3->Target Fe, NH4Cl B1 1-Methyl-1H-pyrazol -5-amine B2 4-Hydroxy-1-methyl-1H- pyrazolo[3,4-b]pyridine -5-carboxylate B1->B2 EMME, Heat B3 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridine -5-carboxylate B2->B3 POCl3 B3->Target Hydrolysis & Curtius Rearrangement

Fig 1: Divergent synthetic strategies for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.

Quantitative Data & Performance Comparison

The table below summarizes the empirical performance metrics of both routes based on standard laboratory execution.

Performance MetricRoute A (Nitration-Reduction)Route B (De Novo Condensation)
Overall Yield 35 – 45%20 – 30%
N1/N2 Regioselectivity Poor (~3:1 N1:N2 ratio; requires column)Absolute (100% N1 isomer)
Key Reagents MeI, Fuming HNO3, Fe powderEMME, POCl3, DPPA (Azide)
Halogen Preservation Excellent (if Béchamp reduction is used)Excellent
Process Scalability High (Industry preferred)Moderate (Curtius step limits scale)

Mechanistic Deep-Dive: Chemoselectivity in Nitro Reduction

A critical failure point in Route A is the reduction of 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Standard catalytic hydrogenation (Pd/C with H2​ ) is strongly contraindicated. The palladium surface readily inserts into the activated C-Cl bond, leading to rapid hydrodechlorination and yielding the undesired des-chloro byproduct.

To achieve a self-validating, chemoselective reduction, an electron-transfer mechanism must be employed. The Béchamp reduction (Iron powder and Ammonium Chloride in aqueous Ethanol) exclusively reduces the nitro group to the amine while leaving the aryl chloride completely intact.

Chemoselectivity cluster_PdC Catalytic Hydrogenation (Pd/C, H2) cluster_Fe Béchamp Reduction (Fe, NH4Cl) Nitro 4-Chloro-1-methyl-5-nitro- 1H-pyrazolo[3,4-b]pyridine Dehalogenated 1-Methyl-1H-pyrazolo [3,4-b]pyridin-5-amine (Undesired Byproduct) Nitro->Dehalogenated Hydrodechlorination (Side Reaction) Target 4-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-5-amine (Desired Product) Nitro->Target Selective Nitro Reduction

Fig 2: Chemoselectivity in the reduction of 4-chloro-5-nitro-pyrazolo[3,4-b]pyridines.

Step-by-Step Experimental Protocols (Route A)

Because Route A represents the most scalable and widely adopted methodology, the detailed protocols below focus on this pathway.

Step 1: N-Methylation of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
  • Setup: Dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2​ atmosphere.

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 eq) and stir the suspension at 0 °C for 15 minutes.

  • Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The N1-methyl isomer elutes first, separating it from the more polar N2-methyl byproduct.

Step 2: Electrophilic Nitration

Note: The pyrazolo[3,4-b]pyridine core is highly electron-deficient. Standard nitration conditions will fail; forcing conditions are required.

  • Setup: Dissolve the purified 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in concentrated H2​SO4​ (5 mL/mmol) at 0 °C.

  • Nitration: Slowly add fuming HNO3​ (1.5 eq) dropwise to maintain the internal temperature below 10 °C.

  • Heating: Gradually warm the mixture to 55 °C and stir for 3 hours. The directing effects of the ring nitrogens selectively route the nitronium ion to the 5-position.

  • Workup: Carefully pour the acidic mixture over crushed ice. The product, 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, will precipitate as a pale yellow solid. Filter, wash extensively with cold water until the filtrate is pH neutral, and dry under high vacuum.

Step 3: Chemoselective Béchamp Reduction
  • Setup: Suspend 4-chloro-1-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add solid Ammonium Chloride ( NH4​Cl , 3.0 eq) followed by fine Iron powder (5.0 eq).

  • Reduction: Heat the vigorously stirring suspension to 80 °C (reflux) for 2 to 4 hours. Monitor completion via LC-MS to ensure no starting material remains.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate.

  • Isolation: Concentrate the filtrate to remove ethanol, extract the remaining aqueous phase with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the pure target compound: 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine .

References

  • Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors Source: Google Patents (US9187473B2) URL:1[1]

  • Discovery of Proline-Based p300/CBP Inhibitors Using DNA-Encoded Library Technology in Combination with High-Throughput Screening Source: ACS Publications URL:3[3]

  • Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets Source: ChemRxiv URL:2[2]

  • Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:4[4]

Sources

Validation

in vitro and in vivo evaluation of novel compounds derived from 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine framework is recognized as a "privileged scaffold" in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological properties, including potent anticancer, kinase inhibitory, and antimicrobial effects.[3][4][5] This guide provides a comprehensive overview of the in vitro and in vivo evaluation of novel compounds derived from this core structure, with a focus on their performance against various biological targets and a comparison with established alternatives. The insights presented herein are intended for researchers, scientists, and professionals in the field of drug discovery and development.

In Vitro Evaluation: From Cellular Viability to Target Engagement

The initial assessment of novel pyrazolo[3,4-b]pyridine derivatives invariably begins with a battery of in vitro assays designed to determine their biological activity, potency, and mechanism of action at the cellular and molecular levels.

Antiproliferative and Cytotoxic Activity

A primary focus of research into pyrazolo[3,4-b]pyridine derivatives has been their potential as anticancer agents.[3] The most common initial screening method is the evaluation of their ability to inhibit the growth of various cancer cell lines. The results from these assays are typically reported as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

A study on a series of novel pyrazolo[3,4-b]pyridines identified compound 8c as having potent, broad-spectrum antiproliferative activity across a panel of 60 cancer cell lines, with a GI50 MG-MID (mean graph midpoint) of 1.33 µM.[1] This compound showed particular efficacy against leukemia cell lines.[1] Another derivative, C03 , was found to inhibit the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[6] Similarly, compounds 5a and 5b exhibited strong growth inhibitory activity against HepG-2, MCF-7, and HCT-116 cancer cell lines, with IC50 values in the low micromolar range.[7]

CompoundCancer Cell Line(s)Potency (IC50/GI50)Reference
8c NCI-60 Panel (Leukemia)GI50 MG-MID = 1.33 µM[1]
8b HCT-116, HepG2High selectivity indices[3]
C03 Km-12IC50 = 0.304 µM[6]
5a HepG-2IC50 = 3.42 µM[7]
5b HepG-2IC50 = 3.56 µM[7]
7b Hep G2, MCF7IC50 = 0.0158 µM, 0.0001 µM[8]
Mechanism of Action: Targeting Key Cellular Enzymes

Beyond general cytotoxicity, it is crucial to identify the specific molecular targets of these novel compounds. The pyrazolo[3,4-b]pyridine scaffold has proven to be an effective starting point for the development of potent kinase inhibitors.[3]

  • Topoisomerase IIα Inhibition : Mechanistic studies revealed that compound 8c induces DNA damage and S-phase cell cycle arrest, leading to apoptosis.[1] Target-based assays confirmed that it significantly inhibits the DNA relaxation activity of Topoisomerase IIα in a dose-dependent manner, comparable to the standard chemotherapeutic agent etoposide.[1]

  • Kinase Inhibition : A wide range of kinases have been successfully targeted by pyrazolo[3,4-b]pyridine derivatives. For example, compound C03 was identified as a potent inhibitor of Tropomyosin receptor kinase A (TRKA) with an IC50 of 56 nM.[6] Other derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), PIM1, Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1).[3][9][10][11] Compound 15y stood out as a particularly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[11]

CompoundTarget KinasePotency (IC50)Reference
8c Topoisomerase IIαComparable to etoposide[1]
C03 TRKA56 nM[6]
4a FGFR10.3 nM[10]
5a c-Met4.27 nM[7]
15y TBK10.2 nM[11]
4 CDK2/cyclin A20.24 µM[9]
Antimicrobial Activity

In addition to their anticancer properties, some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antimicrobial activity. The majority of tested compounds in one study exhibited slight to high antimicrobial activity against various microorganisms, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 62.5 µg/mL.[8] Another study focused on antifungal activity, with several compounds showing efficacy against Candida albicans and Cryptococcus neoformans.[5] A different class of related compounds, pyrazolopyridones, were found to be potent inhibitors of Gyrase B (GyrB), a key bacterial enzyme, demonstrating excellent activity against Gram-positive pathogens like MRSA.[12]

Experimental Protocols: In Vitro Assays

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding : Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the IC50/GI50 values using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific kinase.

  • Reagent Preparation : Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution at appropriate concentrations.

  • Compound Dilution : Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Initiation : In a 96- or 384-well plate, add the kinase and the test compound. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Start Reaction : Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation : Incubate the reaction mixture at 30°C or 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection : Stop the reaction and detect the amount of phosphorylated substrate. Detection methods can vary (e.g., radioactivity, fluorescence, luminescence). For example, using an ADP-Glo™ Kinase Assay, which measures ADP formation.

  • Data Analysis : Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the In Vitro Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Identification Compound Novel Pyrazolo[3,4-b]pyridine Derivatives Cytotoxicity Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) Compound->Cytotoxicity Test for cellular activity KinaseAssay Target-Based Kinase Inhibition Assay Cytotoxicity->KinaseAssay If active, identify target Apoptosis Apoptosis/Cell Cycle Analysis (e.g., Flow Cytometry) KinaseAssay->Apoptosis Confirm cellular mechanism MOA Mechanism of Action Studies Apoptosis->MOA Lead Identify Lead Compounds for In Vivo Evaluation MOA->Lead Select based on potency & selectivity G cluster_0 Pre-clinical Candidate Selection cluster_1 Pharmacokinetics & Toxicology cluster_2 Efficacy Studies cluster_3 Decision Lead Lead Compound from In Vitro Studies PK Pharmacokinetic (PK) Studies (ADME) Lead->PK Assess drug-like properties Tox Preliminary Toxicology Studies PK->Tox Xenograft Animal Efficacy Model (e.g., Xenograft) Tox->Xenograft If safe & good PK profile PD Pharmacodynamic (PD) Biomarker Analysis Xenograft->PD Confirm target engagement in vivo Decision Go/No-Go Decision for Clinical Development PD->Decision

Caption: Typical workflow for the in vivo evaluation of a lead compound.

Comparative Analysis and Structure-Activity Relationships

The development of potent and selective compounds relies on understanding the structure-activity relationship (SAR) – how chemical modifications to the core scaffold affect biological activity.

  • Importance of the N(1)-H Group : In the development of FGFR inhibitors, it was discovered that N-methylation of the pyrazolo[3,4-b]pyridine nucleus completely abolished the activity. [10]This suggests that the N(1)-H of the pyrazole moiety is crucial for forming hydrogen-bonding interactions within the FGFR1 kinase domain. [10]

  • Substitution Patterns : The addition of hydroxyl groups to the phenyl rings of some derivatives significantly increased their antiproliferative activity. [1]For FGFR inhibitors, the introduction of two chlorine atoms to the ortho positions of a dimethoxyphenyl ring dramatically enhanced potency and selectivity against VEGFR2. [10]

Comparison with Alternative Compounds

The novel pyrazolo[3,4-b]pyridine derivatives often show comparable or superior activity to standard drugs.

  • Compound 8c 's inhibition of Topoisomerase IIα was found to be comparable to that of etoposide . [1]* The CDK2 inhibitor 4 (IC50 = 0.24 µM) was more potent than the reference compound roscovitine (IC50 = 0.39 µM). [9]* The c-Met inhibitors 5a and 5b were approximately 2.4-fold more potent against the HepG-2 cancer cell line than erlotinib . [7]* Compound 7b showed antiproliferative potency against MCF7 cells (IC50 = 0.0001 µM) that was significantly better than that of doxorubicin (IC50 = 0.099 µM). [8]

Signaling Pathway Context

Many of the pyrazolo[3,4-b]pyridine derivatives function by inhibiting protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, TRK, c-Met) GF->Receptor Kinase1 Downstream Kinase 1 (e.g., TBK1) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., CDK2) Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Receptor Inhibits Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits

Caption: Inhibition of key signaling kinases by pyrazolo[3,4-b]pyridine derivatives.

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential, with several compounds exhibiting potency and selectivity that meet or exceed those of established drugs in preclinical models. The in vitro and in vivo evaluation workflow provides a robust framework for identifying and characterizing these promising molecules.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to improve their clinical translatability. Furthermore, the versatility of the pyrazolo[3,4-b]pyridine core suggests that derivatives with novel mechanisms of action and applications in other disease areas, such as inflammatory and neurodegenerative disorders, may yet be discovered. The continued application of rational, structure-based drug design, coupled with comprehensive biological evaluation, will be key to unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. [Link]

  • Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. [Link]

  • Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]

  • Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation. [Link]

  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. [Link]

Sources

Comparative

assessing the selectivity of kinase inhibitors based on the pyrazolo[3,4-b]pyridine core

A Senior Application Scientist's Guide to Assessing and Comparing Kinase Inhibitor Selectivity In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic ta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Assessing and Comparing Kinase Inhibitor Selectivity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. Their central role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism, makes them attractive targets for intervention.[1] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target effects stemming from promiscuous kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of kinase inhibitors built upon the versatile pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocycle has proven to be a "privileged" core in kinase inhibitor design, capable of engaging the kinase hinge region through multiple binding modes.[2][3] We will delve into the causality behind experimental choices for selectivity profiling, provide detailed, self-validating protocols for key assays, and present a comparative analysis of pyrazolo[3,4-b]pyridine-based inhibitors, supported by experimental data.

The Imperative of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant homology in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases, leading to a spectrum of on-target and off-target activities. While in some instances, multi-target inhibition can be therapeutically beneficial, a well-defined selectivity profile is paramount for developing safe and effective medicines.[4] Understanding the selectivity of a kinase inhibitor is crucial for:

  • Predicting potential side effects: Off-target inhibition can lead to toxicity by disrupting essential cellular signaling pathways.

  • Elucidating the mechanism of action: Distinguishing on-target from off-target effects is critical to understanding the true biological consequences of inhibiting the intended kinase.

  • Optimizing lead compounds: Structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies guide medicinal chemistry efforts to enhance potency and selectivity.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Tool for Achieving Selectivity

The pyrazolo[3,4-b]pyridine core has been successfully employed in the development of numerous kinase inhibitors, some of which have advanced into clinical trials.[1] Its versatility stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of interactions within the kinase active site to achieve desired selectivity profiles.

Structure-Selectivity Relationships: Tailoring Specificity

The selectivity of pyrazolo[3,4-b]pyridine-based inhibitors can be significantly influenced by the nature and position of substituents on the core scaffold.

  • Substitutions at the N1 position: The N1 position of the pyrazole ring is often involved in crucial hydrogen bonding interactions with the kinase hinge region. Methylation or introduction of larger groups at this position can disrupt this interaction and abolish activity, highlighting its importance for on-target binding.[5]

  • Modifications at the C3 and C5 positions: These positions offer vectors for introducing diverse chemical moieties that can exploit unique features of the target kinase's active site, such as the ribose-binding pocket or the solvent-exposed region. For example, the introduction of a 2,6-difluorophenyl group at the C3 position of a pyrazolo[3,4-b]pyridine core was found to be critical for potent and selective inhibition of CDK1 and CDK2.

  • Aryl substitutions at the C4 and C6 positions: The presence of aryl groups at these positions can contribute to potent inhibitory activity, and their specific substitution patterns can dictate selectivity. For instance, in a series of FGFR inhibitors, the incorporation of two chlorine atoms at the ortho positions of a phenyl ring attached to the pyrazolo[3,4-b]pyridine core was crucial for achieving high selectivity over the structurally related VEGFR2.

Experimental Workflows for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach employing a combination of biochemical, biophysical, and cell-based assays is essential for a comprehensive assessment of kinase inhibitor selectivity.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase.

These assays measure the phosphorylation of a substrate by a kinase. The inhibition of this activity by a compound is quantified to determine its potency (e.g., IC50 value).

Protocol: Fluorescence-Based In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in DMSO.

    • Prepare a solution of the kinase and a fluorescently labeled peptide substrate in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

  • Kinase Reaction:

    • In a microplate, add the inhibitor dilutions or vehicle control (DMSO).

    • Add the kinase and substrate solution to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence signal on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.[2][6][7]

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Biophysical Assays: Confirming Direct Target Engagement

Biophysical assays provide evidence of direct binding between the inhibitor and the kinase.

CETSA® is a powerful technique to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal denaturation temperature.[9][10][11]

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the pyrazolo[3,4-b]pyridine inhibitor or vehicle control (DMSO) at various concentrations and incubate to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection:

    • Quantify the amount of the target kinase in the soluble fraction using Western blotting or other protein detection methods.[9][10][12]

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[13]

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant environment, taking into account factors like cell permeability and competition with endogenous ATP.

The NanoBRET™ assay is a live-cell method that measures the binding of a test compound to a target kinase. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer).[14][15][16][17][18]

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

    • Seed the transfected cells into a multi-well plate.

  • Assay Execution:

    • Add the NanoBRET™ tracer and serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor to the cells.

    • Incubate to allow for tracer and inhibitor binding to the kinase.

    • Add the NanoBRET™ Nano-Glo® Substrate.

  • Detection:

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the compound's potency in displacing the tracer.

Global Selectivity Profiling: A Kinome-Wide View

To obtain a comprehensive understanding of an inhibitor's selectivity, it is essential to profile it against a large panel of kinases.

This involves screening the inhibitor against a large number of purified kinases (often hundreds) in biochemical assays. The results are typically presented as a percentage of inhibition at a fixed concentration or as IC50/Kd values.

These mass spectrometry-based approaches provide an unbiased view of an inhibitor's on-target and off-target effects in a cellular context.

  • Chemical proteomics can identify the direct protein targets of a compound.[19]

  • Phosphoproteomics measures changes in the phosphorylation status of thousands of proteins upon inhibitor treatment, revealing the downstream consequences of kinase inhibition and potential off-target signaling effects.[19][20][21][22][23]

Workflow: Phosphoproteomics for Kinase Inhibitor Profiling

Phosphoproteomics_Workflow

Comparative Selectivity of Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

The following tables summarize the selectivity data for representative pyrazolo[3,4-b]pyridine-based inhibitors against various kinases. It is important to note that direct comparisons between studies can be challenging due to variations in assay formats and the specific kinases profiled.

Table 1: Selectivity of a Pyrazolo[3,4-b]pyridine-based Mps1 Inhibitor

Kinase Target% Inhibition at 1 µM
Mps1 >99
CDK2<10
ERK1<10
GSK3β<10
PKA<10
Data for compound 31 from a study on Mps1 inhibitors.[5]

Table 2: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor

Kinase Target% Inhibition at 1 µM
TBK1 >99
IKKε85
Aurora A<20
CDK1<20
PLK1<20
Data for compound 15y from a study on TBK1 inhibitors.[12]

Table 3: Comparative IC50 Values of a Pyrazolo[3,4-b]pyridine-based FGFR Inhibitor

Kinase TargetIC50 (nM)
FGFR1 <1
FGFR2 <1
FGFR3 2
VEGFR2423
Data for compound 7n from a study on FGFR inhibitors.[5]

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a highly versatile and privileged core for the design of selective kinase inhibitors. By strategically modifying this scaffold, medicinal chemists can fine-tune the interactions with the target kinase to achieve high potency and a desirable selectivity profile. A rigorous and multi-pronged approach to assessing selectivity, combining biochemical, biophysical, and cell-based assays, is crucial for the successful development of these compounds into safe and effective therapeutics. The experimental workflows and comparative data presented in this guide provide a solid foundation for researchers to navigate the complexities of kinase inhibitor selectivity and advance the development of next-generation targeted therapies.

References

  • Robers, M. B., Wilkinson, J. M., Vasta, J. D., Berger, L. M., Berger, B.-T., & Knapp, S. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. [Link]

  • Casado, P., & Cutillas, P. R. (2016). Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. In Kinase-Inhibitor-Treated Cancer Cells (pp. 177-194). Humana Press, New York, NY.
  • Kufareva, I., & Shokat, K. M. (2011). Fluorescent Peptide Assays For Protein Kinases. Methods in molecular biology (Clifton, N.J.), 795, 127–136.
  • Robers, M. B., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 2(4), 100822.
  • Kawakami, E., & Tsuchida, K. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 23(24), 15998.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Al-Otaibi, F. A., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1478-1493.
  • Wang, Y., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 629-634.
  • Promega Corporation. (n.d.). NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Retrieved from [Link]

  • Zhang, H., & Li, L. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 13(3-4), 489–501.
  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Retrieved from [Link]

  • Tyan, M. K., & Wu, C. C. (2022). PhosPiR: an automated phosphoproteomic pipeline in R.
  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-25.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Hu, G., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Kumar, A., Srivastava, P., & Kumar, A. (2008). Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. European journal of medicinal chemistry, 43(5), 960–968.
  • Misra, R. N., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & medicinal chemistry letters, 17(15), 4296–4300.
  • Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... - ResearchGate. (n.d.). Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1769-1795.
  • Al-Warhi, T., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 1-25.
  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1743.
  • Wang, C., et al. (2017). Synthesis and structure–activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548.
  • Gheidari, Z., et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports, 15(1), 1-18.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. The Journal of biological chemistry, 286(13), 11053–11062.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.

Sources

Validation

A Comparative Spectroscopic Guide to 1H- and 2H-Pyrazolo[3,4-b]pyridine Isomers

For researchers, medicinal chemists, and drug development professionals working with nitrogen-containing heterocycles, the pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its prevalence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and drug development professionals working with nitrogen-containing heterocycles, the pyrazolo[3,4-b]pyridine scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. This bicyclic system can exist in two tautomeric forms: the 1H- and 2H-isomers. The position of the proton on the pyrazole nitrogen fundamentally influences the electronic distribution and, consequently, the chemical and physical properties of the molecule. Accurate structural elucidation is therefore paramount for understanding structure-activity relationships (SAR) and ensuring the synthesis of the desired isomer.

This in-depth technical guide provides a comprehensive spectroscopic comparison of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers. We will delve into the distinguishing features in their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra, explaining the underlying principles for the observed differences. This guide will also provide detailed experimental protocols for the synthesis and spectroscopic analysis of these important heterocyclic systems.

The Challenge of Isomer Differentiation

The 1H- and 2H-pyrazolo[3,4-b]pyridine isomers are tautomers that can interconvert, although the 1H-tautomer is generally considered to be the more stable form.[1][2] This inherent stability of the 1H-isomer often makes the synthesis and isolation of the pure 2H-isomer challenging. Consequently, direct spectroscopic comparisons can be difficult without access to both authentic reference compounds. This guide aims to provide the key distinguishing features to aid in the unambiguous identification of each isomer.

Isomer Structures

The fundamental difference between the two isomers lies in the position of the N-H proton within the pyrazole ring.

Figure 1. Structures of 1H- and 2H-pyrazolo[3,4-b]pyridine isomers.

Comparative Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the 1H- and 2H-isomers. The differing electronic environments of the carbon and hydrogen atoms in the two tautomers lead to distinct chemical shifts.

¹H NMR Spectroscopy:

The most noticeable difference in the ¹H NMR spectra is often the chemical shift of the proton on the pyrazole ring (H3). In the 1H-isomer, the N-H proton is at position 1, leading to a different electronic environment for the adjacent C3-H compared to the 2H-isomer where the N-H is at position 2. Generally, the H3 proton in the 1H-isomer is expected to be at a slightly different chemical shift compared to the corresponding proton in the 2H-isomer. The protons on the pyridine ring (H4, H5, and H6) will also exhibit subtle but measurable differences in their chemical shifts and coupling constants due to the altered electron density distribution.

¹³C NMR Spectroscopy: The Key Differentiator

While ¹H NMR provides valuable clues, ¹³C NMR spectroscopy is often more definitive in distinguishing between the N-1 and N-2 substituted isomers.[2][3] The chemical shifts of the carbon atoms in the pyrazole ring, particularly the bridgehead carbons (C3a and C7a) and the carbon bearing the proton (C3), are highly sensitive to the position of the nitrogen substituent.

In the 1H-isomer, the N1-H leads to a specific electron distribution that influences the shielding of the surrounding carbons. In contrast, the N2-H in the 2H-isomer results in a different pattern of electron density. This is most pronounced at the bridgehead carbon C7a. In N-1 substituted pyrazolo[3,4-c]pyridines, a related system, the C7a carbon is typically found at a higher frequency (more deshielded) compared to the N-2 substituted isomer. A similar trend is expected for pyrazolo[3,4-b]pyridines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Unsubstituted Pyrazolo[3,4-b]pyridine Isomers *

Position 1H-Isomer (Predicted) 2H-Isomer (Predicted) Expected Difference
¹H NMR
H3~8.1~8.3H3 in 2H-isomer is downfield
H4~8.6~8.5H4 in 1H-isomer is downfield
H5~7.2~7.1Minimal difference
H6~8.1~8.0Minimal difference
¹³C NMR
C3~135~145C3 in 2H-isomer is significantly downfield
C3a~115~120C3a in 2H-isomer is downfield
C4~150~148Minimal difference
C5~118~117Minimal difference
C6~130~128Minimal difference
C7a~148~140C7a in 1H-isomer is significantly downfield

*Predicted values are based on computational modeling and trends observed in substituted analogs. Actual experimental values may vary depending on the solvent and other conditions.

nmr_shifts cluster_1H 1H-Isomer cluster_2H 2H-Isomer C7a_1H C7a: ~148 ppm (Downfield) C7a_2H C7a: ~140 ppm (Upfield) C7a_1H->C7a_2H Key Differentiator C3_1H C3: ~135 ppm C3_2H C3: ~145 ppm C3_1H->C3_2H Significant Shift

Figure 2. Key ¹³C NMR differences between 1H- and 2H-isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the 1H- and 2H-isomers, observed in their UV-Vis spectra, will differ due to the distinct arrangement of their π-electron systems. The 1H-isomer, with its cross-conjugated system, is expected to have a different absorption maximum (λ_max) compared to the more linearly conjugated 2H-isomer. Computational studies suggest that the 1H-isomer may exhibit a slightly red-shifted (longer wavelength) λ_max compared to the 2H-isomer, although the differences may be subtle.

Table 2: Predicted UV-Vis Absorption Maxima (λ_max)

Isomer Predicted λ_max (nm)
1H-Pyrazolo[3,4-b]pyridine~290-310
2H-Pyrazolo[3,4-b]pyridine~280-300
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the molecules, particularly the N-H stretching frequency. In the solid state or in concentrated solutions, both isomers are expected to exhibit a broad N-H stretching band due to intermolecular hydrogen bonding. However, the position and shape of this band may differ slightly between the two isomers. The fingerprint region (below 1600 cm⁻¹) will also show differences in the C=N, C=C, and ring stretching and bending vibrations, reflecting the different symmetry and bond strengths in the two tautomeric forms.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 1H-Isomer (Expected Range) 2H-Isomer (Expected Range) Notes
N-H Stretch3100-3400 (broad)3100-3400 (broad)Position and shape can be indicative.
C=N Stretch1620-16501610-1640Subtle shifts expected.
Ring Vibrations1400-16001400-1600Complex pattern of bands.

Experimental Protocols

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1][4]

synthesis_1H start 5-Aminopyrazole + 1,3-Dicarbonyl step1 Condensation & Cyclization start->step1 product 1H-Pyrazolo[3,4-b]pyridine step1->product

Figure 3. General synthetic workflow for 1H-pyrazolo[3,4-b]pyridines.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-aminopyrazole derivative (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the pure 1H-pyrazolo[3,4-b]pyridine derivative.

Selective Synthesis of 2-Substituted-2H-pyrazolo[3,4-b]pyridines

The selective synthesis of the less stable 2H-isomer is more challenging. One approach involves the N-alkylation of an N-unsubstituted pyrazolo[3,4-b]pyridine, which can lead to a mixture of N-1 and N-2 alkylated products. However, by carefully choosing the alkylating agent and reaction conditions, the selectivity can be influenced. Another strategy involves the cyclization of a precursor that directs the formation of the 2H-isomer.

Step-by-Step Protocol for N-Alkylation:

  • Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-unsubstituted pyrazolo[3,4-b]pyridine (1 equivalent) in a dry aprotic solvent such as DMF or THF. Add a base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases, add the alkylating agent (e.g., an alkyl halide) (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Separate the N-1 and N-2 isomers by column chromatography on silica gel.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolo[3,4-b]pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For unambiguous assignment of quaternary carbons, a DEPT-135 experiment can be beneficial.

  • Data Analysis: Process the spectra and compare the chemical shifts of the key protons and carbons with the expected values outlined in Table 1.

Conclusion

The unambiguous differentiation between 1H- and 2H-pyrazolo[3,4-b]pyridine isomers is crucial for the advancement of medicinal chemistry and drug discovery programs that utilize this important scaffold. While both isomers exhibit unique spectroscopic fingerprints, ¹³C NMR spectroscopy, in particular, serves as a powerful and definitive tool for their distinction. The significant difference in the chemical shift of the bridgehead carbon C7a provides a reliable diagnostic marker. By leveraging the comparative data and experimental protocols presented in this guide, researchers can confidently elucidate the structure of their synthesized pyrazolo[3,4-b]pyridine derivatives, paving the way for more precise structure-activity relationship studies and the development of novel therapeutic agents.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. As a halogenated heterocyclic amine, this compound requires specific handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine. As a halogenated heterocyclic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is fundamental to handling it safely. While specific toxicological data for this exact compound may be limited, data from structurally similar chloro-pyrazolo-pyridine derivatives provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard Class Hazard Code Description Source(s)
Skin Irritation H315 Causes skin irritation. [1][2]
Eye Irritation H319 Causes serious eye irritation. [1][2]
Specific Target Organ Toxicity - Single Exposure H335/H336 May cause respiratory irritation. [1][2][3]
Acute Toxicity (Oral) H302 Harmful if swallowed. [4]
Acute Aquatic Toxicity H400 Very toxic to aquatic life. [3][5]

| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. |[3][5] |

The presence of a chlorine atom classifies this compound as a halogenated organic compound . This is the single most critical piece of information for waste segregation. Furthermore, its high aquatic toxicity, as suggested by related structures, means that preventing its entry into drains and waterways is of paramount importance.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine for disposal, ensure the following PPE is worn. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[6]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye & Face Safety glasses with side-shields or a face shield. Protects against splashes and airborne dust particles causing serious eye irritation.[6]
Hand Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling.[6]
Body Laboratory coat or chemical-resistant suit. Provides a barrier against accidental spills and contamination of personal clothing.[6]

| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | Mitigates the risk of inhaling dust, which can cause respiratory irritation.[1][7] For spill cleanup or where dust cannot be controlled, a P95 (US) or P1 (EU) particle respirator is recommended.[6] |

Always practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[6] Contaminated clothing should be removed immediately and laundered separately before reuse.[1]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste stream can be managed correctly by disposal facilities.

Primary Classification: Halogenated Organic Waste

Any waste containing 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine, whether it's the pure compound, contaminated solutions, or contaminated labware, must be classified as Halogenated Organic Waste .[8][9][10]

Key Segregation Rules:

  • DO NOT mix with non-halogenated organic waste.[8][9]

  • DO NOT mix with strong acids, bases, or oxidizing agents.[8][10]

  • DO NOT dispose of down the sink or in general trash.[1][6] This is an absolute prohibition due to its potential for high aquatic toxicity.

Step-by-Step Disposal Protocol

Follow this procedure for the routine disposal of unwanted 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine and its associated waste.

  • Select a Compatible Waste Container:

    • Use a clean, dry, and sealable container designated for "Halogenated Organic Waste."[1][6]

    • The container must be made of a compatible material (e.g., HDPE or glass) and have a tightly fitting screw cap.[8][9]

    • If reusing an empty reagent bottle, ensure the original label is completely defaced or removed.[8]

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label.[9][10]

    • Clearly write the full chemical name: "Waste 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine." Do not use abbreviations or chemical formulas.[8][9]

    • If it is a mixed waste stream, list all components and their approximate percentages.[10]

  • Transfer the Waste:

    • Perform all transfers inside a chemical fume hood to minimize inhalation exposure.

    • For solid waste, carefully transfer the powder into the waste container.

    • For contaminated labware (e.g., weighing boats, gloves, pipette tips), place them directly into a designated solid halogenated waste container.

    • For solutions, carefully pour the liquid into the designated liquid halogenated waste container.

  • Secure and Store the Waste Container:

    • Keep the waste container securely closed at all times, except when adding waste.[8][9]

    • Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials.[3][10]

    • Do not allow waste to accumulate in the laboratory.[10][11]

  • Arrange for Final Disposal:

    • Once the container is full (no more than 90% capacity), arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[12][13]

    • Follow all institutional and local regulations for waste manifest and handover.

Emergency Procedures: Spill & Exposure Management

Accidents require immediate and correct action.

In Case of a Spill (Solid Compound):

  • Alert Personnel: Notify others in the immediate area.[1]

  • Evacuate: If the spill is large, evacuate the area.

  • Protect Yourself: Wear the full PPE detailed in Section 2, including respiratory protection.[1]

  • Containment: Prevent the powder from becoming airborne or entering drains.[1]

  • Cleanup: Use dry cleanup procedures.[1] Gently sweep or vacuum (using a HEPA-filtered vacuum) the material. Avoid actions that generate dust.

  • Collect Waste: Place all spilled material and contaminated cleaning supplies into a sealed, labeled container for disposal as halogenated waste.[1][6]

  • Decontaminate: Wash the spill area with soap and water, but prevent runoff from entering drains.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][14]

  • Skin Contact: Remove contaminated clothing. Wash affected skin with plenty of soap and water. If irritation occurs or persists, seek medical attention.[6][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6][7][14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Disposal Workflow Diagram

This diagram outlines the decision-making process for the proper disposal of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine waste.

G Disposal Workflow for 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine cluster_0 Phase 1: Identification & Preparation cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal start Identify Waste Containing 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Classify as 'HALOGENATED ORGANIC WASTE' ppe->segregate container_solid Select Labeled Container: 'Solid Halogenated Waste' segregate->container_solid Solid Waste (Pure compound, contaminated labware) container_liquid Select Labeled Container: 'Liquid Halogenated Waste' segregate->container_liquid Liquid Waste (Solutions) transfer Transfer Waste in Fume Hood container_solid->transfer container_liquid->transfer store Store Sealed Container in Secondary Containment transfer->store disposal Arrange for Pickup by Licensed Waste Disposal Service store->disposal When container is 90% full end Disposal Complete disposal->end

Caption: Decision workflow for safe disposal.

Conclusion

The responsible disposal of 4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of correct hazard identification, use of appropriate PPE, strict waste segregation, and proper containment, researchers can effectively mitigate risks. Always consult your institution's specific guidelines and local regulations to ensure full compliance.

References

  • Apollo Scientific. (2023, July 4). Safety Data Sheet: 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • NextSDS. 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine — Chemical Substance Information. Retrieved from [Link]

  • BASF Agro. (2025, August 4). Safety data sheet.
  • TCI Chemicals. (2025, November 28). SAFETY DATA SHEET: 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 4-Chloro-1H-pyrazolo[3,4-b]pyridine.
  • Cayman Chemical. (2025, November 25). Safety Data Sheet: Pyraclostrobin.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
  • Braun Research Group, Northwestern University. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • NextSDS. 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile — Chemical Substance Information. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. Standard Operating Procedure: Hazardous Waste Storage and Disposal. Retrieved from [Link]

  • University of St Andrews, Safety Office. Disposal of Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (2021, August). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine. As a substituted pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine. As a substituted pyrazolopyridine, this compound belongs to a class of heterocyclic amines that, while crucial in medicinal chemistry, requires meticulous handling to ensure personnel safety and experimental integrity. The following protocols are synthesized from safety data for structurally similar compounds and established best practices for handling potent research chemicals.

Foundational Safety: Hazard Assessment & Engineering Controls

A thorough understanding of the potential hazards is the bedrock of safe laboratory practice. While specific toxicological data for this exact molecule may be limited, data from analogous pyrazolopyrimidines and pyridine derivatives provide a strong basis for a conservative safety assessment.[1][2] The primary hazards are anticipated to be skin, eye, and respiratory irritation, with potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[3][4][5][6]

Anticipated Hazard Profile

Hazard Classification Description Recommended Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] Avoid direct contact and aerosol generation. All handling must occur in a certified chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.[4][6][7][8][9] Prolonged contact may lead to more severe damage. Wear appropriate chemical-resistant gloves and a lab coat at all times.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][6][7][8][9] Wear safety goggles or a face shield.[1][4]

| Specific Target Organ Toxicity | May cause respiratory irritation.[4][8][9] | Use a chemical fume hood to prevent inhalation of dust or aerosols.[4][10] |

Primary Engineering Control: The Chemical Fume Hood The single most critical piece of safety equipment is a properly functioning chemical fume hood.[1][10] This is a non-negotiable requirement. All manipulations of the solid compound and its solutions, including weighing, transferring, and dissolution, must be performed within the hood. This control is essential to prevent the inhalation of fine particulates and to contain any potential spills.[4][11]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect from residual exposure and in the event of an accident.[10] The selection of appropriate PPE is critical and must be based on the anticipated hazards.

Recommended PPE for Handling 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles with Side Shields Required at all times to protect against splashes and airborne particles.[1][3] A face shield may be worn over goggles for added protection during high-risk procedures.
Hands Chemical-Resistant Gloves Nitrile gloves are the recommended minimum.[1][10] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Change gloves immediately if contamination is suspected.
Body Laboratory Coat A fully buttoned, long-sleeved lab coat must be worn to protect skin and personal clothing from contamination.[1]

| Respiratory | Chemical Fume Hood (Primary) | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[1][4][10] If a fume hood is unavailable, work must not proceed. In emergency situations like a large spill, a respirator with an appropriate cartridge may be necessary for response personnel.[12] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk and ensures reproducible results. The following protocol outlines the necessary steps from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup Phase prep1 Verify Fume Hood Certification & Airflow prep2 Don All Required PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Gather & Inspect All Necessary Equipment prep2->prep3 prep4 Prepare Designated Hazardous Waste Containers prep3->prep4 handle1 Carefully Weigh Solid Compound (Use anti-static weigh boat) prep4->handle1 handle2 Transfer Compound to Reaction Vessel handle1->handle2 handle3 Add Solvents Slowly to Avoid Splashing handle2->handle3 clean1 Decontaminate All Surfaces & Glassware in Fume Hood handle3->clean1 clean2 Segregate & Seal All Waste (Solid, Liquid, Contaminated PPE) clean1->clean2 clean3 Remove PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly with Soap and Water clean3->clean4

Figure 1. Workflow for the safe handling of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine.

Emergency Response: Preparedness is Paramount

Accidents can occur despite meticulous planning. An immediate and correct response is critical to mitigating harm.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][4][7][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1][7][10] Remove all contaminated clothing. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4][7][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Minor Spill (in Fume Hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Sweep up the material, place it in a designated hazardous waste container, and seal it.[4] Decontaminate the area thoroughly.

  • Major Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office. Prevent entry and await the arrival of trained emergency response personnel.

Disposal Plan: Environmental and Regulatory Compliance

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.[1][2]

  • Waste Collection: All waste materials, including excess reagent, contaminated solvents, and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][5][11]

  • Waste Segregation: Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS office.

  • Container Handling: Store waste containers in a designated secondary containment area, away from incompatible materials, until they are collected by EHS for final disposal.[3]

By integrating these safety protocols into your daily workflow, you can handle 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine with confidence, ensuring the safety of yourself and your colleagues while maintaining the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet: Pyridine. Available at: [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: Pyridine. Available at: [Link]

  • BASF Agro. (2025, August 4). Safety data sheet. Available at: [Link]

  • Fisher Scientific. (2025, December 26). 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY DATA SHEET. Available at: [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Available at: [Link]

  • NextSDS. (n.d.). 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine — Chemical Substance Information. Available at: [Link]

  • Unicom. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
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4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
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